molecular formula C13H20N2O B1291389 3-(2-(Piperidin-1-yl)ethoxy)aniline CAS No. 373824-23-8

3-(2-(Piperidin-1-yl)ethoxy)aniline

Cat. No.: B1291389
CAS No.: 373824-23-8
M. Wt: 220.31 g/mol
InChI Key: FLRCQMIOFFBPAU-UHFFFAOYSA-N
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Description

3-(2-(Piperidin-1-yl)ethoxy)aniline ( 373824-23-8) is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . This aniline derivative features a piperidine moiety linked via an ethoxy bridge, a structural motif commonly investigated in medicinal chemistry for its potential to interact with biological systems . The piperidine ring is a ubiquitous feature in pharmaceuticals and fine chemicals, contributing to the physicochemical properties and biological activity of many compounds . This specific structural architecture suggests potential as a key intermediate or building block in organic synthesis and drug discovery campaigns. Researchers may explore its application in developing ligands for central nervous system targets. Compounds with similar piperidine-ethoxy-aniline scaffolds have been studied for their affinity to the vesicular acetylcholine transporter (VAChT), a protein biomarker critical for cholinergic neuron function . The cholinergic system is heavily implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's, making VAChT ligands valuable tools for PET imaging and understanding disease progression . Furthermore, related structural classes have shown interactions with targets like the estrogen receptor, highlighting the versatility of this chemotype in biochemical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult the safety data sheet prior to use. This compound should be stored in a dark place, under an inert atmosphere, and at room temperature to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-piperidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRCQMIOFFBPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620482
Record name 3-[2-(Piperidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373824-23-8
Record name 3-[2-(Piperidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-(piperidin-1-yl)ethoxy)aniline is a bifunctional molecule incorporating a substituted aniline and a piperidine ring linked by an ethoxy bridge. Its structural motifs are prevalent in pharmacologically active compounds, making a thorough understanding of its physicochemical properties essential for applications in drug discovery and development. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, detailing both theoretical and experimental approaches to their determination. The causality behind experimental choices is elucidated, and detailed protocols for key analytical procedures are provided to ensure scientific integrity and reproducibility.

Chemical Identity and Structural Features

This compound is characterized by the presence of two basic centers: the aniline nitrogen and the tertiary amine of the piperidine ring. The ether linkage provides a degree of conformational flexibility.

  • IUPAC Name: this compound

  • CAS Number: 373824-23-8

  • Molecular Formula: C₁₃H₂₀N₂O[1]

  • Molecular Weight: 220.31 g/mol [1]

  • Chemical Structure:

    
    
    

Core Physicochemical Properties

A quantitative understanding of the physicochemical properties of a compound is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted/Estimated ValueExperimental Methodologies
pKa pKa₁ (Aniline): ~4-5pKa₂ (Piperidine): ~9-11Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis
logP ~2.5 - 3.5Shake-Flask Method, Reverse-Phase HPLC
Solubility Poorly soluble in water, soluble in organic solventsKinetic and Thermodynamic Solubility Assays
Melting Point Not availableDifferential Scanning Calorimetry (DSC), Capillary Melting Point
Boiling Point Not availableNot applicable (likely to decompose at high temperatures)

Ionization Constant (pKa): A Tale of Two Basic Centers

The presence of two ionizable centers, the aromatic aniline and the aliphatic piperidine, dictates the charge state of this compound at different physiological pH values. This is a critical parameter influencing receptor binding, membrane permeability, and solubility.

Theoretical Considerations
  • Aniline Moiety: The basicity of the aniline nitrogen is significantly reduced due to the delocalization of the lone pair of electrons into the aromatic ring. Substituents on the ring can further modulate this basicity. The meta-alkoxy group has a minor electronic effect on the aniline nitrogen.

  • Piperidine Moiety: The piperidine nitrogen is a significantly stronger base, behaving as a typical secondary amine. Its pKa is expected to be in the range of 9-11.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Potentiometric titration is the gold standard for pKa determination due to its precision and ability to resolve multiple ionization constants in polyprotic molecules. The distinct difference in the expected pKa values for the aniline and piperidine nitrogens makes this method particularly suitable.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) before diluting with deionized water to a final concentration of 1-5 mM. The use of a co-solvent is necessary due to the compound's predicted low aqueous solubility.

  • Titration Setup: Calibrate a pH electrode using standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and stir continuously.

  • Titration: Add standardized 0.1 M HCl in small, precise increments using an automated titrator. Record the pH after each addition, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The two inflection points in the curve correspond to the equivalence points for the protonation of the piperidine and aniline nitrogens. The pKa values are determined from the pH at the half-equivalence points.

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Co-solvent A->B C Dilute with DI Water B->C D Calibrate pH Electrode C->D E Add Standardized HCl D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Identify Inflection Points G->H I Determine pKa at Half-Equivalence H->I

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Balancing Water and Fat Solubility

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Theoretical Considerations

The presence of both a lipophilic piperidine ring and an aromatic ring, along with a polar aniline group, suggests a balanced lipophilicity. A predicted logP for a structurally similar compound, 4-(3-(ethoxymethyl)piperidin-1-yl)aniline, is 2.5217.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP. It involves measuring the concentration of the analyte in two immiscible phases (n-octanol and water) after they have reached equilibrium.

The shake-flask method provides a direct measure of the partition coefficient and is considered the benchmark against which other methods are validated. Its simplicity and accuracy make it a suitable choice for a definitive logP determination.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logP_Determination cluster_prep Phase & Sample Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis & Calculation A Pre-saturate Octanol & Water B Prepare Stock in Octanol A->B C Combine Phases B->C D Shake to Equilibrate C->D E Separate Phases D->E F Measure Concentration in Each Phase E->F G Calculate Partition Coefficient (P) F->G H logP = log10(P) G->H

Caption: Workflow for logP determination using the shake-flask method.

Synthesis and Characterization

A plausible synthetic route to this compound involves the Williamson ether synthesis followed by reduction of a nitro group.

Representative Synthetic Scheme
  • Williamson Ether Synthesis: 3-Nitrophenol is reacted with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF.

  • Reduction of the Nitro Group: The resulting 1-(2-(3-nitrophenoxy)ethyl)piperidine is then reduced to the corresponding aniline. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

References

  • PubChem. 3-(Piperidin-1-yl)aniline. [Link]

Sources

An In-Depth Technical Guide to 3-(2-(piperidin-1-yl)ethoxy)aniline: Synthesis, Applications, and Supply

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-(piperidin-1-yl)ethoxy)aniline, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical identity, including its CAS number, molecular formula, and structure. A thorough exploration of its synthesis, drawing from established methodologies for related compounds, is presented alongside a discussion of its key applications as a scaffold in the design of novel therapeutics. Furthermore, this guide includes critical safety information and a curated list of suppliers to facilitate its acquisition for research and development purposes.

Chemical Identity and Properties

Chemical Name: this compound

CAS Number: 373824-23-8

Molecular Formula: C₁₃H₂₀N₂O

Molecular Weight: 220.31 g/mol

Structure:

A 2D representation of the molecular structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Weight220.31 g/mol BLDpharm[1]
Molecular FormulaC₁₃H₂₀N₂OBLDpharm[1]
AppearanceNot specified (likely a solid or oil)-
SolubilityNot specified-
StorageKeep in dark place, inert atmosphere, room temperatureBLDpharm[1]

Synthesis and Manufacturing

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed journals, its structure suggests a plausible synthetic route based on well-established organic chemistry principles. The synthesis would likely involve a two-step process:

  • Etherification: Reaction of 3-aminophenol with a suitable 2-(piperidin-1-yl)ethyl halide (e.g., 1-(2-chloroethyl)piperidine) under basic conditions. The use of a strong base such as sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) would facilitate the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile to displace the halide.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up would be necessary to remove inorganic salts and unreacted starting materials. Purification of the final product would likely be achieved through column chromatography on silica gel.

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_product Final Product 3_aminophenol 3-Aminophenol etherification Williamson Ether Synthesis 3_aminophenol->etherification piperidine_halide 1-(2-haloethyl)piperidine piperidine_halide->etherification base Base (e.g., NaH) base->etherification solvent Solvent (e.g., DMF) solvent->etherification extraction Aqueous Work-up & Extraction etherification->extraction chromatography Column Chromatography extraction->chromatography final_product This compound chromatography->final_product

A conceptual workflow for the synthesis of this compound.

This proposed synthesis is analogous to methods used for preparing similar aniline derivatives found in medicinal chemistry literature.[2]

Applications in Drug Discovery and Development

The molecular architecture of this compound, featuring both a piperidine ring and an aniline moiety, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3]

3.1. Scaffold for Novel Therapeutics

The piperidine and aniline scaffolds are prevalent in a wide range of pharmaceuticals. The piperidine ring, a saturated heterocycle, can influence a molecule's lipophilicity and basicity, which are critical for its pharmacokinetic and pharmacodynamic properties. The aniline group provides a versatile handle for further chemical modifications, such as amide bond formation or substitution on the aromatic ring, allowing for the exploration of structure-activity relationships (SAR).

3.2. Potential Therapeutic Areas

While specific biological activity for this compound itself is not widely reported, its structural motifs are found in compounds targeting a variety of diseases. For instance, piperidine derivatives are common in central nervous system (CNS) active drugs, and aniline-based compounds have been explored as kinase inhibitors and in other therapeutic areas. Therefore, this compound serves as a key intermediate for the synthesis of libraries of compounds for screening against various biological targets.

Illustrative Application in a Multi-step Synthesis:

Drug_Development_Pathway start This compound step1 Functional Group Modification (e.g., Acylation) start->step1 Step A step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) step1->step2 Step B step3 Further Derivatization step2->step3 Step C final Biologically Active Compound step3->final Final Step

A generalized pathway illustrating the use of this compound as a starting material in a multi-step drug discovery program.

Safety and Handling

A Safety Data Sheet (SDS) is available for this compound. Researchers and all personnel handling this compound must consult the SDS prior to use. Key safety information includes:

  • Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn. Work should be conducted in a well-ventilated area, such as a fume hood.

  • First Aid Measures: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In case of skin contact, wash with plenty of soap and water. If swallowed, rinse mouth and consult a physician.

Suppliers

This compound (CAS No. 373824-23-8) is available from several chemical suppliers that specialize in providing building blocks for research and development. A selection of suppliers includes:

  • BLDpharm[1]

  • ChemicalBook[1]

  • Atomax Chemicals Co., Ltd

  • Key Organics Limited

It is recommended to contact these suppliers directly for information on purity, availability, and pricing.

Conclusion

This compound is a valuable chemical intermediate for researchers and scientists in the field of drug discovery and development. Its bifunctional nature, combining the desirable properties of the piperidine and aniline scaffolds, makes it a versatile starting material for the synthesis of novel and complex molecules. While detailed synthetic protocols and specific biological activities for the compound itself are not extensively published, its utility as a building block is evident from the prevalence of its structural motifs in a wide range of pharmaceuticals. Proper safety precautions, as outlined in the Safety Data Sheet, must be followed when handling this compound.

References

  • PubMed Central. (n.d.). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. Retrieved from [Link]

Sources

The Evolving Therapeutic Landscape of Substituted Ethoxy Anilines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Introduction: The Versatility of the Ethoxy Aniline Scaffold

Substituted ethoxy anilines, a class of aromatic compounds characterized by an aniline ring bearing an ethoxy (-OCH₂CH₃) group, represent a privileged scaffold in medicinal chemistry. The introduction of the ethoxy group, along with other substituents on the aromatic ring, significantly modulates the molecule's lipophilicity, electronic properties, and steric profile. This fine-tuning of physicochemical characteristics has led to the discovery of a diverse array of biological activities, positioning these compounds as promising leads in the development of novel therapeutics. This guide provides an in-depth exploration of the significant biological activities of substituted ethoxy anilines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Substituted ethoxy anilines have emerged as a compelling class of compounds in oncology research, with derivatives demonstrating potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the disruption of key cellular processes essential for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of ethoxy aniline derivatives is frequently attributed to their ability to induce apoptosis (programmed cell death) and trigger cell cycle arrest. For instance, certain ethoxy-substituted quinazolinone derivatives have shown significant inhibitory activity against cyclin-dependent kinase 9 (CDK9).[1] Inhibition of CDK9, a key regulator of transcription, leads to the downregulation of anti-apoptotic proteins and ultimately triggers apoptosis in cancer cells.

Furthermore, some ethoxy aniline-containing chalcones have been investigated for their ability to disrupt microtubule dynamics, a mechanism shared with established anticancer agents. By interfering with the polymerization and depolymerization of tubulin, these compounds can induce cell cycle arrest in the G2/M phase, leading to mitotic catastrophe and apoptotic cell death.[2][3]

Fig. 1: Anticancer Mechanisms of Ethoxy Anilines Ethoxy Aniline Derivative Ethoxy Aniline Derivative CDK9 Inhibition CDK9 Inhibition Ethoxy Aniline Derivative->CDK9 Inhibition Microtubule Disruption Microtubule Disruption Ethoxy Aniline Derivative->Microtubule Disruption Downregulation of Anti-apoptotic Proteins Downregulation of Anti-apoptotic Proteins CDK9 Inhibition->Downregulation of Anti-apoptotic Proteins Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Downregulation of Anti-apoptotic Proteins->Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Anticancer Mechanisms of Ethoxy Anilines.

Quantitative Analysis of Cytotoxicity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Ethoxy-substituted QuinazolinoneBreast Cancer (MCF-7)0.115[1]
Ethoxy-substituted ChalconeVariousVaries[2]
4-AnilinoquinolinylchalconeBreast Cancer (MDA-MB-231)0.11[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the substituted ethoxy aniline compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted ethoxy anilines, particularly in the form of Schiff bases and heterocyclic derivatives, have demonstrated promising activity against a range of bacteria and fungi.

Mechanism of Action: Disrupting Microbial Integrity

The precise antimicrobial mechanisms of ethoxy aniline derivatives are still under investigation, but it is believed that they may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Schiff bases derived from ethoxy anilines, for example, possess an imine (-C=N-) group that is crucial for their biological activity. This functional group can chelate with metal ions essential for microbial growth or interact with cellular components, leading to microbial cell death.[5][6]

Fig. 2: Antimicrobial Action of Ethoxy Aniline Schiff Bases Ethoxy Aniline Schiff Base Ethoxy Aniline Schiff Base Microbial Cell Microbial Cell Ethoxy Aniline Schiff Base->Microbial Cell Membrane Disruption Membrane Disruption Microbial Cell->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Microbial Cell->Enzyme Inhibition DNA Synthesis Interference DNA Synthesis Interference Microbial Cell->DNA Synthesis Interference Cell Death Cell Death Membrane Disruption->Cell Death Enzyme Inhibition->Cell Death DNA Synthesis Interference->Cell Death

Caption: Antimicrobial Action of Ethoxy Aniline Schiff Bases.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of a compound is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Ethoxy Aniline Schiff Base ComplexSaccharomyces cerevisiae- (Zone of inhibition: 11-15 mm)[5]
Halogenated AnilinesUropathogenic E. coli100-200[7]
Di-2-ethylaniline phosphateGram-negative bacteria600[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the substituted ethoxy aniline compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Anticonvulsant and Analgesic Properties: Modulating Neuronal Excitability

Substituted ethoxy anilines, including the well-known compound phenacetin (N-(4-ethoxyphenyl)acetamide) and its derivatives, have a long history of use as analgesics and have also been investigated for their anticonvulsant potential.[9][10]

Mechanism of Action: Central Nervous System Modulation

The analgesic effects of phenacetin are attributed to its actions on the sensory tracts of the spinal cord.[11] In the body, phenacetin is metabolized to paracetamol (acetaminophen), which is also a potent analgesic and antipyretic.[11] The anticonvulsant activity of some acetamide derivatives is thought to involve the modulation of ion channels and neurotransmitter systems in the central nervous system, leading to a reduction in neuronal hyperexcitability.

Quantitative Analysis of In Vivo Efficacy

The anticonvulsant activity of compounds is often evaluated in animal models, with the median effective dose (ED₅₀) being a key parameter. The ED₅₀ is the dose that produces a therapeutic effect in 50% of the test population.

Compound ClassAnimal ModelED₅₀ (mg/kg)Reference
4-methoxy-2,6-dimethylbenzanilideMES test (mice, i.p.)18.58[12]
Enaminone derivativeMES test (rat, oral)5.8[13]
Pyrrolidine-2,5-dione derivativeMES test (mice)49.6[12]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or ear-clip electrodes, inducing a characteristic tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

  • Compound Administration: Administer the substituted ethoxy aniline derivative to the test animals at various doses via a specific route (e.g., intraperitoneal or oral).

  • Electrical Stimulation: At the time of peak drug effect, deliver a brief electrical stimulus.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED₅₀ value.

Anti-inflammatory and Neuroprotective Effects: A Dual Front Against Degeneration

Chronic inflammation and oxidative stress are key contributors to a variety of diseases, including neurodegenerative disorders. Certain substituted ethoxy anilines have demonstrated both anti-inflammatory and neuroprotective properties, suggesting their potential in treating such conditions.

Mechanism of Action: Quenching Inflammation and Protecting Neurons

The anti-inflammatory effects of some ethoxy aniline derivatives may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways. For example, some amide derivatives have shown significant inhibition of carrageenan-induced rat paw edema, a classic model of acute inflammation.[14]

The neuroprotective effects of certain N-substituted 4-ethoxyanilines are linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. For instance, some derivatives have been shown to inhibit glutamate- or NMDA-induced excitotoxicity and reduce the generation of reactive oxygen species (ROS) in neuronal cells.[4][11][15]

Fig. 3: Neuroprotective Workflow Neuronal Cells Neuronal Cells Neurotoxic Insult Neurotoxic Insult Neuronal Cells->Neurotoxic Insult Ethoxy Aniline Treatment Ethoxy Aniline Treatment Neuronal Cells->Ethoxy Aniline Treatment ROS Production ROS Production Neurotoxic Insult->ROS Production Excitotoxicity Excitotoxicity Neurotoxic Insult->Excitotoxicity Ethoxy Aniline Treatment->ROS Production Inhibition Ethoxy Aniline Treatment->Excitotoxicity Inhibition Neuronal Survival Neuronal Survival Ethoxy Aniline Treatment->Neuronal Survival Promotion Neuronal Cell Death Neuronal Cell Death ROS Production->Neuronal Cell Death Excitotoxicity->Neuronal Cell Death

Caption: Neuroprotective Workflow of Ethoxy Anilines.

Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of a compound can be quantified by its ability to rescue cells from a toxic insult, often expressed as an EC₅₀ (half-maximal effective concentration) value.

Compound ClassAssayEC₅₀/IC₅₀ (µM)Reference
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyanilineNMDA-induced toxicity~4.68 (comparable to memantine)[4]
N-substituted C-dialkoxyphosphorylated nitronesOGD-induced cell deathVaries[15]
Experimental Protocol: In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory activity of novel compounds.

Principle: Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is indicative of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Compound Administration: Administer the substituted ethoxy aniline derivative to the animals at various doses.

  • Induction of Edema: After a set period, inject a solution of carrageenan into the sub-plantar region of the hind paw.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The biological activity of substituted ethoxy anilines is highly dependent on the nature and position of other substituents on the aniline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

  • Ether Chain Length: For analgesic and antipyretic activity in phenacetin-like compounds, the ethoxy group is often optimal. Methyl or propyl ethers tend to have greater side effects.[11]

  • Substitution on the Aniline Ring: The position and electronic nature of substituents on the aniline ring significantly influence activity. For example, in some quinazolinone-based CDK9 inhibitors, an ethoxy group at the para-position of an acetanilide substituent dramatically increased potency.[1]

  • Heterocyclic Scaffolds: Incorporating the ethoxy aniline moiety into various heterocyclic systems (e.g., quinazolines, quinolines, chalcones) has proven to be a successful strategy for generating diverse biological activities.[1][2][4]

Conclusion and Future Directions

Substituted ethoxy anilines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, neurological disorders, and inflammation underscores their potential as a foundation for the development of new therapeutic agents. Future research in this area should focus on several key aspects:

  • Mechanism Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is essential for their rational optimization.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to identify candidates with favorable drug-like properties.

  • Combinatorial Synthesis and High-Throughput Screening: The synthesis and screening of focused libraries of ethoxy aniline derivatives will accelerate the discovery of novel and potent lead compounds.

The continued exploration of the rich chemical space of substituted ethoxy anilines holds great promise for addressing unmet medical needs and advancing the frontiers of drug discovery.

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In Silico Characterization of 3-(2-(piperidin-1-yl)ethoxy)aniline: A Technical Guide to Predictive Property Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the early-stage assessment of a compound's pharmacokinetic and toxicological profile is paramount to de-risking development and reducing attrition rates.[1][2][3] In silico methodologies provide a rapid, cost-effective, and ethically sound approach to generate a comprehensive property profile for novel chemical entities before significant resource investment.[4][5] This technical guide provides an in-depth, methodology-focused exploration of the predictive characterization of 3-(2-(piperidin-1-yl)ethoxy)aniline . We will dissect the molecule's structural features, apply a battery of computational models to predict its physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME), and toxicological endpoints, and synthesize these data points into a holistic developability profile. This guide is intended for researchers, medicinal chemists, and computational scientists engaged in the early phases of drug development.

Introduction: The Rationale for Predictive Profiling

The molecule at the center of our investigation, this compound, possesses structural motifs common in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous bioactive compounds, while the aniline core, an aromatic amine, is a well-documented structural alert for potential toxicity.[6][7][8] This duality—a promising scaffold coupled with a potential liability—makes it an ideal candidate for a thorough in silico evaluation. The goal of this guide is not to provide a definitive pass/fail judgment, but to build a data-driven hypothesis of the molecule's potential strengths and weaknesses, thereby guiding subsequent experimental validation. The process of computer-aided drug design (CADD) has been proven to reduce the time and resources required in the drug discovery pipeline.[3]

Our approach is grounded in the principle of methodological transparency and self-validation. We will not merely present predicted values; we will detail the protocols used to obtain them, discuss the underlying models (e.g., Quantitative Structure-Activity Relationship - QSAR, machine learning), and critically evaluate the results within the context of their applicability domains.[7][9]

Foundational Analysis: Molecular Structure and Physicochemical Properties

Before venturing into complex biological predictions, a robust understanding of the molecule's fundamental physicochemical properties is essential. These parameters govern its behavior in both biological and experimental systems and are the foundational descriptors for most ADMET models.

2.1. Molecular Input and Representation

The first step in any in silico workflow is to accurately represent the molecule in a machine-readable format. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: c1cc(ccc1N)OCCN2CCCCC2. This string is the input for all subsequent predictive tools.

2.2. Predicted Physicochemical Profile

Using a combination of established computational tools (such as SwissADME, pkCSM, or similar platforms), we can generate a profile of key physicochemical descriptors.[1][4] These properties are critical determinants of a molecule's "drug-likeness."

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 234.34 g/mol Within the typical range for small molecule drugs (Lipinski's Rule of Five: <500).
logP (Octanol/Water) 2.5 - 3.0Indicates good lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA) 41.5 ŲBelow the 140 Ų threshold, suggesting good potential for oral bioavailability.[10]
Hydrogen Bond Donors 1 (from the aniline -NH2)Compliant with Lipinski's Rule of Five (<5).
Hydrogen Bond Acceptors 3 (N in piperidine, O in ether, N in aniline)Compliant with Lipinski's Rule of Five (<10).
Rotatable Bonds 5Indicates a moderate degree of conformational flexibility.
Aqueous Solubility (logS) -3.0 to -4.0Predicted to be moderately soluble.

Causality Insight: The predicted TPSA is a crucial parameter. A value below 60 Ų is often correlated with the ability to penetrate the blood-brain barrier (BBB), while a value below 140 Ų is generally considered favorable for cell membrane permeability and oral absorption.[10] Our molecule's low TPSA suggests these are areas of potential strength.

In Silico Pharmacokinetic (ADMET) Profiling

A drug candidate's journey through the body is a complex process. ADMET models allow us to anticipate this journey, identifying potential roadblocks early.[11][12][13]

3.1. Absorption

  • Human Intestinal Absorption (HIA): Predicted to be high (>90%). This is consistent with its compliance with Lipinski's Rule of Five and favorable physicochemical properties.

  • Caco-2 Permeability: Predicted to be high. The Caco-2 cell line is a model of the intestinal epithelium; high predicted permeability reinforces the potential for good oral absorption.

  • P-glycoprotein (P-gp) Substrate: Predicted to be a non-substrate of P-gp. P-gp is an efflux pump that can expel drugs from cells, reducing their efficacy. Being a non-substrate is a highly favorable characteristic.

3.2. Distribution

  • Volume of Distribution (VDss): Predicted to be high (>0.7 L/kg). This suggests the compound is likely to distribute extensively into tissues rather than remaining in the plasma.

  • Plasma Protein Binding (PPB): Predicted to be moderate to high (~80-90%). This is an important consideration for dosing, as only the unbound fraction of a drug is typically active.

  • Blood-Brain Barrier (BBB) Permeability: Predicted to be permeable.[14][15] This is a critical finding. The low TPSA and favorable logP contribute to this prediction.[10] This property could be advantageous for a CNS-targeted drug but represents a significant safety liability for a peripherally acting agent due to potential off-target neurological effects.[16][17]

3.3. Metabolism The liver, primarily through the cytochrome P450 (CYP) enzyme superfamily, is the main site of drug metabolism.[18][19] Predicting interactions with these enzymes is crucial for anticipating drug-drug interactions (DDIs) and metabolic stability.[13][20]

CYP IsoformSubstrate PredictionInhibitor PredictionRationale and Implication
CYP1A2 UnlikelyNon-inhibitorLow risk of DDIs with drugs metabolized by this isoform (e.g., caffeine).
CYP2C9 UnlikelyNon-inhibitorLow risk of DDIs with drugs metabolized by this isoform (e.g., warfarin).
CYP2C19 UnlikelyNon-inhibitorLow risk of DDIs with drugs metabolized by this isoform (e.g., omeprazole).
CYP2D6 Likely Substrate Inhibitor The tertiary amine of the piperidine ring is a common motif for CYP2D6 substrates/inhibitors. This presents a significant risk for DDIs with other CYP2D6-metabolized drugs (e.g., many antidepressants, beta-blockers).
CYP3A4 Likely SubstrateNon-inhibitorCYP3A4 is the most abundant CYP isoform. Being a substrate is common and indicates a primary route of metabolism. Non-inhibition is a favorable property.

3.4. Excretion

  • Renal Excretion: The molecule is predicted to be cleared primarily through metabolism rather than direct renal excretion of the parent compound.

Predictive Toxicology: Identifying Potential Liabilities

This is a critical section of the analysis, given the presence of the aniline moiety, a known structural alert.

4.1. Cardiotoxicity: hERG Blockade Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias (Long QT Syndrome) and is a major reason for drug candidate failure.[21][22]

  • hERG Inhibition: The molecule is predicted to be a hERG inhibitor . The presence of a basic nitrogen atom (in the piperidine ring) and its lipophilic character are common features of hERG blockers.[23][24] This is a significant potential liability that would require immediate experimental validation (e.g., patch-clamp assay).

4.2. Genotoxicity: Ames Mutagenicity The Ames test is a standard assay for detecting a compound's mutagenic potential. Aromatic amines are a class of compounds known to be frequently mutagenic, often after metabolic activation.[6][25][26] It is crucial to use multiple, complementary models for this prediction, as recommended by the ICH M7 guideline for mutagenic impurities.

  • Statistical-Based QSAR Model Prediction: Positive . Models trained on large datasets of diverse chemicals often flag aromatic amines as potentially mutagenic.[27][28]

  • Expert Rule-Based System Prediction: Positive . These systems contain structural alerts, and the primary aromatic amine functional group is a well-established alert for mutagenicity.[29][30][31]

Causality Insight: The predicted mutagenicity is linked to the metabolic activation of the aniline nitrogen to a reactive nitrenium ion, which can then form adducts with DNA.[31] The consensus from two different modeling approaches strongly suggests a high risk of mutagenicity.

4.3. Other Toxicological Endpoints

  • Hepatotoxicity: Predicted to have a potential for drug-induced liver injury (DILI). This is a common flag for aromatic amines.

  • Carcinogenicity: Predicted to be carcinogenic . This prediction is mechanistically linked to its predicted mutagenicity.[6]

Methodologies and Self-Validating Workflows

To ensure transparency and reproducibility, the following sections detail the protocols and logical workflows used to generate the predictive profile.

5.1. General Predictive Workflow

The overall process follows a tiered approach, starting with foundational data and moving to complex biological endpoints. This ensures that higher-level predictions are based on a solid physicochemical foundation.

G cluster_input Step 1: Input & Foundation cluster_admet Step 2: Pharmacokinetic Profiling cluster_tox Step 3: Toxicological Assessment cluster_analysis Step 4: Synthesis & Decision mol_input Molecular Input (SMILES: c1cc(ccc1N)OCCN2CCCCC2) physchem Physicochemical Prediction (logP, TPSA, MW, etc.) mol_input->physchem adme ADME Prediction (Absorption, Distribution, Metabolism) physchem->adme tox Toxicology Prediction (hERG, Mutagenicity, etc.) adme->tox analysis Integrated Profile Analysis & Developability Assessment tox->analysis

Caption: High-level workflow for in silico property prediction.

5.2. Protocol: ADMET Profile Generation using a Web Server

This protocol provides a generalized, step-by-step method using a hypothetical composite of freely available web servers like SwissADME or pkCSM.

  • Navigate to the Prediction Server: Open a web browser and go to the chosen ADMET prediction platform.

  • Input Molecular Structure: Locate the input field. Paste the SMILES string c1cc(ccc1N)OCCN2CCCCC2 into the text box.

  • Initiate Calculation: Click the "Submit" or "Run" button to start the prediction process. The server will calculate a wide range of descriptors and properties.

  • Data Collation - Physicochemical Properties: From the results page, record the values for Molecular Weight, logP, TPSA, H-bond donors/acceptors, and Rotatable Bonds into a summary table.

  • Data Collation - Pharmacokinetics: Navigate to the pharmacokinetic results sections. Record the predicted values for Human Intestinal Absorption, Caco-2 Permeability, P-gp Substrate status, BBB Permeability, and predictions of substrate/inhibitor status for the main CYP450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4).

  • Applicability Domain Check: Reputable servers will often provide an indication of the confidence of a prediction or whether the molecule falls within the model's applicability domain. Note any warnings or low-confidence predictions. This is a key step for self-validation.

5.3. Protocol: Toxicology Assessment Workflow

Predicting toxicity requires a multi-model approach, especially for well-defined liabilities like mutagenicity.

G cluster_cardio Cardiotoxicity cluster_other Other Endpoints cluster_consensus Consensus mol_input Molecule (SMILES) herg hERG Blockade Prediction (Pharmacophore or QSAR Model) mol_input->herg qsar Statistical QSAR Model (e.g., Random Forest, SVM) mol_input->qsar rules Expert Rule-Based System (Structural Alerts) mol_input->rules hepato Hepatotoxicity Prediction mol_input->hepato carcino Carcinogenicity Prediction mol_input->carcino consensus Consensus Prediction (High Mutagenicity Risk) qsar->consensus rules->consensus

Caption: Multi-model workflow for predictive toxicology assessment.

  • Cardiotoxicity Prediction:

    • Submit the SMILES string to a predictor for hERG inhibition (e.g., Pred-hERG).

    • Analyze the output, which is often a probability or a binary classification (blocker/non-blocker). Record the prediction.

  • Mutagenicity Prediction (Dual Model Approach):

    • Step 2a (Statistical Model): Use a platform like AdmetSAR 2.0 or ProTox-II that employs a statistical QSAR model for Ames mutagenicity. Submit the SMILES string and record the binary prediction (mutagen/non-mutagen) and any associated probability score.

    • Step 2b (Rule-Based Model): Use a tool like Toxtree or the OECD QSAR Toolbox that incorporates structural alerts. Process the molecule and check if it triggers the "Aromatic Amines" structural alert for mutagenicity.

    • Step 2c (Consensus): Compare the results. If both models yield a positive prediction, the confidence in the mutagenicity risk is significantly elevated.

Integrated Analysis and Conclusion

The in silico profile of this compound is one of stark contrasts.

Predicted Strengths:

  • Excellent "drug-like" physicochemical properties.

  • High predicted oral absorption and intestinal permeability.

  • Likely avoids being an efflux pump substrate (P-gp).

Predicted Liabilities (Significant Concerns):

  • High Risk of Cardiotoxicity: The prediction as a hERG channel blocker is a major safety flag that could halt development.

  • High Risk of Genotoxicity: The consensus prediction of mutagenicity from both statistical and rule-based models, stemming from the aniline core, is a critical liability. This often correlates with long-term carcinogenicity.

  • Potential for Drug-Drug Interactions: The predicted inhibition of and metabolism by CYP2D6 could lead to complex DDI issues in a clinical setting.

  • CNS Penetration: The predicted ability to cross the blood-brain barrier is a double-edged sword. It is an absolute requirement for a CNS drug but a serious safety concern for a peripherally-acting one.

Conclusion: Based on this comprehensive in silico assessment, this compound exhibits a high-risk profile. While its pharmacokinetic properties appear favorable for drug delivery, the significant, mechanistically-plausible predictions of cardiotoxicity and mutagenicity present formidable challenges to its development as a therapeutic agent. Any further consideration of this molecule or its analogs would require immediate and rigorous experimental validation of the hERG and Ames endpoints. This predictive exercise successfully fulfills its purpose: to identify potential critical failures at the earliest possible stage, saving invaluable time and resources and allowing research efforts to be redirected toward more promising candidates.

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A Comprehensive Review of Piperidinylethoxy Aniline Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The piperidinylethoxy aniline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. This technical guide provides an in-depth exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the nuances of synthesis, dissect the intricate structure-activity relationships, and illuminate the pharmacological pathways these derivatives modulate. Our focus is on providing not just a recitation of facts, but a causal understanding of why certain synthetic choices are made and how they translate into specific biological outcomes.

The Piperidinylethoxy Aniline Core: A Scaffold of Opportunity

The piperidinylethoxy aniline moiety is characterized by three key components: a substituted aniline ring, an ethoxy linker, and a piperidine ring. The inherent modularity of this scaffold allows for systematic chemical modifications at each of these positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. This has led to the exploration of these derivatives across a spectrum of therapeutic areas, most notably in the realms of central nervous system (CNS) disorders and allergic conditions. The 4-(Piperidin-4-yl)aniline scaffold, a related structure, is a well-established privileged motif in CNS drug discovery, highlighting the potential of this chemical space[1].

Medicinal Chemistry: Building and Refining the Molecules

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of piperidinylethoxy aniline derivatives can be approached through several convergent strategies. A common and efficient method involves the O-alkylation of a substituted phenol with a suitable piperidinylethanol derivative. The choice of reactants and conditions is critical to maximize yield and purity.

A representative synthetic workflow is outlined below:

cluster_0 Synthesis of Piperidinylethoxy Precursor cluster_1 Synthesis of Aniline Component cluster_2 Coupling and Final Product Formation A Substituted Piperidine C N-substituted-1-(2-bromoethoxy)piperidine A->C Alkylation (e.g., K2CO3, Acetone, reflux) B 2-Bromoethanol B->C I Piperidinylethoxy Aniline Derivative C->I Williamson Ether Synthesis (e.g., NaH, DMF) D Substituted Aniline E Protection of Amine (e.g., Boc anhydride) D->E F N-Boc-substituted Aniline E->F G Deprotection (e.g., TFA, DCM) F->G H Substituted Phenol H->I

Figure 1: Generalized Synthetic Workflow

Experimental Protocol: Synthesis of a Representative Piperidinylethoxy Aniline Derivative

  • Step 1: Synthesis of the Piperidinylethoxy Precursor.

    • To a solution of the desired substituted piperidine (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq).

    • Reflux the mixture for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-substituted-1-(2-bromoethoxy)piperidine.

  • Step 2: Coupling Reaction.

    • To a solution of the substituted phenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add the N-substituted-1-(2-bromoethoxy)piperidine (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final piperidinylethoxy aniline derivative by column chromatography.

Structure-Activity Relationships (SAR): Decoding the Molecular Language

The biological activity of piperidinylethoxy aniline derivatives is exquisitely sensitive to their structural modifications. The following sections dissect the key SAR trends observed for different therapeutic targets.

2.2.1. Antihistaminic Activity (H1 Receptor Antagonism)

The piperidinylethoxy aniline scaffold is present in several potent H1 antihistamines. SAR studies have revealed several key features for optimal activity[1][2]:

  • Aniline Ring Substitution: Electron-donating or lipophilic substituents on the aniline ring can enhance potency. The position of substitution is also critical, with para-substitution often being favored.

  • Piperidine Ring Substitution: The nature of the substituent on the piperidine nitrogen is a crucial determinant of both potency and selectivity. Bulky, lipophilic groups, such as a diphenylmethyl or a substituted benzyl group, are often found in potent H1 antagonists[3].

  • Ethoxy Linker: The two-carbon ethoxy linker appears to be optimal for bridging the aniline and piperidine moieties, providing the correct spatial orientation for interaction with the H1 receptor.

2.2.2. Central Nervous System Activity

The ability of piperidinylethoxy aniline derivatives to cross the blood-brain barrier has made them attractive candidates for CNS disorders.

  • Dopamine D2 and D4 Receptor Antagonism: These derivatives have been investigated as potential antipsychotics. For D2/D4 receptor affinity, the substitution pattern on the aniline ring and the nature of the N-substituent on the piperidine ring are critical for achieving high affinity and selectivity[4][5]. Aromatic or heteroaromatic substituents on the piperidine nitrogen often lead to potent dopamine receptor antagonists[6][7].

  • Serotonin Transporter (SERT) Inhibition: Modification of the piperidinylethoxy aniline scaffold has also yielded compounds with significant SERT inhibitory activity, suggesting potential as antidepressants. The flexibility of the molecule, often dictated by the linker length, is a key aspect in the structure-activity relationships of SERT inhibitors[8].

Compound ClassKey Structural Features for High AffinityRepresentative IC50/Ki Values
H1 Antagonists Bulky lipophilic group on piperidine N; para-substitution on anilineKi < 50 nM
D2/D4 Antagonists Aromatic/heteroaromatic on piperidine N; specific aniline substitutionsKi < 100 nM
SERT Inhibitors Optimal linker length (2-4 carbons); specific aromatic moietiesIC50 < 100 nM

Pharmacology: Unraveling the Biological Effects

Mechanism of Action: How They Work at a Molecular Level

The pharmacological effects of piperidinylethoxy aniline derivatives are dictated by their interaction with specific protein targets.

3.1.1. G-Protein Coupled Receptor (GPCR) Modulation

Many of the CNS and antihistaminic effects of these compounds are mediated through their interaction with GPCRs, such as dopamine, serotonin, and histamine receptors.

A Piperidinylethoxy Aniline Derivative (Antagonist) B Dopamine D2 Receptor (GPCR) A->B Binds and blocks C Gαi/o Protein B->C Inhibits activation D Adenylyl Cyclase C->D Inhibition F cAMP D->F Conversion E ATP E->D G Downstream Signaling (e.g., PKA) F->G Activates

Figure 2: D2 Receptor Antagonism Signaling Pathway

As illustrated for the dopamine D2 receptor, antagonist binding prevents the receptor from activating its associated G-protein (Gαi/o), which in turn fails to inhibit adenylyl cyclase. This leads to a maintenance of intracellular cyclic AMP (cAMP) levels and a blockade of dopamine-mediated signaling. A similar principle of competitive antagonism applies to their action at H1 and other serotonin receptors.

3.1.2. Neurotransmitter Transporter Inhibition

For derivatives acting as antidepressants, the primary mechanism is the inhibition of the serotonin transporter (SERT). By binding to SERT, these compounds block the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission[8][9].

Pharmacological Applications: From Bench to Bedside

The diverse biological activities of piperidinylethoxy aniline derivatives have led to their investigation in several therapeutic areas.

3.2.1. Antihistamines

This is one of the most well-established applications. Derivatives with high affinity and selectivity for the H1 receptor are effective in treating allergic conditions such as rhinitis and urticaria[1][2].

3.2.2. CNS Disorders

  • Antipsychotics: D2 and D4 receptor antagonists are used in the management of schizophrenia and other psychotic disorders.

  • Antidepressants: SERT inhibitors are a mainstay in the treatment of major depressive disorder and anxiety disorders[8].

3.2.3. Potential in Oncology

Recent studies have explored the anticancer potential of structurally related piperidine derivatives. For instance, some derivatives have shown inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ), a target in certain hematological malignancies[10]. Other related aniline derivatives have been investigated as inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors[11][12]. While still in early stages, this suggests a potential new avenue for the therapeutic application of the piperidinylethoxy aniline scaffold.

Experimental Protocols: A Guide to Characterization and Evaluation

The development of piperidinylethoxy aniline derivatives relies on a suite of robust experimental techniques to confirm their structure, purity, and biological activity.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of these compounds[13][14].

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To determine the proton environment of the molecule, confirming the presence and connectivity of the aniline, ethoxy, and piperidine moieties.

  • ¹³C NMR: To identify all unique carbon atoms in the structure.

4.1.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and confirm the elemental composition.

4.1.3. Infrared (IR) Spectroscopy

  • To identify key functional groups, such as N-H stretches in the aniline and C-O stretches in the ether linkage.

4.1.4. High-Performance Liquid Chromatography (HPLC)

  • To assess the purity of the synthesized compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid[15][16].

Biological Evaluation

4.2.1. In Vitro Assays

  • Radioligand Binding Assays: To determine the affinity (Ki) of the compounds for their target receptors (e.g., H1, D2, D4, SERT). This involves competing the test compound with a radiolabeled ligand for binding to cell membranes expressing the target receptor[4].

  • Functional Assays:

    • cAMP Accumulation Assay: To determine the functional activity (agonist, antagonist, inverse agonist) at GPCRs that couple to adenylyl cyclase (e.g., D2 receptors)[4].

    • Neurotransmitter Uptake Assay: To measure the inhibition of SERT, typically using synaptosomes or cells expressing the transporter and a radiolabeled substrate (e.g., [³H]5-HT).

  • Cell Proliferation Assays (for oncology):

    • MTT or CCK-8 Assays: To evaluate the cytotoxic effects of the compounds on cancer cell lines[10].

4.2.2. In Vivo Models

  • Histamine-Induced Paw Edema in Rodents: To assess in vivo antihistaminic activity.

  • Forced Swim Test or Tail Suspension Test in Mice: To evaluate potential antidepressant-like effects[17].

  • Conditioned Avoidance Response in Rats: To predict antipsychotic activity.

Future Directions and Conclusion

The piperidinylethoxy aniline scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes to minimize off-target effects.

  • Exploring New Therapeutic Areas: Expanding the investigation of these compounds into other areas such as neurodegenerative diseases and oncology.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

References

  • Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. PMC - PubMed Central.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC - NIH. (2024-01-18).
  • Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed.
  • Synthesis and biological evaluation of 3-(piperidin-4-yl)
  • A structure-activity relationship study of compounds with antihistamine activity. PubMed.
  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. PubMed Central.
  • Buy 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline | 2098078-73-8. Smolecule.
  • ChemInform Abstract: Synthesis and Structure-Activity Relationship of New Piperidinyl and Piperazinyl Derivatives as Antiallergics.
  • Scheme 1. General strategy for the synthesis of piperidine derivatives....
  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists.
  • Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid deriv
  • Computational Analysis of Structure-Based Interactions for Novel H 1 -Antihistamines. MDPI.
  • Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole ... PubMed.
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  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central.
  • Characterization of Synthesized Aniline Derivatives: Applic
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorpor
  • Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities | Request PDF.
  • Synthesis of piperidine derivatives. Part I. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. (2021-05-26).
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Pharmacology of serotonin: what a clinician should know. PMC - PubMed Central.
  • Dopamine D2 Receptor Antagonists Products. R&D Systems.
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024-11-09).
  • Determination of Aniline Compounds in Water by Direct Injection. Liquid Chromatography-Tandem Mass Spectrometry | Request PDF.
  • Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds.
  • 7-3-Chlorophenypiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione as a serotonin receptor ligands with potential antidepressant activity. PubMed.

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A Senior Application Scientist's Guide to the Safe Handling of 3-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core safety and handling of 3-(2-(piperidin-1-yl)ethoxy)aniline, designed for researchers, scientists, and drug development professionals.

Foreword: The following document is a comprehensive technical guide detailing the essential safety protocols for this compound. As a molecule combining the structural features of both aniline and piperidine, a conservative and informed approach to its handling is paramount. This guide is structured not as a generic template, but as a logical progression from understanding the compound's inherent risks to implementing practical, verifiable safety measures in a laboratory setting. The causality behind each recommendation is explained to empower the user with a deep, functional understanding of the required safety procedures.

Part 1: Compound Profile and Inferred Hazard Analysis

Before handling any chemical, a thorough understanding of its identity and potential hazards is critical. For this compound, while specific toxicological data is limited, a robust risk profile can be constructed by analyzing its core structural motifs: the aniline ring and the piperidine moiety.

Property Identifier
IUPAC Name This compound
CAS Number 373824-23-8[1][2]
Molecular Formula C₁₃H₂₀N₂O[1]
Molecular Weight 220.31 g/mol [1]

1.1. The Aniline Core: The Primary Toxicological Driver

The aniline functional group is the most significant contributor to the compound's probable toxicity. Aniline and its derivatives are well-documented systemic poisons.[3]

  • Methemoglobinemia: The hallmark of aniline toxicity is its ability to induce methemoglobinemia.[4] In this condition, the iron within hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of binding and transporting oxygen. This leads to cyanosis (a blueish discoloration of the skin and lips), headache, dizziness, fatigue, and, in severe cases, respiratory distress, collapse, and death.[4]

  • Dermal Absorption: A critical and often underestimated risk is that anilines are readily absorbed through intact skin.[3] This makes dermal contact a primary and highly effective route of exposure. Systemic toxicity can occur even without noticeable skin irritation.

  • Carcinogenicity and Mutagenicity: Aniline is suspected of causing cancer and genetic defects.[5] Therefore, this compound must be handled as a potential carcinogen and mutagen.

1.2. The Piperidine Moiety: Corrosivity and Irritation

While the aniline core dictates the systemic toxicity, the piperidine component introduces other hazards. Piperidine itself is a flammable, corrosive liquid that can cause severe skin burns and eye damage. Although integrated into a larger molecule, its basic nitrogen character can contribute to the overall irritant properties of the compound.

Hazard_Contributions substance This compound aniline Aniline Core substance->aniline contains piperidine Piperidine Moiety substance->piperidine contains hazards Inferred Primary Hazards aniline->hazards contributes to piperidine->hazards contributes to methemoglobinemia Systemic Toxicity (Methemoglobinemia) hazards->methemoglobinemia dermal High Dermal Absorption hazards->dermal carcinogen Suspected Carcinogen/ Mutagen hazards->carcinogen irritation Skin/Eye Irritation hazards->irritation

Caption: Inferred hazard profile based on the compound's structural components.

Part 2: The Self-Validating Safety Protocol: Engineering Controls & PPE

A self-validating safety system ensures that procedures inherently minimize risk. This is achieved by layering engineering controls with a mandatory, non-negotiable personal protective equipment (PPE) regimen.

2.1. Engineering Controls: The First Line of Defense

Reliance on PPE alone is insufficient. The primary method for exposure control must be the removal of the hazard from the operator's breathing zone.

  • Chemical Fume Hood: All manipulations, including weighing, transfers, and reaction setup/workup, must be performed within a certified chemical fume hood. The hood's sash should be kept as low as possible.

  • Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[6]

  • Designated Area: All work with this compound should be restricted to a clearly marked "Designated Area" within the fume hood to prevent cross-contamination of the workspace.[7]

2.2. Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against splashes, spills, and unforeseen exposures.

PPE ItemSpecification and Rationale
Hand Protection Double-gloving with appropriate materials. Nitrile gloves offer minimal protection against aniline and are not recommended for direct or prolonged contact.[7] For handling the pure compound or concentrated solutions, heavy-duty gloves such as butyl rubber or Viton® are required.[7] For dilute solutions, double-gloving with nitrile may be acceptable, but gloves must be changed immediately upon suspected contact.
Eye/Face Protection Chemical splash goggles are mandatory. A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with heated solutions.[5]
Body Protection A chemical-resistant lab coat (buttoned fully) is required. Standard cotton lab coats are not sufficient. For transfers of significant quantities, a chemically resistant apron should be worn over the lab coat.[5]
Footwear Full-length pants and closed-toe, liquid-resistant shoes must be worn.

Part 3: Experimental Workflow and Handling Procedures

The following protocols are designed to be self-validating systems for common laboratory tasks.

3.1. Protocol for Weighing and Transferring Solids

  • Preparation: Cordon off the designated area in the fume hood. Place a plastic-backed absorbent liner on the work surface. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent).

  • Don PPE: Don all required PPE as specified in Part 2.2.

  • Weighing: Carefully weigh the solid in a disposable weigh boat or directly into a tared vial to minimize transfers. Avoid creating dust.

  • Dissolution: If making a solution, add the solvent directly to the vial containing the weighed solid. Cap the vial and mix.

  • Decontamination: Carefully wipe down the spatula and any affected surfaces with a solvent-soaked towel (e.g., ethanol). Place the used weigh boat, liner, and cleaning materials into a designated solid hazardous waste container inside the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[6]

3.2. Storage and Waste Disposal

  • Storage: The compound must be stored in a tightly sealed, clearly labeled container within a ventilated cabinet.[8] The storage area should be designated for toxic and potentially carcinogenic materials. For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) is advisable.

  • Waste Disposal: All materials contaminated with this compound (gloves, pipette tips, absorbent pads, empty containers) are considered hazardous waste.

    • Solid Waste: Collect in a labeled, sealed, heavy-duty plastic bag or container.

    • Liquid Waste: Collect in a dedicated, labeled, and sealed solvent waste container. Do not mix with other waste streams unless compatibility has been verified.

Safe_Handling_Workflow start Begin Task prep_hood Prepare Designated Area in Fume Hood start->prep_hood don_ppe Don Full PPE (Goggles, Face Shield, Butyl Gloves, Lab Coat) prep_hood->don_ppe perform_task Perform Manipulation (e.g., Weighing, Transfer) don_ppe->perform_task decontaminate Decontaminate Surfaces & Segregate Waste perform_task->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_task Task Complete wash_hands->end_task

Caption: A self-validating workflow for handling the target compound.

Part 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

4.1. In Case of Personal Exposure

Exposure RouteImmediate Action Protocol
Skin Contact This is a medical emergency due to rapid absorption. Immediately remove all contaminated clothing while flushing the affected area under an emergency shower for at least 15 minutes.[7] Call for emergency medical assistance.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Inhalation Move the victim to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Call for emergency medical assistance.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

4.2. In Case of a Spill

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material like vermiculite or sand.

    • Collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

    • Wipe the spill area with a solvent-soaked cloth, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Secure the area and prevent entry.

    • Call your institution's emergency response or Environmental Health & Safety (EHS) department.[7]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

References

  • Aniline. Washington State University - Environmental Health & Safety. [Link]

  • Aniline | Medical Management Guidelines. Toxic Substance Portal | ATSDR - CDC. [Link]

  • Safety Data Sheet: Aniline. SIA Toolbox. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet: aniline. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Aniline. Carl ROTH. [Link]

  • What are the health and safety guidelines for Aniline in workplaces? Knowledge - Angene Chemical. [Link]

  • 3-(Piperidin-1-yl)aniline. PubChem - National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - 3-[2-(piperidin-1-yl)ethoxy]aniline. Angene Chemical. [Link]

  • Piperidine - Acute Exposure Guideline Levels. NCBI - NIH. [Link]

  • 3-Ethoxyaniline. PubChem - National Center for Biotechnology Information. [Link]

  • Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. PubMed - NIH. [Link]

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An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-(2-(piperidin-1-yl)ethoxy)aniline. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. By integrating theoretical principles with established experimental and computational methodologies, this guide offers a detailed exploration of the synthesis, spectroscopic characterization, and conformational preferences of this piperidine-aniline derivative. The insights presented herein are crucial for understanding its potential structure-activity relationships and for guiding the design of novel therapeutic agents.

Introduction

The molecule this compound incorporates three key structural motifs: a substituted aniline ring, a flexible ethoxy linker, and a saturated piperidine heterocycle. This combination of functionalities is of significant interest in medicinal chemistry, as piperidine and aniline moieties are prevalent in a wide range of biologically active compounds, including antidepressants and analgesics.[1][2] The conformational flexibility of the ethoxy linker and the piperidine ring introduces a degree of structural complexity that can profoundly influence the molecule's interaction with biological targets. A thorough understanding of its three-dimensional structure and dynamic behavior is therefore essential for rational drug design and development.

This guide will systematically explore the molecular architecture of this compound, propose a viable synthetic pathway, predict its spectroscopic signatures, and delve into its conformational analysis through established computational workflows.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a 3-aminophenoxy group connected via an ethyl bridge to the nitrogen atom of a piperidine ring. The systematic IUPAC name for this compound is 3-(2-(piperidin-1-yl)ethoxy)benzenamine.

Proposed Synthesis: Williamson Ether Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-aminophenol would be reacted with 1-(2-chloroethyl)piperidine.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-Aminophenol p1 This compound r1->p1 1. r2 1-(2-Chloroethyl)piperidine r2->p1 2. reagent1 Sodium Hydride (NaH) reagent2 Anhydrous DMF

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Preparation of the Alkoxide: To a stirred solution of 3-aminophenol in anhydrous dimethylformamide (DMF), add one equivalent of sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium phenoxide.

  • Nucleophilic Substitution: To the solution of the sodium phenoxide, add a solution of 1-(2-chloroethyl)piperidine in anhydrous DMF dropwise at 0 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the protons of the ethoxy linker, and the protons of the piperidine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic-H (ortho to -NH₂)6.2 - 6.4m-
Aromatic-H (para to -NH₂)6.9 - 7.1t~8.0
Aromatic-H (meta to -NH₂)6.5 - 6.7m-
-O-CH₂-4.0 - 4.2t~6.0
-CH₂-N(piperidine)2.7 - 2.9t~6.0
Piperidine-H (α to N)2.5 - 2.7m-
Piperidine-H (β, γ to N)1.4 - 1.7m-
-NH₂3.5 - 4.5br s-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the aromatic carbons, the ethoxy carbons, and the piperidine carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-O158 - 160
Aromatic C-NH₂147 - 149
Aromatic C-H100 - 130
-O-CH₂-66 - 68
-CH₂-N(piperidine)57 - 59
Piperidine C (α to N)54 - 56
Piperidine C (β to N)25 - 27
Piperidine C (γ to N)23 - 25
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C-O stretching of the ether, and the C-N stretching of the amine and piperidine.[3][4][5][6][7]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (asymmetric & symmetric)3300 - 3500Medium
C-H stretch (aromatic)3000 - 3100Medium-Weak
C-H stretch (aliphatic)2800 - 3000Medium-Strong
N-H bend1580 - 1650Medium-Strong
C=C stretch (aromatic)1450 - 1600Medium
C-O stretch (aryl ether)1200 - 1275Strong
C-N stretch (aromatic amine)1250 - 1335Strong
C-N stretch (aliphatic amine)1020 - 1250Medium-Weak
Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is expected to show fragmentation patterns characteristic of piperidine and aniline derivatives.[1][8][9][10]

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected.

  • α-Cleavage: The most significant fragmentation pathway for the piperidine ring is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

  • Ring Fission: The piperidine ring can undergo further cleavage, resulting in various acyclic fragment ions.

  • Ether Cleavage: Cleavage of the C-O bond of the ethoxy linker is also a likely fragmentation pathway.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the piperidine ring and the rotatable bonds of the ethoxy linker.

Piperidine Ring Conformation

The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.[11][12][13] In this conformation, substituents can occupy either axial or equatorial positions. For an unsubstituted piperidine ring, both chair conformations are of equal energy.

Ethoxy Linker and Overall Conformation

The ethoxy linker has two rotatable C-C bonds and one C-O bond, allowing for a high degree of conformational freedom. The overall conformation of the molecule will be determined by the interplay of steric and electronic effects, including potential intramolecular hydrogen bonding between the aniline N-H and the ether oxygen.

Computational Conformational Analysis Workflow

A systematic computational approach is essential to explore the conformational space of this flexible molecule.[2][14][15][16][17]

G start Initial 3D Structure Generation crest Conformational Search (e.g., CREST) start->crest mm_opt Molecular Mechanics Optimization (e.g., MMFF94) crest->mm_opt dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) mm_opt->dft_opt energy_calc Single-Point Energy Calculation (e.g., DFT with larger basis set) dft_opt->energy_calc boltzmann Boltzmann Population Analysis energy_calc->boltzmann end Ensemble of Low-Energy Conformers boltzmann->end

Caption: Workflow for computational conformational analysis.

Protocol for Computational Conformational Search:

  • Initial Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

  • Conformational Search: Perform a comprehensive conformational search using a suitable algorithm, such as the Conformer-Rotamer Ensemble Sampling Tool (CREST), to explore the potential energy surface.[15]

  • Molecular Mechanics Optimization: The generated conformers are then optimized using a computationally efficient molecular mechanics force field (e.g., MMFF94).

  • DFT Geometry Optimization: A subset of the low-energy conformers from the molecular mechanics optimization are further optimized using a more accurate Density Functional Theory (DFT) method (e.g., B3LYP with a 6-31G* basis set).

  • Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a larger basis set.

  • Boltzmann Population Analysis: The relative populations of the conformers at a given temperature are calculated based on their relative energies using the Boltzmann distribution. This provides an ensemble of the most probable conformations in solution.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the molecular structure and conformation of this compound. A plausible synthetic route via Williamson ether synthesis has been outlined, and predictions for its NMR, IR, and MS spectra have been made based on the analysis of its constituent functional groups and data from analogous compounds. Furthermore, a robust computational workflow for conformational analysis has been presented to elucidate the preferred three-dimensional structures of this flexible molecule.

The information contained within this guide serves as a valuable resource for researchers working on the design and synthesis of novel piperidine-aniline derivatives for potential therapeutic applications. Further experimental validation of the predicted properties is encouraged to provide a more complete understanding of this promising molecule.

References

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  • Wang, H., & Wiberg, K. B. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(5), 3781-3790.
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Methodological & Application

Application Notes and Protocols: Synthetic Routes for 3-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-(piperidin-1-yl)ethoxy)aniline is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a substituted aniline moiety linked to a piperidine ring via an ether linkage, makes it a versatile building block in drug discovery and development. This document provides a detailed guide to the most common and efficient synthetic routes for this compound, offering insights into reaction mechanisms, step-by-step protocols, and critical process parameters. This guide is intended for researchers, scientists, and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is typically approached through a two-step sequence involving the formation of an ether linkage followed by the reduction of a nitro group. The choice of starting materials and specific reagents can be adapted based on availability, scale, and desired purity.

The primary retrosynthetic analysis identifies two key bond disconnections: the C-O ether bond and the transformation of the amino group from a precursor, typically a nitro group. This leads to two main forward synthetic strategies, with the most prevalent starting from 3-nitrophenol.

dot

cluster_0 Retrosynthetic Analysis Target This compound Intermediate_A 1-(2-(3-nitrophenoxy)ethyl)piperidine Target->Intermediate_A Nitro Reduction Start_A1 3-Nitrophenol Intermediate_A->Start_A1 Williamson Ether Synthesis Start_A2 1-(2-chloroethyl)piperidine Intermediate_A->Start_A2 Williamson Ether Synthesis cluster_1 Workflow: Williamson Ether Synthesis Setup 1. Reaction Setup: 3-Nitrophenol in DMF Base 2. Add K₂CO₃ Setup->Base Alkylating 3. Add 1-(2-chloroethyl)piperidine HCl Base->Alkylating React 4. Heat at 80-90°C (12-18h) Alkylating->React Workup 5. Aqueous Work-up & Extraction React->Workup Purify 6. Column Chromatography Workup->Purify Product 1-(2-(3-nitrophenoxy)ethyl)piperidine Purify->Product cluster_2 Nitro Group Reduction Pathways Start_B 1-(2-(3-nitrophenoxy)ethyl)piperidine Method_A Method A: Catalytic Hydrogenation Start_B->Method_A Method_B Method B: SnCl₂ Reduction Start_B->Method_B Product_Final This compound Method_A->Product_Final Reagents_A H₂ (g), Pd/C in MeOH/EtOH Method_A->Reagents_A Method_B->Product_Final Reagents_B SnCl₂·2H₂O, HCl in EtOH Method_B->Reagents_B

The Versatile Scaffolding of 3-(2-(piperidin-1-yl)ethoxy)aniline in Modern Medicinal Chemistry: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(2-(piperidin-1-yl)ethoxy)aniline has emerged as a key intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural amalgamation of a reactive aniline moiety, a flexible ethoxy linker, and a basic piperidine ring provides a versatile scaffold for accessing a diverse chemical space with significant pharmacological relevance. This guide offers an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and an analysis of its role in constructing complex bioactive molecules.

Significance in Medicinal Chemistry: A Privileged Scaffold

The this compound motif is considered a "privileged scaffold" in medicinal chemistry. This is attributed to the combination of its structural features which are frequently found in a wide array of pharmaceuticals.[1] The piperidine ring, a six-membered heterocycle, is a ubiquitous component in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[2] Its presence can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, which are critical for oral bioavailability and traversing the blood-brain barrier.

The aniline functional group serves as a versatile synthetic handle for the introduction of various pharmacophoric elements through well-established chemical transformations, including amide bond formation, urea synthesis, and sulfonylation. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates.

Core Applications in Targeted Therapy: Kinase Inhibition

A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that specifically block the activity of aberrant kinases, targeted therapies can achieve high efficacy with reduced side effects compared to traditional chemotherapy.

The this compound scaffold has been incorporated into potent inhibitors of various tyrosine kinases. For instance, it serves as a key building block for imidazopyrazine-based tyrosine kinase inhibitors.[3]

Synthesis and Derivatization: Protocols and Methodologies

The synthesis of this compound and its subsequent derivatization into bioactive compounds involves a series of well-defined chemical steps. The following protocols are provided as a guide for researchers in the field.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process involving the alkylation of a nitrophenol followed by the reduction of the nitro group.

Protocol 1: Synthesis of 1-(2-(3-nitrophenoxy)ethyl)piperidine

  • To a solution of 3-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-(3-nitrophenoxy)ethyl)piperidine.

Protocol 2: Reduction to this compound

  • Dissolve 1-(2-(3-nitrophenoxy)ethyl)piperidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C, 10 mol%) or Raney nickel.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Diagram 1: General Synthetic Workflow for this compound

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction 3-Nitrophenol 3-Nitrophenol Alkylation Alkylation 3-Nitrophenol->Alkylation 1-(2-Chloroethyl)piperidine 1-(2-Chloroethyl)piperidine 1-(2-Chloroethyl)piperidine->Alkylation 1-(2-(3-Nitrophenoxy)ethyl)piperidine 1-(2-(3-Nitrophenoxy)ethyl)piperidine Alkylation->1-(2-(3-Nitrophenoxy)ethyl)piperidine Nitro_Intermediate 1-(2-(3-Nitrophenoxy)ethyl)piperidine Reduction Reduction Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Derivatization of this compound: Amide Coupling

The aniline group of the title compound is a nucleophile and can readily participate in amide coupling reactions with carboxylic acids or their activated derivatives.

Protocol 3: General Procedure for Amide Bond Formation

  • In a reaction vessel, dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of a base like triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Diagram 2: Amide Coupling Reaction

G Aniline This compound Coupling Amide Coupling (HATU, DIPEA) Aniline->Coupling Carboxylic_Acid R-COOH Carboxylic_Acid->Coupling Amide_Product Amide Derivative Coupling->Amide_Product

Caption: General scheme for amide coupling.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a chemical intermediate is crucial for its effective and safe handling in a research setting.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 373824-23-8
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol

Safety and Handling:

According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its versatile structure provides a reliable and adaptable platform for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors for targeted cancer therapy. The protocols and application notes provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this valuable intermediate in their drug discovery endeavors. As our understanding of disease biology continues to evolve, the demand for such privileged scaffolds will undoubtedly grow, further cementing the importance of this compound in the development of next-generation therapeutics.

References

  • Google Patents. Imidazopyrazine tyrosine kinase inhibitors (US7459554B2).
  • Li, J., et al. (2013). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. ACS Medicinal Chemistry Letters, 4(10), 949-953. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Angene Chemical. 3-[2-(piperidin-1-yl)ethoxy]aniline Safety Data Sheet. Available at: [Link]

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Application Notes and Protocols: 3-(2-(piperidin-1-yl)ethoxy)aniline in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

3-(2-(piperidin-1-yl)ethoxy)aniline is a unique organic molecule that presents a compelling trifecta of functional groups: a primary aromatic amine (aniline), a flexible ether linkage, and a saturated heterocyclic amine (piperidine). This distinct combination makes it a highly attractive, yet underexplored, building block for the rational design of advanced functional materials. The aniline moiety serves as a versatile precursor for polymerization and as a potent interacting group with metal surfaces. The piperidine ring, a common fragment in pharmaceuticals, can introduce desirable properties such as basicity, potential bioactivity, and altered solubility characteristics into a material.[1][2][3] The ether linkage provides conformational flexibility, which can be crucial for film formation and tuning material properties.

These application notes aim to provide researchers, material scientists, and chemical engineers with a comprehensive guide to the potential applications of this compound. We will delve into detailed protocols for its application in three key areas of material science: as a corrosion inhibitor for mild steel, as a monomer for the synthesis of novel polyimides, and in the creation of functional polymer films. The protocols are designed to be self-validating, with explanations for each step to ensure scientific rigor and reproducibility.

Part 1: Corrosion Inhibition of Mild Steel

Scientific Rationale

Aniline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals in acidic environments.[4][5] The inhibition mechanism is primarily attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the aniline and piperidine moieties) with lone pairs of electrons and the π-electrons of the aromatic ring.[6][7][8] These features allow the molecule to coordinate with the vacant d-orbitals of the metal, effectively blocking the active sites for corrosion. This compound, with its multiple nitrogen atoms and aromatic system, is a prime candidate for a highly efficient corrosion inhibitor.

Experimental Workflow: Corrosion Inhibition Study

A Prepare Corrosive Medium (1 M HCl) D Weight Loss Measurement A->D E Electrochemical Measurements (Potentiodynamic Polarization & EIS) A->E B Prepare Mild Steel Coupons B->D B->E F Surface Analysis (SEM) B->F C Prepare Inhibitor Solutions (Varying Concentrations) C->D C->E G Data Analysis & Inhibition Efficiency Calculation D->G E->G F->G

Caption: Workflow for evaluating corrosion inhibition.

Protocol 1: Evaluation of Corrosion Inhibition Efficiency

1.1. Materials and Equipment:

  • Mild Steel Coupons: Polished and cleaned.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl).

  • Inhibitor: this compound.

  • Instrumentation: Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode), Scanning Electron Microscope (SEM).

  • Standard laboratory glassware and analytical balance.

1.2. Procedure:

  • Preparation of Mild Steel Coupons: Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size, degrease with acetone, wash with deionized water, and dry.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in 1 M HCl. From this stock, prepare a series of test solutions with varying inhibitor concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). A blank solution of 1 M HCl without the inhibitor is also required.

  • Weight Loss Measurements:

    • Weigh the prepared mild steel coupons accurately.

    • Immerse one coupon in each of the test solutions for a specified period (e.g., 24 hours) at room temperature.

    • After immersion, remove the coupons, clean them, and reweigh.

    • Calculate the corrosion rate and inhibition efficiency using the following equations:

      • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

      • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with a mild steel coupon as the working electrode.

    • Allow the open circuit potential to stabilize.

    • Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic potential range at a slow scan rate (e.g., 1 mV/s).

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Surface Analysis (SEM): After the weight loss experiment, examine the surface morphology of the mild steel coupons from the blank and inhibitor solutions using SEM to observe the extent of corrosion and the formation of a protective film.

Data Presentation: Expected Outcomes
Inhibitor Concentration (mM)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
0 (Blank)Value-
0.1ValueValue
0.5ValueValue
1.0ValueValue
5.0ValueValue

Part 2: Synthesis of a Novel Polyimide

Scientific Rationale

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[9][10] They are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. The first step forms a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.[11][12][13] The properties of the resulting polyimide are highly dependent on the chemical structure of the monomers. By using this compound as the diamine monomer, a novel polyimide with unique characteristics can be synthesized. The incorporation of the flexible ether linkage and the piperidine moiety is expected to enhance solubility and introduce new functionalities.[14][15]

Synthetic Workflow: Polyimide Synthesis

A Dissolve Diamine (this compound) in NMP B Add Dianhydride (e.g., PMDA) A->B C Stir at Room Temperature (Formation of Poly(amic acid)) B->C D Cast Poly(amic acid) Solution onto Glass Substrate C->D E Thermal Imidization (Stepwise Heating) D->E F Characterization of Polyimide Film (FTIR, TGA, DSC) E->F

Caption: Two-step synthesis of a polyimide.

Protocol 2: Synthesis and Characterization of a Polyimide

2.1. Materials and Equipment:

  • Diamine Monomer: this compound.

  • Dianhydride Monomer: Pyromellitic dianhydride (PMDA) or other suitable dianhydride.

  • Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous.

  • Instrumentation: Fourier-transform infrared (FTIR) spectrometer, Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).

  • Nitrogen atmosphere setup, magnetic stirrer, heating oven.

2.2. Procedure:

  • Synthesis of Poly(amic acid):

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a precise amount of this compound in anhydrous NMP.

    • Slowly add an equimolar amount of the dianhydride (e.g., PMDA) to the stirred solution at room temperature.

    • Continue stirring for 24 hours at room temperature to ensure the formation of a viscous poly(amic acid) solution.

  • Formation of Polyimide Film:

    • Cast the poly(amic acid) solution onto a clean glass substrate.

    • Place the cast film in a vacuum oven.

  • Thermal Imidization:

    • Heat the film in a stepwise manner under vacuum or nitrogen flow:

      • 80 °C for 1 hour.

      • 150 °C for 1 hour.

      • 200 °C for 1 hour.

      • 250 °C for 30 minutes.

    • Allow the film to cool down slowly to room temperature.

    • Carefully peel the resulting polyimide film from the glass substrate.

  • Characterization:

    • FTIR Spectroscopy: Confirm the conversion of the poly(amic acid) to polyimide by observing the disappearance of the amic acid peaks and the appearance of characteristic imide peaks.

    • Thermogravimetric Analysis (TGA): Determine the thermal stability of the polyimide by measuring its decomposition temperature.

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.

Data Presentation: Expected Characterization Data
Characterization TechniqueExpected Observations
FTIR Appearance of imide C=O stretching (~1780 and 1720 cm⁻¹), C-N stretching (~1370 cm⁻¹). Disappearance of amic acid OH and C=O peaks.
TGA High decomposition temperature (Td), indicating good thermal stability.
DSC A distinct glass transition temperature (Tg).

Part 3: Fabrication of Functional Polymer Films

Scientific Rationale

Polymers containing piperidine moieties have shown promise in various applications, including as "smart" materials that respond to external stimuli like temperature and pH, and in biomedical applications due to their potential bioactivity.[1][14][15] By fabricating films from the newly synthesized polyimide, we can explore these advanced functionalities. The presence of the basic piperidine groups could impart pH-responsiveness, while the overall polymer architecture may lead to interesting surface properties.

Experimental Workflow: Film Casting and Characterization

A Dissolve Polyimide in a Suitable Solvent B Solution Casting onto a Substrate A->B C Solvent Evaporation B->C D Characterization of Film Properties (Contact Angle, Swelling Studies) C->D E Potential Application Testing (e.g., pH-responsive release) D->E

Caption: Fabrication and testing of a functional polymer film.

Protocol 3: Film Casting and Functional Property Evaluation

3.1. Materials and Equipment:

  • Synthesized Polyimide: From Protocol 2.

  • Solvent: A suitable solvent for the polyimide (e.g., NMP, DMF).

  • Instrumentation: Contact angle goniometer.

  • pH buffers of varying pH.

3.2. Procedure:

  • Film Casting:

    • Dissolve a known amount of the synthesized polyimide in a suitable solvent to form a homogeneous solution.

    • Cast the solution onto a flat, clean substrate (e.g., glass or Teflon).

    • Allow the solvent to evaporate slowly in a dust-free environment.

  • Contact Angle Measurement:

    • Measure the water contact angle on the surface of the cast film to determine its hydrophilicity/hydrophobicity.

  • pH-Responsive Swelling Study:

    • Cut small, uniform pieces of the polymer film and weigh them.

    • Immerse the film pieces in buffer solutions of different pH values (e.g., pH 4, 7, and 10).

    • After a certain time, remove the films, gently blot the surface to remove excess water, and weigh them again.

    • Calculate the swelling ratio: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] × 100.

Conclusion

This compound is a promising, yet largely unexplored, molecule for the development of novel functional materials. The protocols outlined in these application notes provide a solid foundation for investigating its potential as a corrosion inhibitor, a monomer for high-performance polyimides, and a precursor for functional polymer films. The unique combination of an aniline, an ether linkage, and a piperidine moiety within a single molecule opens up a vast design space for material scientists to create materials with tailored properties for a wide range of applications.

References

  • The influence of aniline and its derivatives on the corrosion behaviour of copper in acid solution. ResearchGate. Available at: [Link]

  • ANILINE AND RELATED COMPOUNDS AS CORROSION INHIBITORS. Emerald Publishing. Available at: [Link]

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  • Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution. International Journal of Low-Carbon Technologies | Oxford Academic. Available at: [Link]

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"protocol for N-alkylation of 3-aminophenol with 1-(2-chloroethyl)piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective N-Alkylation of 3-Aminophenol with 1-(2-chloroethyl)piperidine: A Detailed Protocol for the Synthesis of 3-(2-(Piperidin-1-yl)ethoxy)aniline

Abstract

This document provides a comprehensive guide for the selective N-alkylation of 3-aminophenol using 1-(2-chloroethyl)piperidine hydrochloride. The target product, this compound, is a valuable intermediate in pharmaceutical synthesis, often serving as a scaffold in the development of new therapeutic agents.[1] The primary challenge in this synthesis is achieving high selectivity for N-alkylation over the competing O-alkylation (Williamson ether synthesis) pathway, due to the presence of two nucleophilic centers—the amino and hydroxyl groups—in the 3-aminophenol starting material.[2][3] This protocol details a robust methodology that favors the desired N-alkylation pathway through careful control of reaction conditions, including the choice of base and solvent. It further outlines procedures for reaction monitoring, product isolation, purification, and safety, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The alkylation of aminophenols is a fundamental transformation in organic chemistry, yielding precursors for a wide range of biologically active compounds.[3] However, the direct alkylation of aminophenols with alkyl halides often results in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, necessitating tedious purification steps.[3] The selectivity of the reaction is governed by the relative nucleophilicity of the amino and hydroxyl groups and the reaction conditions employed.

  • N-Alkylation: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This is a standard nucleophilic aliphatic substitution.[4]

  • O-Alkylation (Williamson Ether Synthesis): In the presence of a sufficiently strong base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile that can also attack the alkyl halide, leading to the formation of an ether.[5][6]

To achieve selective N-alkylation, the reaction conditions must be optimized to enhance the nucleophilicity of the amino group relative to the hydroxyl group. This protocol employs a moderately basic catalyst, potassium carbonate, in a polar aprotic solvent. This choice is causal: potassium carbonate is strong enough to neutralize the HCl generated during the reaction but is generally not strong enough to quantitatively deprotonate the phenol, thereby kinetically favoring the attack from the more nucleophilic amine over the neutral phenol.

Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. 3-Aminophenol acts as the nucleophile, and 1-(2-chloroethyl)piperidine is the electrophilic alkylating agent. The primary challenge is directing the reaction toward the desired N-alkylation pathway.

Competing Reaction Pathways

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Reactants 3-Aminophenol + 1-(2-chloroethyl)piperidine N_Attack Nucleophilic Attack by Amino Group (-NH2) Reactants->N_Attack Path A (Favored under mild/moderate base) O_Attack Nucleophilic Attack by Hydroxyl Group (-OH) (Base-Mediated) Reactants->O_Attack Path B (Favored under strong base) N_Product Desired Product: 3-((2-(piperidin-1-yl)ethyl)amino)phenol (N-Alkylation) N_Attack->N_Product O_Product Side Product: This compound (O-Alkylation) O_Attack->O_Product

Caption: Competing N-Alkylation vs. O-Alkylation pathways.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )QuantityNotes
3-Aminophenol591-27-5109.131.0 eqHarmful if swallowed or inhaled.[7]
1-(2-Chloroethyl)piperidine hydrochloride2008-75-5184.111.1 eqCorrosive, causes burns.[8]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.213.0 eqBase and acid scavenger.
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09~5 mL/mmolPolar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-688.11As neededExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01As neededFor aqueous work-up.
Brine (Saturated NaCl solution)7647-14-558.44As neededFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Silica Gel (for column chromatography)7631-86-960.08As neededStationary phase.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.[8][9]

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale of 3-aminophenol. Adjust quantities accordingly for different scales.

Step 1: Reaction Setup
  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-aminophenol (1.09 g, 10 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (4.15 g, 30 mmol, 3.0 eq).

  • Add 1-(2-chloroethyl)piperidine hydrochloride (2.03 g, 11 mmol, 1.1 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask. Using a dry solvent is crucial to prevent unwanted side reactions.

Step 2: Reaction Execution
  • Begin stirring the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C using a heating mantle.

  • Maintain the temperature and allow the reaction to proceed for 12-24 hours.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 9:1 Dichloromethane/Methanol).

    • Spot the starting material (3-aminophenol) and the reaction mixture on a TLC plate.

    • The disappearance of the 3-aminophenol spot and the appearance of a new, typically higher Rf, product spot indicates reaction progression.

Step 3: Work-up and Extraction
  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. This removes residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification and Characterization
  • Purify the crude residue by column chromatography on silica gel.[10]

    • Choose an appropriate eluent system based on TLC analysis (e.g., a gradient of Dichloromethane/Methanol or Ethyl Acetate/Hexane with triethylamine).

    • Collect fractions and analyze by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield the final product, 3-((2-(piperidin-1-yl)ethyl)amino)phenol, as an oil or solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for N-alkylation.

Troubleshooting and Optimization

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive alkylating agent. 2. Insufficient temperature or reaction time. 3. Non-anhydrous conditions.1. Use fresh or newly purchased 1-(2-chloroethyl)piperidine HCl. 2. Increase temperature to ~100°C or extend reaction time, monitoring by TLC. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of O-Alkylated Side Product 1. Base is too strong. 2. High reaction temperature favoring thermodynamic product.1. Switch to a weaker base like sodium bicarbonate (NaHCO₃). 2. Attempt the reaction at a lower temperature (e.g., 60-70 °C) for a longer duration.
Formation of Di-alkylated Product 1. Stoichiometry of alkylating agent is too high. 2. Prolonged reaction time after consumption of starting material.1. Use a strict 1.0 to 1.05 equivalent of the alkylating agent. 2. Stop the reaction as soon as TLC indicates the starting material is consumed.[11]
Difficult Purification 1. Products and starting materials have similar polarity. 2. Streaking on silica gel column.1. Test multiple eluent systems with TLC to find optimal separation. 2. Add a small amount of triethylamine (~1%) to the eluent to suppress tailing of basic amine compounds on the acidic silica gel.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Aminophenol: Harmful if swallowed or inhaled. Avoid creating dust.[7][12]

  • 1-(2-chloroethyl)piperidine hydrochloride: Corrosive and can cause severe skin and eye burns. Handle with extreme care.[8]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Work-up: The addition of water to the reaction mixture can be exothermic. Cool the reaction flask before quenching.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]

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  • European Patent Office. Purification of N-acetyl aminophenols - EP 0320484 A2. [Link]

  • Google Patents.
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  • National Institutes of Health (NIH). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • WIPO Patentscope. WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

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  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • DTIC. Piperidine Synthesis. [Link]

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Application Notes and Protocols for the Synthesis of N-Arylpiperidines via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Arylpiperidine Scaffold

The N-arylpiperidine motif is a cornerstone in modern medicinal chemistry and drug development.[1] This privileged scaffold is present in a vast array of pharmaceuticals targeting the central nervous system (CNS), including treatments for schizophrenia, depression, and anxiety.[2] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the aryl group provides a versatile handle for modulating target affinity and selectivity. The development of robust and efficient methods for constructing the crucial C-N bond between a piperidine nitrogen and an aromatic ring is therefore of paramount importance to the pharmaceutical industry.[3]

This guide provides a detailed overview of the experimental procedures for the coupling of piperidine and aniline derivatives, with a focus on the two most powerful and widely adopted catalytic methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Choosing the Right Coupling Strategy: Palladium vs. Copper

The choice between a Palladium- or Copper-catalyzed approach often depends on the specific substrates, functional group tolerance required, and cost considerations.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most versatile and widely used method for C-N bond formation.[4][5] It generally proceeds under milder conditions than Ullmann-type reactions and exhibits remarkable functional group tolerance.[6] The continuous development of sophisticated phosphine ligands has vastly expanded the scope of this reaction to include less reactive aryl chlorides.[7][8]

  • Copper-Catalyzed Ullmann-Type Condensation: This classical reaction has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions than the traditionally harsh, high-temperature protocols.[9][10] While often requiring higher temperatures than Buchwald-Hartwig reactions, copper catalysis can be a more cost-effective option, a significant consideration for large-scale synthesis.[11] Recent advances have even enabled the coupling of aryl chlorides under relatively mild conditions.[12][13]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad applicability and high efficiency.[4] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide (e.g., triflate).[6]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[6]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L)n OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation (Base) PdII_complex->Amine_Coord Piperidine Amido_complex Ar-Pd(II)-N(R)Piperidine(L)n Amine_Coord->Amido_complex Reduct_Elim Reductive Elimination Amido_complex->Reduct_Elim Reduct_Elim->Pd0 Regenerates Catalyst Product Ar-N-Piperidine Reduct_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Coupling

This protocol provides a general procedure for the coupling of a substituted aniline (as the aryl halide source) and piperidine.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 eq)

  • Piperidine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times.[2] Add the anhydrous, deoxygenated solvent via syringe, followed by the piperidine.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C).[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.[2] Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[2]

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Common Catalyst Systems and Conditions
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene10070-95
Pd₂(dba)₃XPhosNaOtBuDioxane80-11085-98
(NHC)Pd(allyl)Cl(various)K₃PO₄t-AmOH80-10075-90[14]
Pd-G3 PrecatalystSPhosLHMDSTHFRoom Temp - 6080-95[8]

Note: The optimal conditions will vary depending on the specific substrates. A Design of Experiments (DoE) approach can be valuable for systematic optimization.[15]

Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a classical method for forming C-N bonds, involving the reaction of an aryl halide with an amine in the presence of a copper catalyst.[9] While traditional methods required harsh conditions, modern protocols utilizing ligands allow the reaction to proceed at significantly lower temperatures.[9][11]

Mechanism of the Ullmann-Type Condensation

The mechanism of the modern Ullmann reaction is complex and can vary depending on the specific conditions. A plausible pathway involves the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination to yield the N-arylpiperidine product.[9][16]

Ullmann_Condensation_Catalytic_Cycle CuI Cu(I)X Amide_Formation Amine Coordination & Deprotonation (Base) CuI->Amide_Formation Piperidine Cu_Amide Cu(I)-N-Piperidine Amide_Formation->Cu_Amide OxAdd Oxidative Addition Cu_Amide->OxAdd Ar-X CuIII_complex Ar-Cu(III)-N-Piperidine(X) OxAdd->CuIII_complex Reduct_Elim Reductive Elimination CuIII_complex->Reduct_Elim Reduct_Elim->CuI Regenerates Catalyst Product Ar-N-Piperidine Reduct_Elim->Product

Caption: A proposed catalytic cycle for the Ullmann-type condensation.

Detailed Experimental Protocol: Ullmann-Type Coupling

This protocol outlines a general procedure for the copper-catalyzed coupling of an aryl halide with piperidine.

Materials:

  • Aryl halide (e.g., 2-chlorobenzoic acid, 1.0 eq)

  • Piperidine (1.5 eq)

  • Copper(I) source (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., L-proline or a diamine, 10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, copper(I) source, ligand, and base under an inert atmosphere.

  • Reagent Addition: Add the anhydrous solvent, followed by the piperidine.

  • Reaction Execution: Heat the mixture to the required temperature (often 110-150°C, though milder conditions are possible with modern ligands).[9][17]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Common Conditions for Ullmann-Type Coupling
Copper SourceLigandBaseSolventTemperature (°C)Notes
CuIN,N'-DimethylethylenediamineK₂CO₃Toluene110Effective for aryl iodides and bromides.
CuIL-ProlineK₂CO₃DMSO90-100A more environmentally friendly option.
CuIN¹,N²-diaryl diamineCs₂CO₃DMF130Can be effective for less reactive aryl chlorides.[17]
CuO nanoparticlesNoneKOHDMAcRoom TempAn emerging, ligand-free approach.[10]

General Experimental Workflow and Characterization

The overall process from reaction setup to the final, characterized product follows a standardized workflow in synthetic chemistry.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Heating & Stirring (Monitoring by TLC/LC-MS) Setup->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Pure N-Arylpiperidine Characterization->Final

Caption: General workflow for synthesis and purification.

Product Purification

As outlined in the protocols, purification typically involves:

  • Filtration: To remove heterogeneous catalysts and salts.[2]

  • Aqueous Workup: To remove water-soluble impurities and the base.

  • Drying and Concentration: To remove the solvent.

  • Column Chromatography: To isolate the desired product from starting materials and byproducts.

Product Characterization

Once synthesized and purified, the identity and structure of the N-arylpiperidine must be unequivocally confirmed.[2] Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The successful coupling of piperidine and aniline derivatives is readily achievable through either Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Ullmann-type condensation. The Buchwald-Hartwig reaction generally offers milder conditions and a broader substrate scope, making it a go-to method in many research settings. However, recent advancements in ligand design for the Ullmann reaction have made it an increasingly viable and cost-effective alternative, particularly for large-scale applications. Careful consideration of the substrates, desired functional group tolerance, and economic factors will guide the selection of the optimal synthetic strategy. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists in the synthesis of this vital class of compounds.

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The Strategic Utility of 3-(2-(piperidin-1-yl)ethoxy)aniline as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Drug Discovery

In the intricate world of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 3-(2-(piperidin-1-yl)ethoxy)aniline emerges as a significant player in this arena, offering a unique combination of structural motifs that are highly sought after in medicinal chemistry. This bifunctional molecule, featuring a reactive aniline moiety and a privileged piperidine ring connected by a flexible ethoxy linker, serves as a cornerstone for the construction of a diverse array of complex molecular architectures. Its strategic importance lies in its ability to act as a scaffold, allowing for the systematic exploration of chemical space in the quest for new drugs. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and an analysis of its chemical utility.

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The aniline portion of the molecule provides a convenient handle for a wide range of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry. The ethoxy linker introduces a degree of conformational flexibility, allowing the piperidine and aniline moieties to adopt optimal orientations for binding to biological targets. This combination of features makes this compound a valuable starting material for the synthesis of compounds targeting a variety of disease areas, including but not limited to oncology and neurodegenerative disorders.[2][3]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, of any chemical intermediate is crucial for its effective and safe utilization in a laboratory setting.

Data Presentation: Key Properties of this compound
PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O[4]
Molecular Weight 220.31 g/mol [4]
CAS Number 373824-23-8[4]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in organic solvents like DCM, THF, and alcohols.General chemical knowledge
Purity Typically >95%[4]
Safety and Handling Precautions

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The aniline moiety suggests potential toxicity, and appropriate personal protective equipment (PPE) should be worn at all times.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[5] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

The safety data sheet (SDS) for this compound should be consulted for comprehensive safety information.[4]

Application as a Chemical Intermediate: A Gateway to Molecular Diversity

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The primary amino group of the aniline ring is a nucleophile that readily reacts with a variety of electrophiles, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds.

Logical Relationship: A Scaffold for Combinatorial Synthesis

The structure of this compound is ideally suited for use in parallel synthesis, a technique used to rapidly generate large libraries of related compounds for high-throughput screening.[6][7] By reacting the aniline with a diverse set of electrophilic building blocks, a library of compounds with systematic structural variations can be created.

G cluster_0 Core Intermediate cluster_1 Electrophilic Building Blocks (R-X) cluster_2 Resulting Compound Library This compound This compound Amides Amides This compound->Amides Acylation Sulfonamides Sulfonamides This compound->Sulfonamides Sulfonylation Ureas Ureas This compound->Ureas Urea Formation Imines/Enamines (after reduction) Imines/Enamines (after reduction) This compound->Imines/Enamines (after reduction) Reductive Amination Acid Chlorides (R-COCl) Acid Chlorides (R-COCl) Acid Chlorides (R-COCl)->Amides Sulfonyl Chlorides (R-SO2Cl) Sulfonyl Chlorides (R-SO2Cl) Sulfonyl Chlorides (R-SO2Cl)->Sulfonamides Isocyanates (R-NCO) Isocyanates (R-NCO) Isocyanates (R-NCO)->Ureas Aldehydes/Ketones (R-CHO/R-CO-R') Aldehydes/Ketones (R-CHO/R-CO-R') Aldehydes/Ketones (R-CHO/R-CO-R')->Imines/Enamines (after reduction)

Caption: Scaffolding potential of the intermediate for library synthesis.

This approach allows for the systematic exploration of structure-activity relationships (SAR), a critical process in lead optimization during drug discovery.

Experimental Protocol: Synthesis of a Representative N-Acyl Derivative

The following protocol details a general procedure for the acylation of this compound with an acid chloride. This reaction is a fundamental transformation that is widely used in the synthesis of kinase inhibitors and other biologically active molecules.[8][9]

Experimental Workflow: Acylation of this compound

G Start Start Dissolve_Intermediate Dissolve this compound and a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM). Start->Dissolve_Intermediate Cool_Reaction Cool the reaction mixture to 0 °C in an ice bath. Dissolve_Intermediate->Cool_Reaction Add_Electrophile Add the acid chloride (R-COCl) dropwise to the stirred solution. Cool_Reaction->Add_Electrophile Warm_and_Stir Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Add_Electrophile->Warm_and_Stir Workup Quench the reaction with water. Separate the organic layer. Wash with brine and dry over Na2SO4. Warm_and_Stir->Workup Purify Concentrate the organic layer and purify the crude product by column chromatography. Workup->Purify End End Purify->End

Caption: Step-by-step workflow for a typical acylation reaction.

Materials and Equipment
  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Acid chloride of choice (e.g., benzoyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Detailed Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aniline in anhydrous DCM (approximately 0.1 M concentration).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the exothermicity of the reaction.

  • Addition of Electrophile: Add the acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over a period of 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure N-acyl derivative.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvent is important because acid chlorides are reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Non-nucleophilic Base: A non-nucleophilic base like triethylamine is used to avoid competition with the aniline for reaction with the acid chloride.

  • Controlled Addition at Low Temperature: The dropwise addition of the highly reactive acid chloride at 0 °C helps to control the reaction rate and prevent potential side reactions.

  • Aqueous Work-up: The aqueous work-up is designed to remove the triethylammonium hydrochloride salt and any remaining water-soluble impurities.

  • Chromatographic Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Conclusion: A Valuable Asset in the Chemist's Toolbox

This compound stands out as a highly valuable and versatile chemical intermediate for researchers and scientists in the field of drug development. Its unique structural features provide a robust platform for the synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships and the discovery of novel therapeutic agents. The straightforward reactivity of the aniline moiety, coupled with the desirable properties imparted by the piperidine ring, ensures its continued importance in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this key building block in their pursuit of innovative medicines.

References

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  • Novasol Biotech. (2024-08-26). How to synthesize Pibrentasvir and its pharmaceutical intermediates?. [Link]

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  • ResearchGate. (2025-08-07). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. [Link]

  • SpectraBase. 4-(2-(Piperidin-1-yl)ethoxy)aniline - Optional[Vapor Phase IR] - Spectrum. [Link]

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  • PubMed Central. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. [Link]

  • PubMed Central. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. [Link]

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Application Note: Strategic Development of Novel Bioactive Compounds from the 3-(2-(piperidin-1-yl)ethoxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2-(piperidin-1-yl)ethoxy)aniline scaffold represents a confluence of privileged structural motifs in medicinal chemistry: a versatile aniline core, a flexible ether linkage, and a saturated piperidine heterocycle. Aniline and its derivatives are foundational precursors for a multitude of pharmaceuticals, including analgesics and sulfonamides.[1][2] Similarly, the piperidine ring is a ubiquitous feature in centrally active drugs and other therapeutics.[3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic synthesis, characterization, and preliminary biological evaluation of novel compounds derived from this promising scaffold. We present detailed, field-proven protocols for chemical modification, structural verification, and a tiered biological screening cascade designed to identify and prioritize new chemical entities with therapeutic potential.

Introduction: Rationale for Scaffold Selection

The selection of a starting scaffold is a critical decision in any drug discovery campaign. The this compound molecule is an attractive starting point for library synthesis due to several key features:

  • Synthetic Tractability: The primary aromatic amine of the aniline group serves as a highly versatile chemical handle for a wide range of synthetic transformations, including acylation, sulfonylation, alkylation, and diazotization reactions.[2][5]

  • Structural Diversity: The scaffold possesses multiple points for diversification. Modifications can be introduced at the aniline nitrogen, on the aromatic ring via electrophilic substitution, or potentially on the piperidine ring.

  • Favorable Physicochemical Properties: The combination of a lipophilic piperidine ring and a more polar aniline group provides a balanced starting point for tuning properties like solubility and membrane permeability. The ether linkage imparts significant conformational flexibility, allowing derivatives to adapt to various protein binding pockets.

  • Pharmacophoric Potential: The piperidine moiety is a well-established pharmacophore known to interact with numerous biological targets, particularly within the central nervous system (CNS).[3][6] While anilines are known "structural alerts" due to potential metabolic liabilities leading to reactive metabolites, targeted derivatization of the amine can mitigate this toxicity and is a key strategy in modern medicinal chemistry.[7]

This guide outlines a logical workflow for leveraging these features to develop novel compounds, from initial synthesis to biological characterization.

Synthetic Strategies and Protocols

The primary amino group on the aniline ring is the most accessible site for initial derivatization. The following protocols describe robust methods for creating diverse libraries of new chemical entities.

Diagram 1: Synthetic Diversification Pathways

G cluster_0 Aniline N-Functionalization cluster_1 Aromatic Ring Functionalization start This compound acyl Acylation (RCOCl, Base) start->acyl sulfonyl Sulfonylation (RSO2Cl, Base) start->sulfonyl reductive_amination Reductive Amination (RCHO, NaBH(OAc)3) start->reductive_amination buchwald Buchwald-Hartwig (Ar-X, Pd Catalyst) start->buchwald halogenation Halogenation (NBS, NCS) start->halogenation nitration Nitration (HNO3, H2SO4) start->nitration product_amide N-Acyl Derivatives (Amides) acyl->product_amide product_sulfonamide N-Sulfonyl Derivatives (Sulfonamides) sulfonyl->product_sulfonamide product_alkylamine N-Alkyl Derivatives reductive_amination->product_alkylamine product_arylamine N-Aryl Derivatives buchwald->product_arylamine product_halo Ring-Halogenated Derivatives halogenation->product_halo product_nitro Ring-Nitrinated Derivatives nitration->product_nitro

Caption: Synthetic pathways from the parent scaffold.

Protocol 2.1: Synthesis of N-Acyl Derivatives (Amides)

Principle: This protocol describes the reaction of the primary aniline with an acyl chloride or carboxylic acid to form a stable amide bond. Amide formation is a cornerstone of medicinal chemistry, often used to block metabolic oxidation of the aniline nitrogen and introduce new points of interaction for biological targets.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Carboxylic acid

  • Coupling agent (if using carboxylic acid, e.g., HATU, HBTU)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using Acyl Chloride):

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 5 minutes.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Synthesis of N-Sulfonyl Derivatives (Sulfonamides)

Principle: Similar to acylation, sulfonylation adds a sulfonyl group (R-SO₂-) to the aniline nitrogen. Sulfonamides are potent hydrogen bond donors and acceptors and are present in many approved drugs.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Anhydrous Pyridine or DCM

  • Base (if using DCM, e.g., TEA)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM with 1.5 eq of TEA).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • If using pyridine, remove it under high vacuum. If using DCM, proceed to step 6.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization.

Protocol 2.3: Buchwald-Hartwig Amination for N-Aryl Derivatives

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8][9] It allows for the coupling of the aniline with various aryl halides, significantly expanding the accessible chemical space.

Materials:

  • This compound

  • Aryl halide (e.g., Bromobenzene, 4-chloropyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-1.5 eq relative to Pd), and base (1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[8]

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC/MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Physicochemical and Structural Characterization

Principle: Rigorous characterization is essential to confirm the identity, structure, and purity of each synthesized compound before biological testing.

Standard Characterization Workflow:

  • Purification: Flash column chromatography is the standard method for purifying reaction products. A gradient of ethyl acetate in hexanes is typically effective.

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the covalent structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection is used to determine purity, which should typically be >95% for compounds intended for biological screening.

Technique Purpose Typical Parameters
¹H NMR Confirms proton environment and connectivity400 MHz, CDCl₃ or DMSO-d₆ solvent
¹³C NMR Confirms carbon backbone100 MHz, CDCl₃ or DMSO-d₆ solvent
HRMS (ESI) Determines exact mass and molecular formulaElectrospray Ionization, Time-of-Flight (TOF) analyzer
RP-HPLC Assesses purityC18 column, gradient of Acetonitrile/Water with 0.1% TFA, UV detection at 254 nm

Biological Screening Protocols

A tiered approach to biological screening is recommended to efficiently identify active and non-toxic compounds.

Diagram 2: Tiered Biological Screening Workflow

G cluster_0 Tier 1: Primary Screening (Safety & General Activity) cluster_1 Tier 2: Secondary Screening (Target-Specific) cluster_2 Decision & Progression start Newly Synthesized Compound (>95% Purity) cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity mutagenicity Mutagenicity Assay (e.g., Ames Test) start->mutagenicity decision Analyze Data (IC50, Ki) Identify Hits cytotoxicity->decision Non-toxic compounds progress mutagenicity->decision Non-mutagenic compounds progress binding Receptor Binding Assay (e.g., GPCR Radioligand Assay) lead_opt Lead Optimization binding->lead_opt enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) enzyme->lead_opt decision->binding decision->enzyme

Caption: Workflow for biological evaluation of new compounds.

Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value for the test compound.

Procedure:

  • Cell Plating: Seed human cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of these dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Ames Test for Mutagenicity

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10] It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. The test measures the ability of a compound to cause mutations that result in a "reversion" to a state where the bacteria can again synthesize histidine and grow on a histidine-free medium. Since many compounds become mutagenic only after being metabolized, the test is often run with an extract of rat liver enzymes (S9 mix).[10]

Procedure (Plate Incorporation Assay):

  • Preparation: To a sterile tube, add 2 mL of molten top agar (kept at 45 °C).

  • Addition of Reagents: Add 100 µL of an overnight bacterial culture (e.g., S. typhimurium TA98 or TA100), 100 µL of the test compound at various concentrations, and 500 µL of S9 mix (for metabolic activation) or buffer.

  • Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37 °C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Data Interpretation and Lead Optimization

The data generated from synthesis, characterization, and screening forms the basis of a structure-activity relationship (SAR) study.

Compound ID Modification (R-group) Yield (%) Purity (%) Cytotoxicity IC₅₀ (µM)
Parent H->99>100
DEV-001 Acetyl (amide)859885.2
DEV-002 Benzoyl (amide)789745.6
DEV-003 4-Fluorobenzoyl (amide)759915.3
DEV-004 Tosyl (sulfonamide)6596>100

Table: Example data for a small set of synthesized derivatives.

From the example data, a preliminary SAR can be drawn: incorporating an aromatic ring via an amide linkage (DEV-002 vs. DEV-001) increases cytotoxicity. Furthermore, adding an electron-withdrawing group like fluorine to that ring (DEV-003) enhances the activity further. This iterative cycle of design, synthesis, and testing is fundamental to lead optimization.

Diagram 3: The Lead Optimization Cycle

G design Design Analogs (Hypothesize SAR) synthesis Synthesize New Compounds design->synthesis 1 testing Biological Testing (In Vitro & In Vivo Assays) synthesis->testing 2 analysis Analyze Data (Establish SAR) testing->analysis 3 analysis->design 4. Refine Hypothesis

Caption: The iterative cycle of medicinal chemistry lead optimization.

Conclusion

The this compound scaffold provides a rich platform for the development of novel chemical entities. By employing the robust synthetic protocols and the tiered biological screening strategy outlined in this application note, research organizations can efficiently generate diverse compound libraries and identify promising hits for further development. The key to success lies in the systematic application of these methods and the careful interpretation of structure-activity relationship data to guide the iterative process of drug discovery.

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Application Notes and Protocols for the Scale-Up Synthesis of 3-(2-(Piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(2-(piperidin-1-yl)ethoxy)aniline, a key intermediate in pharmaceutical development. The protocol herein details a robust and scalable two-step synthetic route commencing with readily available starting materials. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and analytical methods to ensure a reproducible and safe synthesis process. The document emphasizes the rationale behind experimental choices, providing a framework for potential process optimization and troubleshooting.

Introduction: Significance and Synthesis Strategy

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its structure, featuring a substituted aniline and a piperidine moiety, makes it a versatile scaffold for generating compound libraries for drug discovery. The scale-up synthesis of this intermediate presents challenges related to cost-effectiveness, process safety, and product purity.

This guide outlines a two-step synthesis strategy:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting 3-nitrophenol with 1-(2-chloroethyl)piperidine.

  • Nitro Group Reduction: Reduction of the intermediate nitro compound to the desired aniline derivative.

This approach is advantageous for its use of commercially available starting materials and well-established, scalable reaction types.

Overall Synthesis Workflow

The following diagram illustrates the two-step synthetic pathway for the preparation of this compound.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 3-Nitrophenol 3-Nitrophenol Intermediate 1-(2-(3-Nitrophenoxy)ethyl)piperidine 3-Nitrophenol->Intermediate K2CO3, Acetone, Reflux 1-(2-Chloroethyl)piperidine 1-(2-Chloroethyl)piperidine 1-(2-Chloroethyl)piperidine->Intermediate Final_Product This compound Intermediate->Final_Product Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Overall two-step synthetic workflow.

Detailed Synthesis Protocols

Materials and Reagents
Reagent/SolventGradeSupplierCAS Number
3-NitrophenolReagentSigma-Aldrich554-84-7
1-(2-Chloroethyl)piperidine hydrochlorideReagentSigma-Aldrich2008-75-5
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific584-08-7
AcetoneACS GradeVWR67-64-1
Iron Powder (Fe)325 meshAlfa Aesar7439-89-6
Ammonium Chloride (NH₄Cl)ACS GradeSigma-Aldrich12125-02-9
Ethanol (EtOH)200 ProofDecon Labs64-17-5
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Sodium Sulfate (Na₂SO₄)AnhydrousVWR7757-82-6
Step 1: Synthesis of 1-(2-(3-Nitrophenoxy)ethyl)piperidine

Rationale: This step employs the classical Williamson ether synthesis. 3-Nitrophenol is deprotonated by a mild base, potassium carbonate, to form the phenoxide, which then acts as a nucleophile, displacing the chloride from 1-(2-chloroethyl)piperidine. Acetone is a suitable solvent due to its polarity and boiling point, which allows for a reasonable reaction rate at reflux.

Protocol:

  • To a 5 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3-nitrophenol (278 g, 2.0 mol) and acetone (2.8 L).

  • Stir the mixture at room temperature until the 3-nitrophenol is fully dissolved.

  • Add anhydrous potassium carbonate (552 g, 4.0 mol) to the solution.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (368 g, 2.0 mol). Note: The free base can be generated in situ, or extracted from the hydrochloride salt prior to the reaction for better control.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and potassium chloride salts. Wash the filter cake with acetone (2 x 200 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Dissolve the crude oil in dichloromethane (2 L) and wash with water (2 x 1 L) and brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-(3-nitrophenoxy)ethyl)piperidine as a yellow to brown oil. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods.

Step 2: Synthesis of this compound

Rationale: The reduction of the nitro group to an amine is a common transformation. In a scale-up setting, catalytic hydrogenation with H₂/Pd-C is often preferred. However, for simplicity and to avoid the need for specialized high-pressure equipment, this protocol utilizes a classic and robust method: reduction with iron powder in the presence of an electrolyte like ammonium chloride. This method is generally safe and effective.[1]

Protocol:

  • To a 10 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the crude 1-(2-(3-nitrophenoxy)ethyl)piperidine (approx. 2.0 mol) from the previous step and ethanol (4 L).

  • In a separate container, prepare a solution of ammonium chloride (107 g, 2.0 mol) in deionized water (2 L).

  • Add the ammonium chloride solution to the reactor.

  • Begin vigorous stirring and add iron powder (335 g, 6.0 mol) portion-wise over 30 minutes. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 60°C.

  • After the addition of iron is complete, heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron and iron oxides. Wash the filter cake with ethanol (2 x 500 mL).

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous layer, add dichloromethane (3 L) and adjust the pH to >10 with a 2M sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 1 L).

  • Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a viscous oil.

Process Safety and Hazard Analysis

General Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • An emergency eyewash and safety shower should be readily accessible.

Reagent-Specific Hazards:

ReagentHazardsMitigation Measures
3-NitrophenolToxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.Handle with care, avoiding dust generation. Use appropriate PPE.
1-(2-Chloroethyl)piperidine HClCorrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[2]Handle in a fume hood. Wear appropriate PPE, including face shield.[2]
Piperidine (if used as free base)Highly flammable liquid and vapor. Toxic in contact with skin and if inhaled. Causes severe skin burns and eye damage.[3]Keep away from ignition sources. Use in a well-ventilated area.[3]
DichloromethaneSuspected of causing cancer. Causes skin and eye irritation.Use in a fume hood with proper ventilation.
Iron PowderFlammable solid.Keep away from heat and open flames.

Analytical Quality Control

Reaction Monitoring:

  • TLC: Silica gel plates with a suitable mobile phase (e.g., ethyl acetate/hexanes) can be used to monitor the progress of both reaction steps. Visualization can be achieved using UV light.

  • HPLC: A more quantitative method for tracking the disappearance of starting materials and the appearance of products. A C18 column with a gradient of acetonitrile in water (with 0.1% TFA) is a good starting point for method development.

Final Product Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • HPLC: To assess the purity of the final product. A purity of >98% is typically required for preclinical studies.[4]

References

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[5]naphthyridine-3-carboxylic Acid Benzylamide. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

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Application Note & Protocols: Derivatization of 3-(2-(piperidin-1-yl)ethoxy)aniline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space to identify novel therapeutic agents.[1][2][3] This guide provides a detailed framework for the derivatization of 3-(2-(piperidin-1-yl)ethoxy)aniline, a versatile scaffold featuring a reactive aniline moiety for chemical elaboration and a piperidine-containing side chain known to influence pharmacokinetic properties. We present two robust, field-proven protocols for generating libraries of amide and sulfonamide derivatives, complete with experimental details, rationale for procedural choices, and a workflow for subsequent biological evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for hit identification and lead optimization programs.

Introduction: The Strategic Value of the Piperidine-Aniline Scaffold

In drug discovery, a molecular scaffold serves as the structural core upon which diverse chemical functionalities can be built to probe interactions with biological targets.[4][5] The this compound scaffold presents a compelling starting point for library synthesis due to its distinct structural domains:

  • The Aniline Core: The primary aromatic amine is an excellent chemical handle for a variety of reliable coupling reactions. Its nucleophilicity allows for straightforward derivatization.

  • The Piperidine-Ethoxy Side Chain: This flexible, basic moiety is a common feature in bioactive molecules.[6] It can enhance aqueous solubility, engage in key hydrogen bond interactions within protein binding sites, and positively influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

The objective of this guide is to provide the scientific community with validated protocols to create a focused library of novel chemical entities from this scaffold. By systematically modifying the aniline nitrogen, researchers can modulate the molecule's steric, electronic, and lipophilic properties to develop Structure-Activity Relationships (SAR) and identify compounds with desired biological activity.

Derivatization Strategy: Rationale and Design

The primary amine of the aniline ring is the logical point of diversification. We will focus on two of the most robust and frequently employed transformations in medicinal chemistry: acylation to form amides and sulfonylation to form sulfonamides.

Why these reactions?

  • Amide Bond Formation: This is arguably the most common reaction in drug discovery, allowing for the introduction of a vast array of commercially available carboxylic acids.[8] The resulting amide bond is metabolically stable and provides a hydrogen bond donor (N-H), which is critical for molecular recognition.

  • Sulfonamide Synthesis: Sulfonamides are a privileged functional group found in numerous approved drugs.[9] They are excellent bioisosteres for amides, featuring a tetrahedral geometry and strong hydrogen bond accepting capacity (from the two sulfonyl oxygens), which can lead to unique binding interactions.[10]

The overall workflow for creating a derivative library is depicted below.

G cluster_synthesis Synthesis & Purification cluster_reactions Derivatization Reactions cluster_analysis Analysis & Screening scaffold This compound (Starting Scaffold) amides Amide Library (Acylation) scaffold->amides Protocol 1 sulfonamides Sulfonamide Library (Sulfonylation) scaffold->sulfonamides Protocol 2 purification Purification (e.g., Flash Chromatography, Prep-HPLC) amides->purification sulfonamides->purification reagents Diverse Building Blocks (Carboxylic Acids, Sulfonyl Chlorides) reagents->amides reagents->sulfonamides characterization Structural Confirmation (LC-MS, NMR) purification->characterization screening Biological Screening (Primary Assays) characterization->screening hits Validated Hits screening->hits

Caption: General workflow for library synthesis and screening.

Experimental Protocols

Materials and General Methods:

  • All reagents should be of analytical grade and used without further purification unless otherwise noted.

  • Reactions should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates or by LC-MS.

  • Purification is typically performed using automated flash column chromatography.

  • Final compound structures and purity should be confirmed by ¹H NMR, LC-MS, and/or HRMS.

Protocol 1: Amide Library Synthesis via Acylation

Principle: This protocol utilizes a standard carbodiimide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in combination with HOBt (Hydroxybenzotriazole) to activate a carboxylic acid, which then readily reacts with the aniline scaffold. This method is highly reliable, even for less nucleophilic anilines.[8]

Step-by-Step General Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the chosen carboxylic acid (1.1 equivalents) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes. The formation of the active HOBt ester is typically observed.

  • Coupling: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the activated acid mixture.

  • If DMF is the solvent, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture. This is crucial to neutralize the HCl salt of EDC and the aniline.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting aniline is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Methanol in DCM, to afford the pure amide derivative.

Parameter Recommendation Rationale / Expert Insight
Solvent DCM or DMFDCM is easily removed, but DMF is superior for solubilizing polar reactants and reagents.
Coupling Agents EDC/HOBtA classic, cost-effective combination. For challenging couplings (sterically hindered acids or electron-poor anilines), consider stronger reagents like HATU or T3P.[11][12]
Base DIPEA (required in DMF)A non-nucleophilic base is essential to prevent side reactions. Triethylamine (TEA) can also be used.
Temperature Room TemperatureMost couplings proceed efficiently at RT. Gentle heating (40-50 °C) may be required for sluggish reactions.[13]
Protocol 2: Sulfonamide Library Synthesis via Sulfonylation

Principle: This is a direct and highly efficient reaction between the nucleophilic aniline and an electrophilic sulfonyl chloride. The reaction is typically run in the presence of a base to neutralize the HCl generated during the reaction.[9]

Step-by-Step General Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like DCM or pyridine (approx. 0.1-0.2 M).

  • Add a base such as pyridine (can be used as solvent) or triethylamine (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Addition: Add the desired sulfonyl chloride (1.1 equivalents) dropwise as a solid or as a solution in the same solvent. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Dilute with DCM or Ethyl Acetate.

    • Wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., Methanol in DCM gradient) to yield the pure sulfonamide derivative.

Parameter Recommendation Rationale / Expert Insight
Solvent DCM with TEA, or PyridinePyridine acts as both the solvent and the base, often leading to cleaner reactions. DCM is a good general-purpose choice.
Base Pyridine or Triethylamine (TEA)The base is critical to scavenge the generated HCl, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
Temperature 0 °C to Room TemperatureInitial cooling helps control the exothermicity of the reaction. Some less reactive sulfonyl chlorides may require gentle heating to proceed to completion.
Reagent Quality Use fresh sulfonyl chloridesSulfonyl chlorides are susceptible to hydrolysis. Using fresh or properly stored reagents is key to achieving high yields.

Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, a systematic screening process is essential to identify promising candidates. The general cascade from synthesis to hit validation is outlined below. The choice of specific assays will depend on the therapeutic area of interest; piperidine-containing scaffolds have shown promise in oncology, and as antimicrobial and antifungal agents.[14][15][16]

G compound Purified Derivative (Known Structure & Purity) primary Primary Screen (e.g., Cell Viability Assay @ 10 µM) compound->primary inactive Inactive Compounds primary->inactive active Initial Hits primary->active dose Dose-Response Assay (Calculate IC50/EC50) active->dose confirmed Confirmed Hits (Potency Determined) dose->confirmed secondary Secondary / Target-based Assays (e.g., Kinase Panel, MOA studies) confirmed->secondary lead Lead Candidate secondary->lead

Caption: A typical workflow for biological screening.

Example Data Presentation

Proper data organization is crucial for interpreting SAR. Below is a hypothetical table summarizing results for a small, diverse library derived from the scaffold.

Cmpd IDDerivatizationR-Group StructureYield (%)Purity (%)IC₅₀ (µM) [Cancer Cell Line X]
Scaffold -H->98> 50
LIB-A01 AmideBenzoyl85>9915.2
LIB-A02 Amide4-Fluorobenzoyl82>995.8
LIB-A03 AmideCyclohexylcarbonyl91>9828.4
LIB-A04 AmideThiophene-2-carbonyl75>988.1
LIB-S01 SulfonamidePhenylsulfonyl88>9911.5
LIB-S02 Sulfonamide4-Toluenesulfonyl90>997.3
LIB-S03 SulfonamideThiophene-2-sulfonyl68>974.9
LIB-S04 SulfonamideMethylsulfonyl93>9945.1

Interpretation: From this hypothetical data, one might conclude that electron-withdrawing groups on the aromatic ring (e.g., LIB-A02, LIB-S03) enhance potency. This initial SAR provides a clear direction for the next round of synthesis and optimization.

Conclusion

The this compound scaffold is an excellent starting point for the development of compound libraries for biological screening. The protocols detailed herein for amide and sulfonamide formation are robust, scalable, and amenable to a wide range of building blocks. By combining these reliable synthetic methods with a systematic biological screening cascade, researchers can efficiently navigate the chemical space around this scaffold to identify novel and potent bioactive molecules.

References

  • Jürgen Bajorath (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Kap-Sun Yeung, et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Nakagawa, T., et al. (2018). Identification of Bioactive Scaffolds Based on QSAR Models. Molecular Informatics. [Link]

  • Peter Ertl, et al. (2018). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Dagmar Stumpfe, et al. (2017). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry. [Link]

  • Berthon, T., et al. (2017). Synthesis of sulfonamides from sulfinate salts and amines or anilines. ResearchGate. [Link]

  • S. L. Gawade, et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. [Link]

  • David R. Williams, et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Anonymous (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Course Handout. [Link]

  • S. L. Gawade, et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. [Link]

  • Organic Chemistry Portal (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Ying-qian liu, et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Scientific Reports. [Link]

  • M. A. A. Al-Qubaisi, et al. (2018). Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. ResearchGate. [Link]

  • Hemant R. Jadhav, et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Jian-Bo Duan, et al. (2024). Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations. Molecules. [Link]

  • Jia-Jia Yi, et al. (2020). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. [Link]

  • M. E. Due-Hansen, et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • M. E. Due-Hansen, et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Le-Thi-Thuy Tran, et al. (2024). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Letters in Organic Chemistry. [Link]

  • Rama P Goswami, et al. (2016). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • DTIC (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Anjali D. Ruikar, et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

  • Yulia A. Vlasova, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Max Fischer, et al. (1980). Process for the manufacture of 3-aminophenols by dehydrogenation of 3-aminocyclohexenones.
  • Katharina M. L. Quecke, et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]

  • Yiran Li, et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. [Link]

  • Wikipedia (n.d.). 3-Aminophenol. Wikipedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of 3-(2-(piperidin-1-yl)ethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important intermediate. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

The primary synthetic route to this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-aminophenol with a suitable 2-(piperidin-1-yl)ethyl halide, typically 1-(2-chloroethyl)piperidine. The core of this process is an SN2 (bimolecular nucleophilic substitution) reaction, where the phenoxide ion of 3-aminophenol acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][2]

Core Synthesis Pathway: Williamson Ether Synthesis

The reaction proceeds in two key stages: first, the deprotonation of the phenolic hydroxyl group of 3-aminophenol using a suitable base to form the more nucleophilic phenoxide. Second, the nucleophilic attack of this phenoxide on 1-(2-chloroethyl)piperidine.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack aminophenol 3-Aminophenol phenoxide 3-Aminophenoxide Ion aminophenol->phenoxide + Base product This compound phenoxide->product Nucleophilic Attack alkyl_halide 1-(2-Chloroethyl)piperidine alkyl_halide->product byproduct Base-H⁺ + Cl⁻ product->byproduct Forms base Base (e.g., K2CO3, NaH)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a common issue stemming from several potential root causes, including incomplete reactions, competing side reactions, or suboptimal conditions. A systematic approach is crucial for diagnosis.

Potential Causes and Solutions:

  • Incomplete Deprotonation of 3-Aminophenol: The phenolic proton must be removed to generate the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the starting material will not be fully activated.

    • Solution: Switch to a stronger base. While bases like potassium carbonate (K₂CO₃) are common, they may not achieve complete deprotonation. Sodium hydride (NaH) is a much stronger, non-nucleophilic base that will irreversibly deprotonate the phenol, driving the reaction forward.[3] Ensure you are using at least 1.1 equivalents of the base.

  • Competing N-Alkylation: The aniline nitrogen in 3-aminophenol is also nucleophilic and can compete with the desired O-alkylation, leading to the formation of 3-((2-(piperidin-1-yl)ethyl)amino)phenol.

    • Solution: This side reaction is kinetically controlled. Running the reaction at a lower temperature can favor the thermodynamically more stable O-alkylation product. Furthermore, using a stronger base like NaH preferentially deprotonates the more acidic phenol (pKa ~10) over the aniline (pKa ~30 for the N-H proton), making the oxygen a significantly more potent nucleophile.

  • Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be impractically slow. If it is too high, elimination side reactions and impurity formation can increase.[3]

    • Solution: The optimal temperature is typically between 60-100 °C for solvents like DMF or Acetonitrile.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the ideal balance between reaction rate and purity.

  • Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the leaving group's ability, following the trend I > Br > Cl.[3]

    • Solution: If using 1-(2-chloroethyl)piperidine, the reaction may be slow. Consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, thereby accelerating the reaction.[3]

Troubleshooting_Low_Yield start Low Yield Observed check_base Is Deprotonation Complete? start->check_base check_impurities Are N-Alkylation Impurities Present? check_base->check_impurities Yes sol_base Use Stronger Base (e.g., NaH) Ensure >1.1 eq. check_base->sol_base No check_temp Is Reaction Temperature Optimal? check_reagent Is Alkylating Agent Reactive? check_temp->check_reagent Yes sol_temp Optimize Temperature (60-100°C) Monitor via TLC check_temp->sol_temp No check_impurities->check_temp No sol_impurities Lower Reaction Temperature Use Strong Base to Favor O-Alkylation check_impurities->sol_impurities Yes sol_reagent Add Catalytic NaI or KI (Finkelstein Reaction) check_reagent->sol_reagent No

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are these impurities likely to be?

Impurity profiling is essential for developing a robust purification strategy. During the synthesis of pharmaceuticals or their intermediates, even minor impurities must be identified and controlled.[4][5]

Potential Impurity Formation Mechanism Mitigation Strategy
3-Aminophenol Unreacted starting material.Ensure complete deprotonation with a strong base (NaH) and use a slight excess (1.1-1.2 eq) of the alkylating agent. Allow sufficient reaction time.
1-(2-Chloroethyl)piperidine Unreacted starting material.Monitor reaction to completion via TLC. A slight excess is often used, so removal during work-up is necessary.
3-((2-(piperidin-1-yl)ethyl)amino)phenol N-alkylation of the aniline nitrogen. This is a common side reaction in Williamson ether syntheses involving aminophenols.[2]Use a strong base (NaH) to selectively deprotonate the more acidic phenol. Run the reaction at the lowest feasible temperature.
1,3-bis(2-(piperidin-1-yl)ethoxy)benzene Dialkylation on both the hydroxyl and amino groups of the starting material or product.Control stoichiometry carefully. Avoid a large excess of the alkylating agent and base.
Quaternary Ammonium Salt The tertiary amine of the piperidine moiety can be further alkylated by 1-(2-chloroethyl)piperidine.This is more likely at higher temperatures. Maintain careful temperature control. This byproduct is typically water-soluble and can be removed during an aqueous work-up.[6]
Q3: The work-up and purification of the final product are proving difficult. What is the best procedure?

The product, this compound, is a basic compound due to the presence of the aniline and piperidine nitrogens. This property is key to its purification.

Recommended Purification Protocol:

  • Quench and Solvent Removal: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. If a strong base like NaH was used, carefully quench the excess hydride with a few drops of isopropanol or water. Remove the bulk of the high-boiling solvent (e.g., DMF, DMSO) under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water to remove inorganic salts.

    • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the layers. Wash the acidic aqueous layer with fresh ethyl acetate to remove any remaining trace impurities.

    • Make the aqueous layer basic (pH > 10) by the slow addition of a base like 10% NaOH or K₂CO₃. This will liberate the free-base form of your product.

    • Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification:

    • Column Chromatography: For high purity, silica gel column chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (and adding a small amount of triethylamine, ~1%, to prevent peak tailing) is recommended.

    • Crystallization/Salt Formation: The product can be further purified by converting it to a crystalline salt (e.g., hydrochloride or dihydrochloride), recrystallizing the salt from a suitable solvent system (e.g., ethanol/ether), and then liberating the free base if required.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of this compound?

This synthesis is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism .[2][7]

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 3-aminophenol, forming a negatively charged phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile. It attacks the carbon atom bonded to the chlorine in 1-(2-chloroethyl)piperidine. This attack occurs from the side opposite to the leaving group (backside attack), which is characteristic of an SN2 reaction.[2]

  • Transition State: A transient, high-energy transition state is formed where the C-O bond is partially forming and the C-Cl bond is partially breaking.

  • Displacement: The C-Cl bond breaks completely, and the chloride ion is expelled as the leaving group. The new C-O bond is fully formed, yielding the final ether product.

Q2: How do I choose the optimal base and solvent for this reaction?

The choice of base and solvent is interdependent and critical for maximizing yield and minimizing side reactions.

Parameter Options Considerations (Expertise & Experience)
Base Weak Bases: K₂CO₃, Cs₂CO₃, NaOHOften require higher temperatures and longer reaction times. May not achieve full deprotonation, leading to lower yields. However, they are cheaper and easier to handle.
Strong Bases: NaH, KHEnsure rapid and complete deprotonation of the phenol, often allowing for lower reaction temperatures and shorter times.[3] Their non-nucleophilic nature prevents them from participating in side reactions. Caution: Highly reactive with water and must be handled under an inert atmosphere.
Solvent Polar Aprotic: DMF, DMSO, AcetonitrileThese are the preferred solvents for SN2 reactions. They solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the nucleophile (phenoxide), leaving it "naked" and highly reactive. This accelerates the desired reaction.[1][3]
Alcohols (e.g., Ethanol) Generally avoided. The solvent can act as a competing nucleophile, leading to the formation of ethyl ether byproducts.

Recommendation: For the highest yield and best selectivity, the use of sodium hydride (NaH) in anhydrous DMF or acetonitrile is the superior choice.

Q3: What are the critical safety precautions I should take during this synthesis?
  • Reagent Handling: 3-Aminophenol is toxic. 1-(2-chloroethyl)piperidine is a corrosive irritant. Handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Base Handling: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Safety: DMF and DMSO are high-boiling polar aprotic solvents that can facilitate the absorption of other chemicals through the skin. Acetonitrile is flammable and toxic. Always work in a well-ventilated fume hood.

  • Reaction Quenching: Quenching reactions involving NaH must be done slowly and carefully, typically by adding a proton source like isopropanol or ethanol dropwise at a low temperature before adding water.

Q4: Can I use a different alkylating agent, such as 1-(2-bromoethyl)piperidine?

Yes, using 1-(2-bromoethyl)piperidine or 1-(2-iodoethyl)piperidine is a viable and often advantageous alternative. The SN2 reaction rate depends heavily on the leaving group. The reactivity order is I⁻ > Br⁻ > Cl⁻.[3] Using the bromo- or iodo-analogs will significantly increase the reaction rate, potentially allowing for lower reaction temperatures or shorter reaction times, which can help suppress the formation of side products. However, these reagents are typically more expensive than their chloro- counterpart.

References

  • Kurasov, P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Muller, G. W., et al. (1999). Thalidomide Analogues and Their Use. Google Patents (WO2006028964A1).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]

  • Tianjin Hankang Pharma Biotech. (2007). Method for synthesizing Ranolazine. Patsnap Eureka. Available at: [Link]

  • ResearchGate. (A) Schematic presentation of Ranolazine synthesis. Available at: [Link]

  • Sripathi, S. (2015). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. Available at: [Link]

  • Quick Company. Process For Preparing Ranolazine. Available at: [Link]

  • ResearchGate. Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[8][9]naphthyridine-3-carboxylic Acid Benzylamide. Available at: [Link]

  • Google Patents. Preparation of ranolazine, its salts and intermediates thereof.
  • Quick Company. Improved Process For The Total Synthesis Of Ranolazine. Available at: [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. Available at: [Link]

  • ACS Publications. Improved Process for Ranolazine: An Antianginal Agent. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. Available at: [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. Available at: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Available at: [Link]

  • PubChem. (3S)-N1-(2-aminoethyl)-N3-(4-chloro-3-fluorophenyl)piperidine-1,3-dicarboxamide. Available at: [Link]

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"purification challenges of 3-(2-(piperidin-1-yl)ethoxy)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2-(piperidin-1-yl)ethoxy)aniline. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this molecule.

Overview and Key Physicochemical Properties

This compound is a bifunctional molecule containing two basic nitrogen centers: a weakly basic aromatic aniline and a more strongly basic aliphatic piperidine. This dual basicity, combined with its moderate polarity, is the primary driver of the challenges and opportunities in its purification. Understanding these properties is critical for designing an effective separation strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₃H₂₀N₂O-
Molecular Weight 220.31 g/mol [1]Influences diffusion rates and elution profiles in chromatography.
Structure Aniline, Piperidine, and Ether MoietiesThe two basic nitrogens are key handles for acid-base extraction. The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions.
pKa (Predicted) Piperidine N: ~10-11 (more basic)Aniline N: ~4-5 (less basic)The significant difference in basicity allows for selective protonation, which is the foundation of the acid-base extraction protocol.
Appearance Varies (often an oil or low-melting solid)The physical state determines handling procedures for chromatography loading and post-purification isolation.
Solubility Generally soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). The hydrochloride salt is water-soluble.[2]Dictates the choice of solvents for extraction, chromatography, and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective technique for purifying crude this compound?

A: For most crude mixtures, a well-executed acid-base extraction is the most powerful initial purification step.[3][4] This technique specifically leverages the basic nature of the molecule to separate it from non-basic impurities, unreacted starting materials, and certain side products. It is highly efficient for removing neutral or acidic contaminants. For removing closely related basic impurities, subsequent column chromatography is often necessary.

Q2: My compound streaks badly on a silica TLC plate and column. What's happening and how do I fix it?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogen atoms of your compound, leading to significant peak tailing (streaking) and potential loss of material on the column.[5]

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (TEA) at a concentration of 0.5-1%.[5] The TEA will preferentially bind to the acidic sites on the silica, allowing your target compound to travel through the column with a much-improved peak shape.

Q3: Can I use reversed-phase (C18) chromatography for this compound?

A: Yes, reversed-phase chromatography is a viable alternative. Your compound, being basic, will likely be protonated in typical acidic mobile phases (e.g., water/acetonitrile with 0.1% TFA or formic acid). This method is particularly useful for separating impurities that have different polarities and is a mainstay in HPLC analysis for purity assessment. However, for preparative scale, normal-phase chromatography on silica (with a basic modifier) or alumina is often more cost-effective and allows for the use of organic solvents that are easier to remove.

Q4: How can I visualize this compound on a TLC plate?

A: this compound has two features that facilitate visualization:

  • UV Light (254 nm): The aniline ring is UV-active. On a TLC plate containing a fluorescent indicator (F₂₅₄), the compound will appear as a dark spot by quenching the fluorescence.[5]

  • Staining: If the concentration is low or for more sensitive detection, you can use a chemical stain. A ninhydrin stain is effective for visualizing the primary aniline amine, typically producing a colored spot (often yellow or brown) upon gentle heating.[5] An iodine chamber can also be used to visualize most organic compounds as temporary brown spots.

Common Purification Challenges & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: Low Yield After Acid-Base Extraction
  • Possible Cause 1: Incomplete Extraction from the Organic Layer. The protonation of the aniline nitrogen (pKa ~4-5) may require a lower pH than the piperidine. If your acidic wash is not sufficiently acidic (e.g., pH > 2), a portion of your compound may remain in the organic layer.

    • Solution: Use a 1-3 M HCl solution for the extraction and check the pH of the aqueous layer after mixing to ensure it is strongly acidic (pH 1-2).[6] Perform at least two separate extractions with fresh HCl to ensure complete transfer to the aqueous phase.

  • Possible Cause 2: Emulsion Formation. The compound may act as a surfactant, leading to the formation of a stable emulsion at the aqueous-organic interface, trapping your product.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution).[3] Alternatively, let the mixture stand for an extended period or gently swirl it instead of shaking vigorously. In difficult cases, filtering the entire mixture through a pad of Celite can be effective.

  • Possible Cause 3: Incomplete Back-Extraction. After basifying the aqueous layer, the deprotonated "free base" form of the compound must be efficiently extracted back into an organic solvent.

    • Solution: Ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH. Use a suitable organic solvent like dichloromethane (DCM) or ethyl acetate for the back-extraction and perform at least three extractions to maximize recovery.

Problem 2: Product Co-elutes with an Impurity during Column Chromatography
  • Possible Cause 1: Insufficiently Optimized Mobile Phase. The polarity of your chosen solvent system may not be adequate to resolve your product from a similarly polar impurity.

    • Solution: Systematically re-screen mobile phases using TLC. If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system, which offers different selectivity.[5] A shallow gradient elution (slowly increasing the percentage of the more polar solvent) can often resolve closely eluting spots.

  • Possible Cause 2: Impurity has Similar Basicity. If the impurity is also a basic compound, it will behave similarly on the column, making separation difficult.

    • Solution: This is where combining techniques is crucial. First, perform a careful acid-base extraction. This may remove or reduce the impurity. If it persists, meticulous column chromatography is required. Consider using a different stationary phase, such as alumina (basic or neutral), which can offer different selectivity for amines compared to silica.

Detailed Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to isolate the basic product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an organic solvent like dichloromethane (DCM) or ethyl acetate (50 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 30 mL of 3 N HCl (aq).[6] Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 30 mL of 3 N HCl. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Washing Step (Optional): To remove any residual neutral impurities dragged into the aqueous phase, "back-wash" the combined acidic aqueous extracts with 20 mL of DCM. Discard this DCM wash.

  • Basification: Cool the acidic aqueous extract in an ice bath. Slowly add 6 M NaOH (aq) with stirring until the solution is strongly basic (pH > 12, check with pH paper). You may observe the product precipitating or turning the solution cloudy.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the deprotonated product using DCM (3 x 40 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified free-base product.

  • Purity Check: Assess the purity of the product by TLC or HPLC before proceeding to further purification if necessary.

Protocol 2: Optimized Flash Column Chromatography

This method is for separating the target compound from other closely related basic or polar impurities.

  • TLC Mobile Phase Selection:

    • Prepare several test systems. A good starting point is Dichloromethane/Methanol (DCM/MeOH) with 1% Triethylamine (TEA).[5]

    • Test solvent ratios like 98:2, 95:5, and 90:10 (DCM:MeOH).

    • The ideal system will give your product a Retention Factor (Rf) of 0.25 - 0.35 .

  • Column Packing:

    • Select an appropriate column size (e.g., for 1 g of crude material, use ~40-50 g of silica gel).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA).

    • Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product (obtained from extraction) in a minimal amount of the mobile phase.

    • Alternatively, for less soluble materials, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Collect fractions and monitor their composition using TLC.

    • If separation is poor, you can switch to a gradient elution by gradually increasing the proportion of methanol in the mobile phase.

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent and TEA using a rotary evaporator to yield the final purified product.

Visualization Diagrams

General Purification Workflow

This diagram outlines the logical flow from a crude reaction mixture to the final, purified compound.

G cluster_main Purification Workflow Crude Crude Reaction Mixture Extract Step 1: Acid-Base Extraction Crude->Extract Purity1 Purity Check (TLC/HPLC) Extract->Purity1 Column Step 2: Column Chromatography (If Required) Purity1->Column Impurities Present Pure Pure Product Purity1->Pure >98% Pure Purity2 Final Purity Analysis Column->Purity2 Purity2->Pure

Caption: Overall purification strategy for this compound.

Acid-Base Extraction Mechanism

This diagram illustrates the chemical principle behind the acid-base extraction process.

G cluster_extraction Acid-Base Extraction Cycle Start Start: Product (Free Base) + Neutral Impurities in Organic Layer Add_HCl Add 3N HCl (aq) Start->Add_HCl Neutral Neutral Impurities Remain in Organic Layer Protonated Result: Product (Protonated Salt) in Aqueous Layer Add_HCl->Protonated Separate Separate Layers Protonated->Separate Separate->Neutral Discard Organic Add_NaOH Add 6N NaOH (aq) to Aqueous Layer Separate->Add_NaOH Process Aqueous Deprotonated Result: Product (Free Base) Precipitates or becomes Extractable Add_NaOH->Deprotonated Extract_Final Extract with DCM Deprotonated->Extract_Final Final Final: Purified Product in Organic Layer Extract_Final->Final

Caption: Mechanism of purification via selective protonation and deprotonation.

Column Chromatography Troubleshooting

A decision tree to diagnose and solve common issues during column chromatography.

G cluster_troubleshooting Troubleshooting Chromatography Problem Problem: Poor Separation Check_Tailing Are spots tailing on TLC/Column? Problem->Check_Tailing Add_TEA Solution: Add 0.5-1% TEA to mobile phase Check_Tailing->Add_TEA Yes Check_Rf Is Product Rf ~0.25-0.35? Check_Tailing->Check_Rf No Success Separation Improved Add_TEA->Success Adjust_Polarity Solution: Adjust mobile phase polarity Check_Rf->Adjust_Polarity No Check_Resolution Are spots overlapping (poor resolution)? Check_Rf->Check_Resolution Yes Adjust_Polarity->Success Change_System Solution: Try different solvent system (e.g., Hex/EtOAc) or use a shallow gradient Check_Resolution->Change_System Yes Check_Resolution->Success No Change_System->Success

Caption: Decision tree for resolving common column chromatography issues.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Extraction. Retrieved from University of Missouri-St. Louis Chemistry Department. [Link]

  • The Royal Society of Chemistry. (2009). Synthesis and characteristics of the intermediates and the final compounds. Retrieved from The Royal Society of Chemistry Publishing. [Link]

  • PubChem. (n.d.). 3-Ethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Information Mechanofluorochromism, polymorphism and thermochromism of novel D-π-A piperidin-1-yl. Retrieved from The Royal Society of Chemistry Publishing. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Swarthmore College, Department of Chemistry & Biochemistry. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Exp 6 - Extraction. Retrieved from [Link]

  • Reddy, G. P., et al. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 22(9), 1493. [Link]

  • PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sripathi, S., et al. (2011). Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. [Link]

  • PubChem. (n.d.). 3-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-(piperidin-1-yl)ethoxy)aniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Synthetic Landscape

The synthesis of this compound is a foundational process for accessing a variety of downstream pharmaceutical targets. While seemingly straightforward, the key etherification step—typically a Williamson ether synthesis—is prone to several competing side reactions due to the bifunctional nature of the 3-aminophenol starting material. This guide provides a question-and-answer-based troubleshooting framework, addressing the most pressing issues observed in the laboratory.

Troubleshooting Guide: Common Issues & Resolutions

Question 1: My reaction yield is low, and I've isolated an unexpected isomer with the same mass as my product. What is happening?

Answer: This is the most common challenge and almost certainly points to competitive N-alkylation alongside the desired O-alkylation . 3-Aminophenol possesses two nucleophilic sites: the phenolic oxygen and the aniline nitrogen. The reaction of 3-aminophenol with an alkylating agent like 1-(2-chloroethyl)piperidine can therefore lead to two isomeric products.

  • Desired Product (O-alkylation): this compound

  • Side Product (N-alkylation): 3-((2-(piperidin-1-yl)ethyl)amino)phenol

Mechanistic Cause: The Williamson ether synthesis is an SN2 reaction.[1] The phenoxide anion (R-O⁻) is a much stronger nucleophile than the neutral amine (Ar-NH₂). If the phenolic proton is not completely removed, the neutral amine can still compete as a nucleophile, leading to the undesired N-alkylated isomer.

Troubleshooting Protocol:

  • Choice of Base is Critical: Use a strong, non-nucleophilic base capable of fully deprotonating the phenol without promoting elimination. Sodium hydride (NaH) is the superior choice over carbonate or hydroxide bases. NaH irreversibly forms the sodium phenoxide and hydrogen gas, ensuring the highly nucleophilic oxygen anion is the predominant reactive species.

  • Order of Addition: Add the 3-aminophenol to a suspension of NaH in an anhydrous aprotic solvent (like DMF or THF) first. Allow the deprotonation to complete (stir for 30-60 minutes at 0 °C to room temperature, until hydrogen evolution ceases) before adding the 1-(2-chloroethyl)piperidine.

  • Temperature Control: Perform the initial deprotonation at 0 °C and then allow the reaction to proceed at a moderate temperature (e.g., 50-70 °C). Excessively high temperatures can favor elimination side reactions.[1][2]

Question 2: My mass spectrometry results show impurities with higher molecular weights than my target compound. What are these?

Answer: The presence of higher molecular weight species typically indicates di-alkylation . Once the initial desired O-alkylation has occurred, the aniline nitrogen on the product molecule can act as a nucleophile and react with a second molecule of the alkylating agent. A similar process can occur with the N-alkylated side product.

  • Potential Di-alkylation Product 1 (from O-alkylation): N-(2-(piperidin-1-yl)ethyl)-3-(2-(piperidin-1-yl)ethoxy)aniline

  • Potential Di-alkylation Product 2 (from N-alkylation): N,N-bis(2-(piperidin-1-yl)ethyl)-3-aminophenol

Troubleshooting Protocol:

  • Control Stoichiometry: This issue is fundamentally about molar ratios. Ensure that the alkylating agent, 1-(2-chloroethyl)piperidine, is the limiting reagent. A slight excess of 3-aminophenol (e.g., 1.1 to 1.2 equivalents) can help ensure the more reactive alkyl halide is fully consumed before significant di-alkylation occurs.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the alkylating agent. Quench the reaction as soon as the limiting reagent is consumed to prevent further reaction.

  • Purification: While prevention is key, these more polar, doubly-alkylated byproducts can often be separated from the mono-alkylated product using silica gel column chromatography, although baseline separation may be challenging.

Question 3: The reaction is sluggish, and I'm seeing a significant amount of unreacted 3-aminophenol and a new, non-polar spot on TLC.

Answer: This scenario suggests that a competing elimination reaction (E2) of your alkylating agent is occurring, consuming it before it can react with the phenoxide. 1-(2-chloroethyl)piperidine can be dehydrohalogenated by a strong base to form 1-vinylpiperidine, a volatile and unreactive species in this context.

Mechanistic Cause: Alkoxides and other bases can act as nucleophiles (SN2 pathway) or as bases (E2 pathway). This competition is influenced by the base strength, steric hindrance, and temperature.[3][4] Using a bulky or very strong base at high temperatures favors the E2 elimination pathway.

Troubleshooting Protocol:

  • Optimize Base and Temperature: While a strong base like NaH is recommended to favor O-alkylation, ensure the temperature is not excessively high. A range of 50-80 °C is typically sufficient. If elimination persists, consider a slightly weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile, though this may increase the risk of N-alkylation.

  • Choice of Leaving Group: If synthesis allows, using 1-(2-bromoethyl)piperidine or the corresponding tosylate can increase the rate of the SN2 reaction relative to elimination, as bromide and tosylate are better leaving groups than chloride.

Table 1: Summary of Key Parameters and Their Influence on Side Reactions

ParameterOptimal ConditionRationalePotential Side Reaction if Deviated
Base Sodium Hydride (NaH)Irreversibly forms the highly nucleophilic phenoxide, maximizing the rate of O-alkylation.N-alkylation (with weaker bases like K₂CO₃ or NaOH)
Solvent Anhydrous Polar Aprotic (DMF, THF)Solubilizes the phenoxide salt and favors the SN2 mechanism.Slower reaction rates; potential for side reactions if protic solvents are used.
Temperature 50-80 °CProvides sufficient energy for the SN2 reaction without excessively favoring elimination.Elimination of alkyl halide (at >100 °C); incomplete reaction (at <40 °C).
Stoichiometry 1.0 eq. Alkyl Halide / 1.1 eq. AminophenolEnsures the complete consumption of the alkylating agent to prevent over-alkylation.Di-alkylation (if alkyl halide is in excess).
Order of Addition Add aminophenol to base first, then add alkyl halideEnsures complete deprotonation to the phenoxide before the alkylating agent is introduced.N-alkylation and lower yields.

Visualizing the Reaction Pathways

The following diagram illustrates the primary synthetic route to this compound and the major competing side reactions discussed.

G aminophenol 3-Aminophenol phenoxide Sodium 3-Aminophenoxide aminophenol->phenoxide Deprotonation n_alkyl N-Alkylation Side Product aminophenol->n_alkyl SN2 (Undesired) alkyl_halide 1-(2-Chloroethyl)piperidine product Desired Product (O-Alkylation) alkyl_halide->product alkyl_halide->n_alkyl di_alkyl Di-Alkylation Side Product alkyl_halide->di_alkyl elimination Elimination Side Product (1-Vinylpiperidine) alkyl_halide->elimination E2 base Base (e.g., NaH) base->phenoxide base->elimination phenoxide->product SN2 (Desired) product->di_alkyl Further Alkylation

Caption: Reaction scheme for the synthesis of this compound, highlighting major side products.

FAQs: Synthesis Strategy & Purification

Q: I am considering a Mitsunobu reaction instead. What are the potential pitfalls? A: The Mitsunobu reaction is a viable alternative for forming the ether linkage but comes with its own set of challenges.[5][6] The primary issue is the removal of byproducts: triphenylphosphine oxide (TPPO) and the reduced dialkyl azodicarboxylate (e.g., DEAD-H₂). These are notoriously difficult to separate from the desired product. Purification often requires meticulous chromatography or crystallization. While it can be effective for sensitive substrates, for this specific synthesis, the Williamson route is generally more atom-economical and scalable if optimized correctly.

Q: My final product is tailing significantly during silica gel chromatography. How can I improve the purification? A: Tailing is a classic sign of strong interaction between your basic amine product and the acidic silanol groups on the surface of the silica gel.

  • Solution 1: Basic Modifier: Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol is highly effective at neutralizing the active sites on the silica, allowing for much sharper peaks.

  • Solution 2: Alternative Stationary Phase: Switch to a different type of chromatography. Neutral alumina can be effective for basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) can provide excellent separation.

Q: What is the best way to synthesize the 1-(2-chloroethyl)piperidine HCl precursor? A: A common and effective method is the reaction of piperidine with 1,2-dichloroethane. However, a key side reaction is the formation of 1,2-di(piperidin-1-yl)ethane. To minimize this, use a significant excess of 1,2-dichloroethane and control the reaction temperature. An alternative is to start from 2-(piperidin-1-yl)ethanol and treat it with thionyl chloride (SOCl₂) or a similar chlorinating agent. This route avoids the di-alkylation issue but requires handling of corrosive reagents.

Troubleshooting Workflow

If you encounter an issue, follow this logical decision tree to diagnose the problem.

G start Analysis of Crude Reaction Shows Low Yield / Impurities tlc_analysis Check TLC/HPLC Data start->tlc_analysis mass_spec Check Mass Spec Data isomer Problem: N-Alkylation Isomer (Impurity has same mass as product) mass_spec->isomer Same Mass dialkylation Problem: Di-Alkylation (Impurity mass is product + side chain) mass_spec->dialkylation Higher Mass elimination Problem: Elimination (Unreacted starting materials, non-polar spot) mass_spec->elimination No Product-Related Impurity Masses tlc_analysis->mass_spec Impurities Present incomplete Problem: Incomplete Reaction (Significant starting material remains) tlc_analysis->incomplete Mainly Starting Materials Remain sol_isomer Solution: - Use strong base (NaH) - Check order of addition isomer->sol_isomer sol_dialkylation Solution: - Use aminophenol in slight excess - Monitor reaction closely dialkylation->sol_dialkylation sol_elimination Solution: - Lower reaction temperature - Consider a better leaving group (Br, OTs) elimination->sol_elimination sol_incomplete Solution: - Increase reaction time/temperature - Verify reagent quality incomplete->sol_incomplete

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethoxy Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethoxy anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the synthesis of this important class of compounds. Ethoxy anilines are valuable intermediates in the production of pharmaceuticals, dyes, and pigments.[1][2] Achieving high yields and purity requires careful optimization of reaction conditions. This document provides a framework for understanding the key synthetic routes and for troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing ethoxy anilines?

There are two main, industrially relevant strategies for synthesizing ethoxy anilines:

  • O-Alkylation of Aminophenols (Williamson Ether Synthesis): This method involves the reaction of an aminophenol with an ethylating agent (e.g., ethyl halide) in the presence of a base.[3][4] A key consideration is the potential for competitive N-alkylation, which often necessitates the protection of the amino group.

  • Reduction of Substituted Nitrophenoxyethanes: In this approach, a nitrophenoxyethane is synthesized first, followed by the reduction of the nitro group to an amine.[5][6] This route avoids the issue of N-alkylation but requires an additional synthetic step.

Q2: Why is the yield of my ethoxy aniline synthesis low?

Low yields can stem from several factors, depending on the chosen synthetic route. For the Williamson ether synthesis, a primary cause is the competition between O-alkylation and N-alkylation of the aminophenol starting material.[6] Other potential issues include incomplete reaction, decomposition of starting materials or products at elevated temperatures, and the formation of elimination byproducts.[4] For the nitro reduction route, incomplete reduction or the formation of side products like azo or azoxy compounds can lower the yield.

Q3: My final ethoxy aniline product is dark-colored. How can I decolorize it?

Ethoxy anilines, like many anilines, are susceptible to air and light oxidation, which can result in the formation of colored impurities.[7] Purification can often be achieved by:

  • Distillation under reduced pressure: This is effective for liquid ethoxy anilines.

  • Recrystallization: For solid ethoxy anilines, recrystallization from a suitable solvent system can remove colored impurities.

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities from a solution of the product before the final isolation step.

Q4: Which starting material should I choose: an aminophenol or a nitrophenoxyethane?

The choice of starting material depends on several factors:

  • Availability and Cost: Compare the commercial availability and cost of the required aminophenol versus the corresponding nitrophenol and ethylating agent.

  • Selectivity: If selective O-alkylation of the aminophenol is challenging, the nitro-reduction route may be preferable to avoid N-alkylation byproducts.

  • Functional Group Tolerance: The chosen route must be compatible with other functional groups in the molecule. For instance, catalytic hydrogenation for nitro reduction may also reduce other functional groups like alkenes or remove aromatic halides.[5]

Synthetic Routes and Mechanisms

Williamson Ether Synthesis (O-Alkylation of Aminophenols)

This is a widely used method for forming ethers.[3][4][8] The reaction proceeds via an SN2 mechanism where an alkoxide or phenoxide acts as a nucleophile, attacking an alkyl halide.[4][8][9] In the context of ethoxy aniline synthesis from an aminophenol, the hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide.

However, the amino group is also nucleophilic and can compete in the reaction, leading to N-alkylation and di-alkylation products. To favor O-alkylation, the amino group is often protected, for example, by acetylation.[10][11]

Williamson_Ether_Synthesis cluster_protection Amine Protection cluster_etherification Etherification (SN2) cluster_deprotection Deprotection cluster_side_reaction Side Reaction (Without Protection) aminophenol Aminophenol protected_aminophenol Protected Aminophenol aminophenol->protected_aminophenol e.g., Acetic Anhydride n_alkylated N-Ethylated Byproduct aminophenol->n_alkylated Base, Ethyl Halide protected_aminophenol_ether Protected Ethoxy Aniline protected_aminophenol->protected_aminophenol_ether 1. Base (e.g., K2CO3) 2. Ethyl Halide ethoxy_aniline Ethoxy Aniline protected_aminophenol_ether->ethoxy_aniline e.g., Acid/Base Hydrolysis

Caption: Williamson ether synthesis pathway for ethoxy aniline.

Reduction of Nitrophenoxyethanes

This two-step approach first involves the synthesis of a nitrophenoxyethane, typically via a Williamson ether synthesis from a nitrophenol and an ethylating agent. The subsequent reduction of the nitro group yields the desired ethoxy aniline.[5]

A variety of reducing agents can be employed for the nitro group reduction, including:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel with hydrogen gas.[5][12]

  • Metal/Acid Reduction: Using metals like iron, tin, or zinc in an acidic medium.[6]

Nitro_Reduction cluster_ether_synthesis Step 1: Ether Synthesis cluster_reduction Step 2: Nitro Reduction nitrophenol Nitrophenol nitrophenoxyethane Nitrophenoxyethane nitrophenol->nitrophenoxyethane Base, Ethyl Halide ethoxy_aniline_final Ethoxy Aniline nitrophenoxyethane->ethoxy_aniline_final Reducing Agent (e.g., H2, Pd/C)

Caption: Two-step synthesis of ethoxy aniline via nitro reduction.

Troubleshooting Guides

Troubleshooting Williamson Ether Synthesis

Problem: Low yield due to competitive N-alkylation.

  • Causality: The nitrogen atom of the primary amine is nucleophilic and can compete with the phenoxide for the ethylating agent. This leads to the formation of N-ethyl and N,N-diethyl aniline byproducts.

  • Solution:

    • Protect the Amine: The most reliable solution is to protect the amino group before etherification. Acetylation with acetic anhydride is a common and effective method.[10][11] The resulting acetamide is much less nucleophilic, directing the alkylation to the hydroxyl group. The acetyl group can be removed later by acid or base hydrolysis.

    • Optimize Base and Solvent: Using a milder base like potassium carbonate (K₂CO₃) can favor O-alkylation over N-alkylation compared to stronger bases like sodium hydride (NaH). The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.[4]

Problem: Reaction is sluggish or incomplete.

  • Causality: This can be due to several factors: insufficient reactivity of the ethylating agent, a weak base, or low reaction temperature.

  • Solution:

    • Choice of Ethylating Agent: The reactivity of ethyl halides follows the order I > Br > Cl. If using ethyl chloride, consider switching to ethyl bromide or ethyl iodide for a faster reaction.

    • Base Strength: Ensure the base is strong enough to deprotonate the phenol. For phenols, bases like K₂CO₃, Cs₂CO₃, or NaOH are typically sufficient.

    • Temperature: Gently heating the reaction mixture can increase the reaction rate.[13] However, be cautious of potential side reactions at higher temperatures, such as elimination. A typical temperature range is 70-120°C.[13][14]

ParameterRecommendationRationale
Ethylating Agent Ethyl bromide or ethyl iodideBetter leaving groups than chloride, leading to faster SN2 reaction rates.
Base K₂CO₃, Cs₂CO₃Sufficiently basic to deprotonate the phenol without being overly harsh.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents that facilitate SN2 reactions.[4]
Temperature 70-120 °CBalances reaction rate with minimizing side reactions.[13][14]

Table 1. Recommended Conditions for Williamson Ether Synthesis of Ethoxy Anilines.

Troubleshooting Nitro Group Reduction

Problem: Incomplete reduction of the nitro group.

  • Causality: This often points to issues with the catalyst or the reaction conditions when performing catalytic hydrogenation.

  • Solution:

    • Catalyst Activity: Ensure the catalyst (e.g., Pd/C) is fresh and has not been exposed to air for prolonged periods. The catalyst loading may also need to be optimized; typically, 1-5 mol% is used.

    • Hydrogen Pressure: If the reaction is run at atmospheric pressure, increasing the hydrogen pressure can improve the rate and completeness of the reduction.

    • Solvent Choice: Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation. Ensure the solvent is of high purity.

Troubleshooting_Yield start Low Yield in Williamson Ether Synthesis q1 Is N-alkylation observed (by TLC, GC-MS)? start->q1 sol1 Protect the amino group (e.g., acetylation). q1->sol1 Yes q2 Is starting material still present? q1->q2 No end Re-run optimized reaction sol1->end sol2 Increase temperature. Use a more reactive ethylating agent (EtI > EtBr > EtCl). Ensure base is sufficiently strong. q2->sol2 Yes q2->end No

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxyaniline via Williamson Ether Synthesis with Amine Protection

Step 1: Acetylation of 4-Aminophenol [10]

  • Dissolve 4-aminophenol in a suitable solvent (e.g., water with a small amount of HCl, or glacial acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • After the addition is complete, add a solution of sodium acetate to precipitate the N-(4-hydroxyphenyl)acetamide.

  • Collect the solid product by vacuum filtration and wash with cold water. Dry the product thoroughly.

Step 2: Etherification

  • In a round-bottom flask, combine the dried N-(4-hydroxyphenyl)acetamide, potassium carbonate (1.5 equivalents), and a polar aprotic solvent like DMF.

  • Add ethyl bromide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-(4-ethoxyphenyl)acetamide.

Step 3: Hydrolysis (Deprotection)

  • Reflux the crude N-(4-ethoxyphenyl)acetamide in an aqueous solution of hydrochloric acid or sodium hydroxide until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture. If using acidic hydrolysis, basify the solution with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the anilinium salt.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude 4-ethoxyaniline by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 4-Ethoxyaniline by Catalytic Hydrogenation of 4-Nitrophenetole
  • Charge a hydrogenation vessel with 4-nitrophenetole, a suitable solvent (e.g., ethanol or methanol), and 1-5 mol% of 10% Pd/C catalyst.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude 4-ethoxyaniline can be purified by vacuum distillation.

MethodKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Williamson Ether Synthesis Aminophenol, Ethyl Halide, Base, Protecting Group60-80Convergent, widely applicable.Requires protection/deprotection steps; potential for N-alkylation.
Nitro Reduction Nitrophenoxyethane, H₂, Pd/C (or other reducing agents)85-95[6]High yield, avoids N-alkylation.Longer synthetic route; catalyst handling.

Table 2. Comparison of Synthetic Routes to Ethoxy Aniline.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Google Patents. CN102180800A - Synthesis method of aniline compound.
  • Google Patents. CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
  • 2-Ethoxyaniline: A Versatile Compound with Wide Applic
  • Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available from: [Link]

  • ChemHelp ASAP. (2020). synthesis of anilines. YouTube. Available from: [Link]

  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Organic Syntheses Procedure. [Source Not Available].
  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available from: [Link]

  • PubChem. 4-Ethoxyaniline | C8H11NO | CID 9076. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available from: [Link]

  • Wikipedia. p-Phenetidine. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[3][15]naphthyridine-3-carboxylic Acid Benzylamide. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of high molecular weight polyaniline at low temperatures. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. Available from: [Link]

  • arXiv. Process Design and Economics of Production of p-Aminophenol. Available from: [Link]

  • Wikipedia. 4-Aminophenol. Available from: [Link]

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Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of piperidine derivatives. As a foundational scaffold in medicinal chemistry, the successful synthesis of piperidines is critical, yet often fraught with challenges ranging from low yields to complex purification.[1][2] This document provides field-proven insights and actionable protocols to navigate these issues effectively.

Initial Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow outlines a logical progression from problem identification to resolution.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurity) check_sm 1. Verify Starting Material Integrity (NMR, Purity) start->check_sm check_reagents 2. Confirm Reagent & Solvent Quality (Anhydrous?, Fresh?) check_sm->check_reagents check_stoich 3. Review Stoichiometry & Reaction Setup (Correct Equivalents?, Inert Atm?) check_reagents->check_stoich analyze_crude 4. Analyze Crude Mixture (LCMS, Crude NMR) check_stoich->analyze_crude sub_yield Low / No Yield analyze_crude->sub_yield No Product sub_impurity Side Products analyze_crude->sub_impurity Multiple Spots sub_stall Stalled Reaction analyze_crude->sub_stall SM Remaining optimize 5. Systematically Optimize Conditions (pH, Temp, Conc.) (See Relevant FAQ) sub_yield->optimize sub_impurity->optimize sub_stall->optimize resolution Problem Resolved optimize->resolution

Caption: General workflow for troubleshooting piperidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is low or zero. What are the likely causes?

Senior Application Scientist's Insight: Low yield is the most common complaint in piperidine synthesis. The root cause often lies in one of three areas: the stability of key intermediates, the activity of the catalyst/reagents, or suboptimal reaction conditions. For instance, in reductive aminations—a workhorse for piperidine synthesis—the formation of the critical iminium ion intermediate is highly pH-dependent.[1][3] Similarly, in cyclization reactions, failure to form the desired ring is often due to unfavorable kinetics or competing side reactions.[1][4]

Troubleshooting Protocol: Reductive Amination Case Study

Reductive amination, including double reductive aminations to form the ring, is a powerful method for creating piperidines.[1] If you are experiencing low yields, follow this diagnostic sequence.

  • Assess Iminium Ion Formation: The reaction proceeds via an imine or iminium ion intermediate.[5] You can check for its formation by running the reaction without the reducing agent for a short period.

    • Test: Combine the amine and carbonyl components in your solvent. After 30 minutes, acquire a crude ¹H NMR or LCMS.

    • Expected Result: You should see a new peak corresponding to the imine/iminium ion or its enamine tautomer.

    • If No Intermediate Forms:

      • pH is Suboptimal: For most reductive aminations, a mildly acidic pH of 4-6 is ideal.[3] Add a weak acid like acetic acid. If the amine is a salt (e.g., hydrochloride), a base may be needed to liberate the free amine.

      • Steric Hindrance: Bulky ketones, aldehydes, or amines can slow or prevent condensation.[3] Consider increasing the reaction temperature or extending the reaction time before adding the reductant.

  • Evaluate the Reducing Agent: The choice and quality of your reducing agent are paramount. Borohydride reagents are sensitive to moisture and pH.[3]

Reducing Agent Pros Cons Optimal Use Case
NaBH(OAc)₃ (STAB) Mild, tolerant of slightly acidic pH, high selectivity.Can be slow, generates acetic acid.The go-to reagent for most reductive aminations.[3][6]
NaBH₃CN Effective at acidic pH.Highly toxic (liberates HCN at low pH), less reactive.Use with caution when pH control is critical.
NaBH₄ Inexpensive, reactive.Unstable at acidic pH, can reduce aldehydes/ketones directly.Best used in a two-step process where imine is pre-formed.
H₂ with Catalyst (Pd/C, PtO₂) Clean (no salt byproducts), scalable.Catalyst poisoning is common, requires pressure equipment.[7][8]Hydrogenation of stable imines or pyridine precursors.[9]
  • Consider Catalyst Deactivation (for Catalytic Hydrogenation):

    • Problem: Pyridine and other nitrogen-containing compounds can act as catalyst poisons by strongly coordinating to the metal center, preventing reduction.[8] Sulfur-containing impurities are also potent poisons.[3]

    • Solution: Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure starting materials are free of sulfur. Recent developments in iridium(III) catalysis have shown remarkable tolerance to nitrogen-containing groups and functional group sensitivity.[8]

Q2: My reaction is messy, with multiple side products. How can I improve selectivity?

Senior Application Scientist's Insight: Piperidine syntheses, especially those involving alkylations, are prone to side reactions. Over-alkylation to form quaternary ammonium salts is a frequent issue when modifying the piperidine nitrogen.[10] In ring-forming reactions, competitive processes like 1,5-H transfers in radical cyclizations can lead to linear alkene byproducts instead of the desired piperidine.[1][4]

Troubleshooting Common Side Reactions

  • Problem: Over-alkylation in N-Alkylation Reactions.

    • Cause: The newly formed tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event to form a quaternary salt.

    • Solutions:

      • Control Stoichiometry: Use the piperidine as the limiting reagent and add the alkylating agent slowly (e.g., via syringe pump) to maintain a low concentration.[11]

      • Use a Base: Incorporate a non-nucleophilic base like K₂CO₃ or DIPEA to scavenge the acid byproduct. This keeps the piperidine in its more reactive free-base form but can sometimes accelerate dialkylation.[11]

      • Lower the Temperature: Reducing the reaction temperature can often favor the initial mono-alkylation.

  • Problem: Poor Regio- or Stereoselectivity in Cycloadditions (e.g., Aza-Diels-Alder).

    • Cause: The reaction may be proceeding through a non-concerted, stepwise pathway instead of the desired concerted [4+2] cycloaddition, leading to a loss of stereochemical control.[7]

    • Solutions:

      • Optimize the Catalyst: The choice of Lewis acid can dramatically influence the reaction pathway and stereochemical outcome.[7] Screen different Lewis acids (e.g., ZrCl₄, BF₃·OEt₂).[1][12]

      • Control Temperature: Lowering the reaction temperature can minimize side reactions and may improve selectivity by favoring the more ordered transition state of the concerted pathway.[7]

Q3: I'm struggling to purify my piperidine derivative. What are the best practices?

Senior Application Scientist's Insight: The basicity of the piperidine nitrogen is a double-edged sword. While essential for its biological function, it causes purification headaches. Piperidines often streak (tail) on silica gel chromatography and can be difficult to separate from polar, basic impurities. A common challenge is the removal of a pyridine precursor, as pyridine and piperidine form an azeotrope (a constant-boiling mixture), making separation by simple distillation difficult.[7][13]

Purification Protocols

  • Protocol 1: Managing Tailing on Silica Gel Chromatography

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in the solvent system will neutralize the acidic silanol groups on the silica surface, preventing the basic product from sticking and tailing.

    • Use Alternative Media: Consider using neutral or basic alumina for chromatography, or reverse-phase chromatography if the compound is suitable.

  • Protocol 2: Breaking the Pyridine-Piperidine Azeotrope

    • Cause: Piperidine forms an azeotrope with its precursor pyridine at approximately 92% piperidine and 8% pyridine, making complete separation by fractional distillation impossible.[7][13]

    • Solution (Salt Formation): This chemical separation method is highly effective.

      • Dissolve the crude mixture in an organic solvent (e.g., ether, ketone).[14]

      • Bubble carbon dioxide (CO₂) gas through the solution. The more basic piperidine will react to form a solid piperidine carbonate salt, while the less basic pyridine will remain in solution.[7][14]

      • Filter the solid piperidine salt.

      • Treat the salt with a strong aqueous base (e.g., NaOH, KOH) to liberate the free piperidine, which can then be extracted and distilled.[14]

Q4: My product is a yellow oil/solid, or it crystallized in storage. What happened?

Senior Application Scientist's Insight: These are common handling and storage issues. A yellow tint is almost always a sign of minor oxidation products.[7][13] Unexpected crystallization, especially in solvents like DMF, often indicates the formation of a salt. Amines readily react with atmospheric carbon dioxide to form carbonate salts or with trace acidic gases (like HCl from other nearby reagents) to form hydrochloride salts.[7][10][15]

Solutions for Handling and Storage

  • Discoloration:

    • Purification: The most effective way to remove colored oxidation impurities is by distillation.[7][13]

    • Prevention: After purification, store the piperidine derivative under an inert atmosphere (N₂ or Ar), protected from light, and preferably refrigerated to slow decomposition.[7]

  • Unexpected Crystallization:

    • Diagnosis: The crystals are likely piperidinium carbonate or hydrochloride.[7][15] You can often redissolve them by gentle warming, but this does not solve the underlying purity issue.

    • Resolution: It is best to prepare fresh solutions. To prevent recurrence, ensure storage containers are tightly sealed and stored away from acidic reagents.[10][15]

Key Reaction Pathway: Reductive Amination

The diagram below illustrates the key equilibria involved in a typical reductive amination, highlighting the critical role of pH in forming the reactive iminium ion intermediate.

Reductive_Amination reactants R₂C=O + R'₂NH (Aldehyde/Ketone + Amine) hemiaminal Hemiaminal Intermediate reactants->hemiaminal Condensation protonated_amine Protonated Amine R'₂NH₂⁺ (Non-nucleophilic) reactants->protonated_amine Too Acidic (pH << 4) H⁺ hemiaminal->reactants Reversible iminium Iminium Ion [R₂C=NR'₂]⁺ (Key Reactive Species) hemiaminal->iminium -H₂O (Acid-Catalyzed) iminium->hemiaminal +H₂O product Piperidine Product iminium->product Reduction (e.g., NaBH(OAc)₃)

Caption: Key intermediates and pH influence in reductive amination.

References
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.
  • common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. (2025). Benchchem.
  • Pictet-Spengler Reaction. (n.d.). NROChemistry.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Preparation of Piperidines, Part 2: Substituted
  • A kind of purification method of high-purity piperidine. (n.d.).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). Apollo.
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com.
  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. (2025). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Iridium Catalysis Enables Piperidine Synthesis
  • Have you experienced that your piperidine crystallizes when not in use? (2021).
  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. (n.d.). PubMed Central.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). NIH.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025).
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
  • Procedure for N-alkylation of Piperidine? (2017).
  • Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. (2025). Benchchem.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
  • Piperidine Synthesis. (2025). DTIC.
  • Piperidine Impurities. (n.d.). BOC Sciences.
  • Reductive amin
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • [ChemPlayer Reupload]Piperidine from the sodium metal reduction of pyridine umYuJ8TwQLk. (2023). YouTube.
  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. (n.d.). SciSpace.
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PMC - NIH.
  • Reactions of Piperidines. (n.d.). Ambeed.com.
  • Piperidine Synthesis. (n.d.). Organic Chemistry Portal.
  • Preparation of Piperidines, Part 1: Substituted

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Technical Support Center: Purification of Crude 3-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-(piperidin-1-yl)ethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable intermediate. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.

Section 1: Understanding the Compound and Potential Impurities

This compound is a bifunctional molecule containing a primary aromatic amine (aniline) and a tertiary aliphatic amine (piperidine). This structure makes it a versatile building block in medicinal chemistry. However, its synthesis can result in a crude product contaminated with various impurities.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 3-aminophenol and 1-(2-chloroethyl)piperidine.

  • Byproducts of the Synthesis: Including over-alkylated or side-reaction products.

  • Reagents and Catalysts: Remnants from the synthetic steps.

  • Degradation Products: Arising from exposure to heat, light, or incompatible pH conditions during workup or storage.[1]

The basic nature of both the aniline and piperidine moieties requires careful consideration during the selection of a purification strategy to avoid issues like irreversible adsorption on acidic stationary phases or undesired salt formation.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

FAQ 1: My crude product is an oil/gum that won't solidify. How can I purify it?

Answer: Oily or gummy crude products are common and often indicate the presence of impurities that depress the melting point. Column chromatography is the most effective technique for purifying such materials.

Key Considerations for Column Chromatography:

  • Choice of Stationary Phase: Due to the basic nature of your compound, standard silica gel can lead to peak tailing and potential degradation.[2][3] It is highly recommended to use:

    • Amine-functionalized silica: This neutralizes the acidic silanol groups on the silica surface, leading to better peak shape and recovery.[2][4]

    • Basic alumina: Another suitable alternative for purifying basic compounds.[3]

    • Deactivated silica: Pre-treating standard silica gel with a triethylamine (TEA) solution can also mitigate acidity.[3][5]

  • Mobile Phase Selection: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.

    • Typical Normal Phase Systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol are common starting points.[2][4] For basic amines, adding a small amount of a competing amine like triethylamine (0.1-1%) to the mobile phase can significantly improve the separation.[2][5]

    • Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or triethylamine) can be a good option.[2][4]

FAQ 2: I'm seeing significant peak tailing during my column chromatography. What's causing this and how can I fix it?

Answer: Peak tailing for basic compounds like this compound on silica gel is typically caused by strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.[2]

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small percentage (0.1-1%) of triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase.[2] This will "cap" the acidic sites on the silica gel, reducing the strong interactions with your compound.

  • Switch to a Different Stationary Phase: As mentioned in FAQ 1, using amine-functionalized silica or alumina will provide a more inert surface for your basic compound.[2][3][4]

  • Check for Overloading: Loading too much crude product onto the column can also lead to poor peak shape. Ensure you are not exceeding the loading capacity of your column.

FAQ 3: I tried recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" during recrystallization occurs when the solute's solubility limit is exceeded at a temperature above its melting point. This is a common issue with impure compounds.

Strategies to Overcome Oiling Out:

  • Use a Lower Boiling Point Solvent: A solvent with a lower boiling point will ensure that the solution becomes saturated at a temperature below your compound's melting point.

  • Increase the Solvent Volume: Using a more dilute solution can sometimes prevent oiling out.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure compound (if available) to induce crystallization.

  • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6] Rapid cooling can favor precipitation over crystallization.[6][7]

FAQ 4: How can I remove acidic or basic impurities from my crude product before attempting chromatography or recrystallization?

Answer: Acid-base extraction is a powerful and straightforward technique to remove acidic or basic impurities.[8][9][10]

Workflow for Removing Impurities:

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • To remove acidic impurities: Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate or 1M sodium hydroxide solution. The acidic impurities will be deprotonated to form water-soluble salts and move into the aqueous layer.[8][11]

  • To remove basic impurities (other than your product): This is more complex as your product is also basic. However, if there are significant differences in the pKa values of the basic impurities and your product, a carefully controlled extraction with a specific pH buffer might be possible.

  • Isolate your product: After the washes, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent. Your product, being a base, can be further purified by extracting it into an acidic aqueous solution (e.g., 1M HCl), leaving neutral impurities in the organic layer. Then, basifying the aqueous layer will precipitate your purified product, which can be extracted back into an organic solvent.[8][10][11]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Amine-Functionalized Silica)

This protocol is recommended for oily or highly impure samples.

Materials:

  • Crude this compound

  • Amine-functionalized silica gel

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) (optional, for standard silica)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of your crude product in DCM or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to find the optimal mobile phase. Start with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal system will give your product an Rf value of approximately 0.3-0.4.[12]

  • Column Packing:

    • Prepare a slurry of the amine-functionalized silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[5]

    • Allow the silica to settle and drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed.[5]

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of the column.[5][12]

  • Elution:

    • Begin eluting with the initial mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral and acidic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Separatory Funnel

Procedure:

  • Dissolve the crude product in DCM in a separatory funnel.

  • Add an equal volume of 1 M HCl and shake vigorously. Allow the layers to separate. The basic product will move into the aqueous layer as its hydrochloride salt.

  • Drain the lower organic layer (containing neutral impurities).

  • Wash the aqueous layer with a fresh portion of DCM to remove any remaining neutral impurities. Discard the organic layer.

  • Carefully add 1 M NaOH to the aqueous layer until the solution is basic (check with pH paper). Your product will precipitate out.

  • Extract the precipitated product with three portions of DCM.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the purified product.

Section 4: Data Presentation and Visualization

Table 1: Recommended Solvent Systems for Column Chromatography
Stationary PhaseMobile Phase SystemModifierApplication Notes
Amine-Functionalized SilicaHexane / Ethyl AcetateNoneIdeal for moderately polar basic compounds.[4]
Amine-Functionalized SilicaDichloromethane / MethanolNoneSuitable for more polar basic compounds.[4]
Standard Silica GelDichloromethane / Methanol0.5-1% TriethylamineThe modifier is crucial to prevent peak tailing.[2]
C18 Reversed-PhaseWater / Acetonitrile0.1% Formic Acid or TEAFor highly polar compounds or when normal phase fails.[2]
Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Remove acidic/ basic impurities Chromatography Column Chromatography Crude->Chromatography Direct purification Extraction->Chromatography For oily products Recrystallization Recrystallization Extraction->Recrystallization For solid products Pure Pure Product Chromatography->Pure Recrystallization->Pure

Caption: General workflow for the purification of this compound.

Diagram 2: Troubleshooting Peak Tailing in Column Chromatography

TailingTroubleshooting Problem Problem: Peak Tailing Cause Cause: Acid-Base Interaction (Amine <> Silica) Problem->Cause Solution1 Solution 1: Add Basic Modifier (TEA) Cause->Solution1 Solution2 Solution 2: Use Amine-Functionalized Silica Cause->Solution2 Solution3 Solution 3: Use Alumina Cause->Solution3

Caption: Troubleshooting guide for peak tailing in column chromatography.

Section 5: Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your compound and can help identify any remaining impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct signals.

By understanding the chemical nature of this compound and the principles behind various purification techniques, you can effectively troubleshoot common issues and obtain a high-purity product for your research and development needs.

References

  • King Group.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Biotage. (2023, February 10).
  • Teledyne ISCO.
  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • University of Rochester. Chromatography: The Solid Phase. Department of Chemistry.
  • Wikipedia. Acid–base extraction.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • University of California, Irvine. Liquid/liquid Extraction.
  • BenchChem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Polish Pharmaceutical Society. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(4), 251-256.
  • Scribd.
  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
  • BenchChem. Technical Support Center: Purification of 4-(Piperidin-4-yl)
  • BenchChem. Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples.
  • CSUN Chemistry. (2020, May 18).

Sources

"alternative catalysts for the synthesis of 3-(2-(piperidin-1-yl)ethoxy)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(2-(piperidin-1-yl)ethoxy)aniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable intermediate. Our goal is to provide not just protocols, but a deeper understanding of the catalytic systems involved, empowering you to troubleshoot effectively and optimize your synthetic routes.

The synthesis of this compound typically involves the formation of a key C-O ether bond. The two most prevalent strategies are:

  • Nucleophilic Alkylation: Starting with 3-aminophenol and an appropriate 2-(piperidin-1-yl)ethyl electrophile. This route can be complicated by the competing nucleophilicity of the aniline nitrogen.

  • Cross-Coupling Reactions: Coupling a 3-haloaniline or 3-aminophenol derivative with the corresponding alcohol or halide fragment. This is the most common and versatile approach, relying heavily on transition metal catalysis.

This guide focuses on the second strategy, exploring alternatives to standard catalysts for the crucial C-O bond formation step, which is often the most challenging. We will delve into palladium- and copper-catalyzed systems, offering insights into catalyst selection, reaction optimization, and solutions to common experimental hurdles.

Comparative Analysis of Key Catalytic Systems

Choosing the right catalyst is paramount for a successful synthesis. The decision often involves a trade-off between cost, reaction speed, functional group tolerance, and catalyst stability. Below is a comparative summary of the primary catalytic systems used for the synthesis of aryl ethers like this compound.

Catalyst SystemReaction TypeTypical ConditionsAdvantagesDisadvantages
Traditional Copper Ullmann Condensation[1]Stoichiometric Cu powder, >200 °C, Polar aprotic solvents (DMF, NMP)Low cost of copper metal.Harsh conditions, poor functional group tolerance, stoichiometric metal usage, difficult workup.
Modern Copper-Ligand Ullmann-Type Coupling[2][3]Catalytic Cu(I) salt (e.g., CuI), Ligand (e.g., Phenanthroline, L-Proline), 80-140 °C, Base (K₂CO₃, Cs₂CO₃)Lower cost than Palladium, milder conditions than traditional Ullmann, improved substrate scope.[1][4]Can still require high temperatures, ligand screening often necessary.
Palladium-Phosphine Ligand Buchwald-Hartwig C-O Coupling[5]Pd(0) or Pd(II) precursor, Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), 80-110 °C, Strong base (NaOtBu, LHMDS)High efficiency and yields, broad substrate scope, excellent functional group tolerance, mild conditions.[6]High cost of Palladium and specialized ligands, sensitivity to air and moisture.[4]
Nickel-Ligand Ni-Catalyzed C-O Coupling[2]Ni(0) or Ni(II) precursor, Ligand (e.g., NHC, phosphine), 100-130 °C, Base (K₃PO₄, NaOtBu)Lower cost than Palladium, can couple challenging substrates.Can be less general than Palladium systems, may require rigorous exclusion of air/water.

General Experimental Workflow

Successful synthesis relies on a meticulous and logical workflow. The following diagram outlines the critical stages from reactant preparation to final product analysis, highlighting key decision points and quality control checks.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup & Purification Phase cluster_3 Analysis Phase Reactants Reactant Qualification (3-haloaniline/3-aminophenol, 2-(piperidin-1-yl)ethanol) Solvent Solvent & Reagent Prep (Anhydrous Solvent, Base) Reactants->Solvent Catalyst Catalyst & Ligand Prep (Inert atmosphere handling) Solvent->Catalyst Setup Reaction Setup (Under Ar or N2) Catalyst->Setup Heating Heating & Stirring (Monitor Temperature) Setup->Heating Monitoring Reaction Monitoring (TLC, GC/LC-MS) Heating->Monitoring Quench Reaction Quench (e.g., add H2O or NH4Cl) Monitoring->Quench Extraction Aqueous Workup (Liquid-Liquid Extraction) Quench->Extraction Purification Purification (Column Chromatography, Crystallization, or Distillation) Extraction->Purification Analysis Product Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: General workflow for catalytic synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Catalyst Selection & Performance

I'm using a standard Palladium catalyst for a Buchwald-Hartwig C-O coupling between 3-bromoaniline and 2-(piperidin-1-yl)ethanol, but the yield is poor. What should I try?

Poor yield in a Buchwald-Hartwig reaction often points to issues with the catalyst system or reaction conditions. Here is a troubleshooting hierarchy:

  • Evaluate the Ligand: The choice of phosphine ligand is critical.[7] First-generation ligands may not be effective. Switch to a more electron-rich, sterically bulky ligand from a later generation, such as XPhos, SPhos, or BrettPhos. These ligands promote both the initial oxidative addition and the final reductive elimination step of the catalytic cycle.[7]

  • Check the Base: C-O couplings typically require a strong, non-nucleophilic base. If you are using a weaker base like K₂CO₃, it may not be sufficient to deprotonate the alcohol. Switch to a stronger base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).

  • Change the Precursor: Instead of 3-bromoaniline, consider using 3-iodoaniline. The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition to the Pd(0) center, which is often the rate-limiting step.

  • Consider a Copper System: If cost is a concern and the palladium system remains problematic, an Ullmann-type coupling with a Cu(I) catalyst (e.g., CuI) and a ligand like 1,10-phenanthroline or L-proline can be an effective alternative.[1][8] Be prepared to use slightly higher temperatures (110-140 °C).

I want to switch from a Palladium to a Copper catalyst to reduce costs. What are the main challenges I should anticipate?

Switching to a copper-catalyzed Ullmann-type system is an excellent cost-saving strategy, but it comes with its own set of challenges:[4]

  • Higher Reaction Temperatures: While modern copper systems are much milder than the classical Ullmann reaction, they often require higher temperatures (110-150 °C) than their palladium counterparts (80-110 °C).[1] This can be an issue if your substrates are thermally sensitive.

  • Ligand Sensitivity: The success of the reaction is highly dependent on the ligand. You may need to screen several ligands (e.g., diamines, amino acids like L-proline, or N,N-dimethyl glycine) to find the optimal one for your specific substrate combination.[3]

  • Longer Reaction Times: Copper-catalyzed reactions can be significantly slower than palladium-catalyzed ones, sometimes requiring 24-48 hours for completion.

  • Substrate Scope: Traditional copper systems work best with aryl halides that are activated by electron-withdrawing groups.[1] While modern ligands have improved this, coupling electron-rich aryl halides can still be challenging.

Q2: Reaction Optimization & Side Products

My reaction is slow and incomplete. Besides changing the catalyst, what parameters can I adjust?

  • Solvent Choice: The polarity and boiling point of the solvent are crucial. For both Pd and Cu systems, polar aprotic solvents like dioxane, toluene, or DMF are common.[1][9] Ensure the solvent is rigorously dried, as water can deactivate the catalyst and hydrolyze the base.

  • Base Strength and Solubility: The choice of base is critical. For Pd-catalyzed reactions, strong bases like NaOtBu or K₃PO₄ are standard. For Cu-catalyzed reactions, Cs₂CO₃ or K₂CO₃ are often used. The solubility of the base can also play a role; a base that is partially soluble may provide a slow, steady concentration of the active species.

  • Temperature: If the reaction is slow, a modest increase in temperature (e.g., from 80 °C to 100 °C) can significantly increase the rate. However, be cautious of potential side reactions or catalyst decomposition at higher temperatures.

I'm observing a significant amount of hydrodehalogenation (my starting 3-bromoaniline is being converted to aniline). How can I prevent this?

Hydrodehalogenation is a common side reaction, particularly in palladium-catalyzed processes. It often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination from the amide or alkoxide intermediate.

  • Use a Bulkier Ligand: Sterically hindered ligands (e.g., XPhos) can accelerate the reductive elimination step, outcompeting the side reaction.[7]

  • Use a Different Base: Some bases can act as hydride sources. Switching to a different base, for instance from an alkoxide to a carbonate or phosphate, might solve the issue.

  • Ensure Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation pathway. Ensure all reagents and solvents are scrupulously dry.

Catalytic Cycle Mechanisms

Understanding the mechanism provides insight into why certain conditions or components are necessary.

Buchwald-Hartwig C-O Coupling Cycle

This palladium-catalyzed cycle involves the Pd(0)/Pd(II) redox couple. Bulky, electron-rich ligands are essential to facilitate the key steps.

G cluster_cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA + Ar-X Oxidative Addition LE Ar-Pd(II)(OR)L₂ OA->LE + R-OH, Base - HX Ligand Exchange LE->Pd0 Reductive Elimination RE Ar-O-R (Product) LE->RE

Caption: Buchwald-Hartwig C-O Coupling Cycle.

Ullmann Condensation Cycle

The Ullmann reaction mechanism is more debated but is generally believed to involve a Cu(I)/Cu(III) cycle, especially in modern, ligand-accelerated systems.

G cluster_cycle CuI Cu(I)L₂X OA Ar-Cu(III)(X)(OR)L₂ CuI->OA + Ar-X, R-OH, Base Oxidative Addition OA->CuI Reductive Elimination RE Ar-O-R (Product) OA->RE

Caption: Simplified Ullmann Condensation Cycle.

Exemplary Experimental Protocol: L-Proline/CuI-Catalyzed Synthesis

This protocol provides a robust, cost-effective alternative to palladium-based systems for the synthesis of the ether linkage, adapted from methodologies for Ullmann-type C-O couplings.[8]

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • 2-(Piperidin-1-yl)ethanol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add CuI (0.1 equiv), L-Proline (0.2 equiv), and K₂CO₃ (2.0 equiv). Seal the flask, and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-bromoaniline (1.0 equiv), followed by anhydrous DMSO. Stir the mixture for 10 minutes at room temperature.

  • Alcohol Addition: Add 2-(piperidin-1-yl)ethanol (1.2 equiv) via syringe.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the this compound product.

References

  • [Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[10][11]-Rearrangement—Oxa-Michael Addition Cascade Reactions. National Institutes of Health.]([Link])

Sources

Technical Support Center: Handling Hygroscopic Intermediates in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth, field-proven insights into the critical yet often underestimated challenge of handling hygroscopic intermediates in aniline synthesis. Success in these sensitive reactions hinges on the stringent exclusion of atmospheric moisture. This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues you encounter at the bench.

Section 1: The "Why" - Understanding Moisture's Impact

This section explores the fundamental reasons why water is detrimental to many aniline synthesis pathways. Understanding the underlying chemistry is the first step toward effective troubleshooting.

Q: How, specifically, does trace moisture ruin an aniline synthesis reaction?

A: Trace amounts of water can initiate several destructive pathways, leading to low yields, impure products, or complete reaction failure. The primary mechanisms of interference are:

  • Reagent Neutralization: Many syntheses, particularly cross-coupling reactions like the Buchwald-Hartwig amination, employ strong bases (e.g., sodium tert-butoxide, cesium carbonate). These bases are highly hygroscopic and will readily react with water in a simple acid-base neutralization.[1] This consumption of the base prevents it from performing its essential role in the catalytic cycle, thereby stalling the reaction.

  • Catalyst Deactivation: In palladium-catalyzed aminations, water can interfere with the catalyst itself. It can lead to the formation of inactive palladium hydroxide species, effectively removing the catalyst from the reaction cycle.[2][3] This slows down or stops the formation of the desired C-N bond.

  • Side Reactions: Water can act as a competing nucleophile. For instance, in reactions involving aryl halides, water can lead to the formation of undesired phenol byproducts through hydrolysis, consuming starting material and complicating purification.[2]

  • Starting Material Hydrolysis: Aniline itself is a weak base and can react with water in an equilibrium to form the anilinium ion and hydroxide.[4][5] While this is a reversible process, the presence of excess water can shift equilibria and affect reaction kinetics. More critically, many aniline precursors or intermediates may contain moisture-sensitive functional groups (e.g., esters, acid chlorides) that readily hydrolyze.

Q: I'm performing a Buchwald-Hartwig amination. I've heard that sometimes a small amount of water can be beneficial. Is this true?

A: This is a nuanced point that highlights the complexity of these reactions. While anhydrous conditions are the standard and safest starting point, some studies have shown that for specific palladium-catalyzed amidation reactions (forming a C-N bond with an amide), the presence of a controlled amount of water can sometimes have a beneficial effect, particularly when using bases like cesium carbonate in solvents like dioxane or toluene.[6] However, it is critical to understand that this is not a general rule for all C-N bond-forming reactions. For the synthesis of primary anilines using ammonia, for instance, water poses significant challenges related to catalyst stability and competing hydroxylation reactions.[3]

Recommendation: Unless you are following a specific, validated protocol that calls for the addition of water, you should always assume that strictly anhydrous conditions are required for success.[7]

Section 2: The "How" - Core Protocols for Anhydrous Synthesis

This section provides actionable, step-by-step protocols for maintaining a moisture-free environment.

Q: What is the standard workflow for setting up a moisture-sensitive reaction?

A: The key is to create and maintain an inert atmosphere, typically using nitrogen or argon gas. This is achieved using specialized glassware and techniques, most commonly a Schlenk line.[8][9]

Protocol 1: Standard Schlenk Line Reaction Setup
  • Glassware Preparation: All glassware (reaction flask, condenser, etc.) must be rigorously dried to remove adsorbed surface moisture. Place the glassware in a laboratory oven at >125°C for at least 24 hours.[10][11]

  • Assembly: Assemble the hot glassware quickly while flushing with a stream of inert gas. This prevents atmospheric moisture from re-adsorbing onto the cool surfaces.[12] Secure all joints with clips.

  • Connect to Schlenk Line: Attach the assembled apparatus to the Schlenk line via flexible tubing. A bubbler is used to monitor gas flow and prevent over-pressurization.

  • Purge Cycle (Evacuate/Backfill): This is the most critical step for removing air and residual moisture from the vessel.

    • Close the inert gas inlet on your flask's stopcock and open the vacuum line. Evacuate the flask for several minutes.

    • Close the vacuum line and slowly open the inert gas line to backfill the flask with nitrogen or argon.

    • Repeat this evacuate/backfill cycle at least three times to ensure a completely inert atmosphere.[8]

  • Reagent Addition:

    • Solids: Hygroscopic solids should be weighed and added quickly in a glovebox or under a positive flow of inert gas.[1][13]

    • Liquids: Anhydrous solvents and liquid reagents are added via a gas-tight syringe through a rubber septum.[14] Purge the syringe with inert gas before drawing up the liquid.[12]

Below is a diagram illustrating the logical flow of setting up a reaction under an inert atmosphere.

InertAtmosphereWorkflow A 1. Assemble Oven-Dried Glassware B 2. Connect to Schlenk Line A->B C 3. Evacuate Flask (Apply Vacuum) B->C D 4. Backfill Flask (Introduce Inert Gas) C->D E 5. Repeat Cycle 3x D->E Is cycle count < 3? E->C Yes F 6. Add Solid Reagents (Under Positive Pressure) E->F No G 7. Add Anhydrous Solvents /Liquid Reagents via Syringe F->G H Reaction Ready G->H

Caption: Workflow for setting up a moisture-sensitive reaction.

Q: How do I properly dry the solvents and reagents for my synthesis?

A: Assuming a reagent is "anhydrous" just because the bottle says so is a common and costly mistake.[15] Verification and proper preparation are essential.

  • Solvents: Many common solvents form azeotropes with water, meaning simple distillation won't remove all of it. Specific drying methods are required.[16]

    • THF, Diethyl Ether: Distill from sodium/benzophenone ketyl. A deep blue or purple color indicates the solvent is dry and oxygen-free.[16]

    • Dichloromethane, Acetonitrile: Pre-dry over calcium hydride, then distill.[16]

    • DMF: This solvent can decompose with strong drying agents. A best practice is to dry it over barium oxide or 4A molecular sieves overnight, followed by vacuum distillation.[16]

  • Solid Reagents: Hygroscopic solids that have been exposed to air can often be re-dried.

    • Place the solid in a suitable flask and heat it under high vacuum. Ensure the temperature is well below the compound's melting or decomposition point.[10]

    • Alternatively, the solid can be dried in a vacuum desiccator over a strong desiccant like phosphorus pentoxide for several hours or days.[7]

Drying AgentCommon SolventsKey Considerations
Sodium/Benzophenone Ethers (THF, Et₂O)Excellent for removing water and oxygen. Gives a colorimetric indicator (blue/purple). Highly reactive; requires careful quenching.
**Calcium Hydride (CaH₂) **Hydrocarbons, Ethers, DCM, MeCNGood general-purpose drying agent. Reacts with water to produce H₂ gas. Not suitable for protic solvents.
Molecular Sieves (3Å or 4Å) Most solventsGood for storing previously dried solvents. Less effective for bulk water removal. Can be regenerated by heating.[16]
Phosphorus Pentoxide (P₄O₁₀) Halogenated/Acyclic HydrocarbonsExtremely efficient but can be difficult to handle. Forms a viscous layer that can trap solvent.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during aniline synthesis and provides a logical framework for identifying the source of the issue.

Q: My reaction yield is consistently low, and I see unfamiliar spots on my TLC plate. I suspect water contamination. How can I confirm this?

A: The gold standard for quantifying water content in reagents and solvents is Karl Fischer Titration (KFT) .[17][18] This method is highly specific to water and can detect moisture down to the parts-per-million (ppm) level.[19]

  • When to Use KFT: Before starting a critical or large-scale synthesis, run a KFT analysis on your solvent and any liquid starting materials. If the water content is above your process tolerance (typically >50 ppm for highly sensitive reactions), the solvent must be re-dried.

  • Types of KFT:

    • Volumetric KFT: Best for samples with higher water content (>1%).[17]

    • Coulometric KFT: Ideal for samples with very low moisture levels (<1%), which is typical for anhydrous organic solvents.[17][20]

Q: I don't have access to a Karl Fischer titrator. Are there any other methods to check for moisture?

A: While not as quantitative as KFT, there are other techniques:

  • Protic NMR: Adding a small, scrupulously dry sample to an NMR tube with anhydrous solvent (like CDCl₃) and looking for a broad water peak can be a qualitative indicator. However, this is not very sensitive.

  • Sodium/Benzophenone Test: For solvents like THF or ether, setting up a small test still can serve as a visual check. If the characteristic deep blue color of the ketyl radical forms and persists, the solvent is likely dry.[16]

Below is a troubleshooting decision tree to help diagnose potential moisture-related issues.

TroubleshootingTree Start Low Yield or Impure Product Q1 Was glassware oven-dried (>24h)? Start->Q1 A1_No Action: Re-dry all glassware and repeat experiment. Q1->A1_No No Q2 Was the reaction run under a robust inert atmosphere (e.g., Schlenk line)? Q1->Q2 Yes Success Problem Likely Resolved A1_No->Success A2_No Action: Implement proper air-free techniques. Q2->A2_No No Q3 Were solvents from a freshly opened anhydrous bottle or freshly distilled? Q2->Q3 Yes A2_No->Success A3_No Action: Use a new bottle or re-distill solvent from an appropriate drying agent. Q3->A3_No No Q4 Were hygroscopic solids weighed/handled in a glovebox or under inert gas flow? Q3->Q4 Yes A3_No->Success A4_No Action: Improve solid handling technique. Consider using a glovebox. Q4->A4_No No KF_Test Action: Quantify water content in solvent and liquid reagents using Karl Fischer Titration. Q4->KF_Test Yes A4_No->Success

Sources

Technical Support Center: Solvent Effects on Piperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for challenges related to the N-alkylation of piperidine, focusing specifically on the critical role of the solvent in determining reaction rates and outcomes.

Section 1: Fundamental Principles & Core Questions (FAQs)

This section addresses the foundational concepts governing how solvents influence the piperidine N-alkylation reaction.

Q1: What is the fundamental reaction mechanism for piperidine N-alkylation?

Answer: The N-alkylation of piperidine with an alkyl halide (e.g., R-X) proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism .[1][2] In this single, concerted step, the lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. Simultaneously, the bond between the carbon and the leaving group (the halide) breaks.

This process moves through a high-energy transition state where the nitrogen-carbon bond is partially formed and the carbon-halide bond is partially broken. This transition state has a significant separation of charge, with a partial positive charge developing on the nitrogen atom and a partial negative charge on the leaving group. The overall reaction is:

Piperidine (nucleophile) + R-X (electrophile) → [Transition State]‡ → N-Alkylpiperidinium Halide (product)

The stabilization of this charged transition state is a key factor influenced by the solvent.[3][4][5]

Caption: SN2 mechanism for piperidine N-alkylation.

Q2: How do different solvent types—polar protic, polar aprotic, and non-polar—affect this reaction?

Answer: Solvents influence reaction rates primarily by differentially solvating the reactants versus the transition state.[3][6] The general principles are well-described by the Hughes-Ingold rules.[3][7]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[8][9] They strongly solvate the lone pair of the starting piperidine (the nucleophile) through hydrogen bonding.[1][10] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the activation energy required for it to attack the electrophile.[11][12] Therefore, polar protic solvents significantly slow down SN2 reactions .[10][11][13]

  • Polar Aprotic Solvents (e.g., acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have strong dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[1][8][13] They are excellent at solvating cations but poorly solvate anions or nucleophiles.[10] This leaves the piperidine nucleophile "naked" and highly reactive.[10] Furthermore, their polarity is highly effective at stabilizing the charged transition state.[4][5] This combination of a highly reactive nucleophile and a stabilized transition state means that polar aprotic solvents dramatically accelerate SN2 reactions .[1][10][11]

  • Non-Polar Solvents (e.g., hexane, benzene, toluene): These solvents have low dielectric constants and do not effectively solvate charged species.[14] While they do not hinder the nucleophile with hydrogen bonds, they also fail to stabilize the charged transition state.[7] Consequently, reaction rates in non-polar solvents are typically very slow, and reactant solubility is often a major issue.

Solvent_Effects cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) Reactant_P Piperidine (Strongly Solvated, Stabilized, Less Reactive) TS_P Transition State (Moderately Solvated) Reactant_P->TS_P High ΔG‡ Rate_P Result: SLOW Rate TS_P->Rate_P Reactant_A Piperidine ('Naked', Weakly Solvated, Highly Reactive) TS_A Transition State (Strongly Solvated, Stabilized) Reactant_A->TS_A Low ΔG‡ Rate_A Result: FAST Rate TS_A->Rate_A

Caption: Influence of solvent type on SN2 reaction energy profile.

Section 2: Experimental Troubleshooting & Optimization

This section provides practical, Q&A-style guidance for common issues encountered during experiments.

Q1: My N-alkylation reaction is extremely slow or not proceeding to completion. What are the most likely solvent-related causes?

Answer: A slow reaction rate is the most common issue and is almost always linked to solvent choice. Here is a troubleshooting workflow:

  • Identify Your Solvent Type: Are you using a polar protic solvent like ethanol or methanol? As explained above, these solvents hinder the piperidine nucleophile through hydrogen bonding, drastically reducing the reaction rate.[1][9]

    • Solution: Switch to a polar aprotic solvent. Acetonitrile (ACN) is an excellent starting point as it is relatively easy to remove under vacuum.[15] Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are also highly effective but have higher boiling points.[16][17]

  • Check for Water Contamination: Are you using anhydrous (dry) solvents? Trace amounts of water, a polar protic solvent, in your aprotic solvent can significantly slow the reaction.

    • Solution: Use a freshly opened bottle of anhydrous solvent or dry your solvent using appropriate methods (e.g., molecular sieves) before use. Ensure your glassware is thoroughly dried.

  • Assess Reactant Solubility: Is your piperidine derivative or alkyl halide fully dissolved? If reactants are not in solution, the reaction rate will be limited by the dissolution rate.

    • Solution: If solubility is an issue in a solvent like ACN, consider moving to a stronger polar aprotic solvent like DMF or NMP, which have excellent solvating power.[16]

Troubleshooting_Slow_Reaction Start Problem: Reaction is Slow CheckSolvent What is the solvent? Start->CheckSolvent Protic Polar Protic (e.g., EtOH, MeOH) CheckSolvent->Protic Protic Aprotic Polar Aprotic (e.g., ACN, DMF) CheckSolvent->Aprotic Aprotic NonPolar Non-Polar (e.g., Toluene) CheckSolvent->NonPolar Non-Polar Sol_Protic Cause: Nucleophile is H-bonded and deactivated. Protic->Sol_Protic Sol_Aprotic Check for water or low solubility. Aprotic->Sol_Aprotic Sol_NonPolar Cause: Poor stabilization of transition state. NonPolar->Sol_NonPolar Action_Switch Action: Switch to a Polar Aprotic Solvent (e.g., ACN). Sol_Protic->Action_Switch Action_Dry Action: Use anhydrous solvent and dry glassware. Sol_Aprotic->Action_Dry Water suspected Action_Solubility Action: Switch to a stronger solvent (DMF) or gently warm. Sol_Aprotic->Action_Solubility Solubility issue Sol_NonPolar->Action_Switch

Caption: Troubleshooting workflow for slow piperidine N-alkylation reactions.

Q2: I'm observing significant side products, such as over-alkylation or elimination. Can the solvent be a factor?

Answer: Yes, the solvent choice can influence the product distribution.

  • Over-alkylation (Formation of Quaternary Ammonium Salt): This occurs when the newly formed N-alkylpiperidine (a tertiary amine) reacts with another molecule of the alkylating agent. While this is primarily controlled by stoichiometry, highly polar aprotic solvents that accelerate the first alkylation can also accelerate the second.[18]

    • Troubleshooting: The primary solution is to control stoichiometry by using a slight excess of piperidine or by adding the alkylating agent slowly to the reaction mixture.[15][19] Changing the solvent is a secondary consideration.

  • Elimination (E2) Reactions: If your alkyl halide is secondary or tertiary, it can undergo an E2 elimination reaction to form an alkene, competing with the desired SN2 substitution. Piperidine can act as a base to promote this. While solvent effects on the SN2/E2 competition are complex, a more polar solvent can sometimes favor substitution over elimination.

    • Troubleshooting: If elimination is a significant issue, ensure you are using a polar aprotic solvent to maximize the SN2 rate. Lowering the reaction temperature can also help, as elimination reactions often have a higher activation energy than substitution.[20]

Section 3: Data & Protocols

Quantitative Data: Solvent Effects on Reaction Rate

The following table summarizes the general trend of relative reaction rates for a typical SN2 reaction (e.g., amine alkylation) in various solvents. Note that the absolute values can change based on the specific reactants, but the trend is highly consistent.

SolventSolvent TypeDielectric Constant (ε at 25°C)Typical Relative Rate (k_rel)Causality for Rate
HexaneNon-Polar1.9~1Poor stabilization of the charged transition state.
TolueneNon-Polar2.4~10Slightly better at stabilizing the transition state than hexane.
EthanolPolar Protic24.5~10³Strong H-bonding with the nucleophile (piperidine) deactivates it, slowing the rate.[6][21]
AcetonePolar Aprotic20.7~10⁵Good stabilization of transition state, no H-bonding with nucleophile.[1]
AcetonitrilePolar Aprotic37.5~5 x 10⁵Excellent stabilization of transition state, leaves nucleophile highly reactive.[3][11]
DMFPolar Aprotic36.7~10⁶Very strong dipole moment provides excellent transition state stabilization.[22]
DMSOPolar Aprotic46.7~2 x 10⁶Highly polar, superb at stabilizing the transition state.[3][22]

Data compiled to illustrate general trends from foundational principles of physical organic chemistry.[22]

Experimental Protocol: Kinetic Analysis of Solvent Effects via LC-MS

This protocol provides a robust method for quantifying the effect of different solvents on your specific piperidine N-alkylation reaction.

Objective: To determine the second-order rate constants for the reaction of piperidine with an alkyl halide in three different solvents (e.g., Ethanol, Acetonitrile, and DMF).

Materials:

  • Piperidine (or derivative)

  • Alkyl halide of interest (e.g., Benzyl Bromide)

  • Anhydrous Ethanol, Anhydrous Acetonitrile, Anhydrous DMF

  • Internal standard (IS) for LC-MS (a stable compound not involved in the reaction, e.g., 4,4'-di-tert-butylbiphenyl)

  • Volumetric flasks, syringes, vials

  • Constant temperature bath (e.g., set to 25.0 °C)

  • LC-MS system

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of piperidine in each of the three solvents.

    • Prepare a 0.2 M stock solution of the alkyl halide in each of the three solvents.

    • Prepare a 0.01 M stock solution of the internal standard in a compatible solvent (e.g., acetonitrile).

  • Reaction Setup (Perform for each solvent):

    • Place a stir bar in a 50 mL jacketed reaction vessel connected to the constant temperature bath set at 25.0 °C.

    • Add 10.0 mL of the 0.2 M piperidine stock solution to the vessel and allow it to equilibrate for 15 minutes.

    • To initiate the reaction (t=0), rapidly add 10.0 mL of the 0.2 M alkyl halide stock solution and start a timer. The final concentration of each reactant will be 0.1 M.

  • Sample Quenching and Analysis:

    • At designated time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 900 µL of a quenching solution (e.g., cold acetonitrile with 0.1% formic acid) that also contains a known concentration of the internal standard. This dilutes the sample and stops the reaction.

    • Vortex the vial and transfer it to the LC-MS autosampler.

  • LC-MS Analysis:

    • Develop an LC-MS method (e.g., using a C18 column) that can separate the piperidine starting material, the alkyl halide, the N-alkylated product, and the internal standard.

    • Use Selected Ion Monitoring (SIM) or MRM for accurate quantification of the product and/or a reactant relative to the internal standard.

  • Data Analysis:

    • For each time point, calculate the concentration of the product formed.

    • Plot the concentration of the product versus time for each solvent.

    • Assuming second-order kinetics, plot 1/[Reactant] vs. time. The slope of this line will be the rate constant, k.

    • Compare the calculated k values for ethanol, acetonitrile, and DMF to quantify the solvent effect.

References

  • Hughes, E. D., & Ingold, C. K. (1935). Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society, 244-255. (A foundational paper on the Hughes-Ingold rules, available through historical chemical society archives).
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (A comprehensive textbook on the topic).
  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Factors affecting the SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Abraham, M. H., & Abraham, R. J. (2014). The Menshutkin reaction: a story of solvent effects. Journal of Physical Organic Chemistry, 27(8), 650-658. (A relevant review on a similar reaction, accessible via journal subscription).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the Comparative Analysis of 3-(2-(piperidin-1-yl)ethoxy)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Drug Development

In the landscape of medicinal chemistry and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers—compounds that share the same molecular formula but differ in their structural arrangement—can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle shift of a functional group can alter a molecule's ability to interact with its biological target, influence its metabolic fate, and ultimately define its therapeutic efficacy and safety. This principle is a cornerstone of modern drug design and is rigorously enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2]

The compound class of (2-(piperidin-1-yl)ethoxy)aniline serves as an exemplary case study. The core structure, which combines an aniline ring, an ether linkage, and a piperidine moiety, is prevalent in a variety of pharmacologically active agents, known for activities ranging from antidepressant to anticancer effects.[3][4][5][6] This guide provides a comprehensive framework for the comparative analysis of 3-(2-(piperidin-1-yl)ethoxy)aniline and its positional isomers, the ortho (2-) and para (4-) substituted variants.

Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to meticulously characterize these isomers. We will delve into their structural and physicochemical differences, outline robust analytical techniques for their separation and identification, and discuss the potential implications of their isomeric variation on biological activity. This analysis underscores the regulatory and scientific necessity of treating each isomer as a distinct chemical entity.[7][8]

Part 1: Structural and Physicochemical Comparison

The initial step in any comparative analysis is a thorough characterization of the fundamental physicochemical properties of each isomer. The position of the (2-(piperidin-1-yl)ethoxy) substituent on the aniline ring directly influences the electronic environment of the aromatic system and the molecule's overall polarity, which in turn affects properties like solubility, pKa, and lipophilicity (logP). These parameters are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Below is a comparative summary of the computed properties for the ortho, meta, and para isomers.

Property2-Isomer3-Isomer4-Isomer
IUPAC Name 2-(2-(piperidin-1-yl)ethoxy)anilineThis compound4-(2-(piperidin-1-yl)ethoxy)aniline
CAS Number 857373-29-6[9]373824-23-8[10]38948-27-5[11]
Molecular Formula C₁₃H₂₀N₂OC₁₃H₂₀N₂OC₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol 220.31 g/mol 220.31 g/mol [11]
XLogP3-AA 2.22.22.1[11]
H-Bond Donor Count 111[11]
H-Bond Acceptor Count 333[11]
Topological Polar Surface Area 38.5 Ų38.5 Ų38.5 Ų[11]

While many computed properties appear identical, subtle differences in electron distribution are expected. For instance, the ortho-isomer may exhibit intramolecular hydrogen bonding between the aniline's amino group and the ether oxygen, which could influence its conformation and interaction with solvents or biological targets. The para-isomer, with the substituent directly opposite the amino group, may have a different dipole moment compared to the meta- and ortho-isomers. These structural nuances are the basis for their differential behavior in analytical systems and biological assays.

Caption: Chemical structures of the ortho, meta, and para isomers.

Part 2: Synthetic Pathways and Isomeric Purity

The synthesis of these isomers typically proceeds via a Williamson ether synthesis, reacting the corresponding aminophenol (2-aminophenol, 3-aminophenol, or 4-aminophenol) with a 1-(2-haloethyl)piperidine derivative. The choice of the starting aminophenol dictates the final product isomer.

Causality in Synthesis: It is imperative to use a highly pure aminophenol starting material, as any isomeric contamination at this stage will carry through to the final product, resulting in a mixture that is challenging and costly to separate. The reaction conditions, including base, solvent, and temperature, must be optimized to minimize side reactions and ensure complete conversion. Post-synthesis, rigorous purification, often involving column chromatography or recrystallization, is necessary to isolate the desired isomer to a high degree of purity. The FDA mandates that the isomeric composition of any new drug substance be known and controlled, making this a critical aspect of process chemistry.[2]

Part 3: Analytical Characterization and Separation Protocols

The ability to separate and quantify positional isomers is a fundamental requirement for quality control and regulatory compliance. Due to their similar physicochemical properties, separating these isomers requires high-resolution analytical techniques.

Workflow for Isomer Analysis

G cluster_workflow Analytical Workflow for Isomer Characterization cluster_results Data Output cluster_fractions For Further Study start Isomer Mixture (e.g., from synthesis) hplc HPLC Separation start->hplc gcms GC-MS Analysis start->gcms quant Quantification (Isomer Ratio) hplc->quant Peak Area iso2 Isolated Isomer 2 hplc->iso2 Fraction 1 iso3 Isolated Isomer 3 hplc->iso3 Fraction 2 iso4 Isolated Isomer 4 hplc->iso4 Fraction 3 id_confirm Structural Confirmation (Identity & Purity) gcms->id_confirm Mass & Fragmentation nmr NMR Spectroscopy nmr->id_confirm Chemical Shifts iso2->nmr iso3->nmr iso4->nmr

Caption: Workflow for the separation and characterization of aniline isomers.

Experimental Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for separating positional isomers in pharmaceutical analysis.[12][13] A reversed-phase method using a C18 or a phenyl-hexyl column, which can exploit subtle differences in polarity and pi-pi interactions with the aromatic rings, is often successful.[14]

Objective: To achieve baseline separation of the 2-, 3-, and 4-isomers for quantification.

Methodology:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). The phenyl stationary phase provides alternative selectivity for aromatic compounds compared to standard C18 phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 50% B

    • 15-17 min: Linear gradient from 50% to 90% B

    • 17-20 min: Hold at 90% B

    • 20-21 min: Return to 10% B

    • 21-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[15]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Expected Outcome: The three isomers should elute at different retention times, allowing for their individual quantification based on peak area. The elution order will depend on the relative polarity of the isomers, with the most polar compound typically eluting first in reversed-phase chromatography.

Experimental Protocol 2: Spectroscopic Confirmation (NMR & GC-MS)

Once separated, the identity of each isomer must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating positional isomers. The substitution pattern on the aniline ring creates a unique set of chemical shifts and coupling constants for the aromatic protons. For example, the para-isomer will exhibit a more symmetrical pattern in the aromatic region of the ¹H NMR spectrum compared to the more complex splitting patterns of the ortho- and meta-isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides two critical pieces of information.[16] First, the mass spectrometer confirms that each separated peak has the correct molecular weight (220.31 g/mol ). Second, the fragmentation pattern, which is a molecular fingerprint, can help differentiate the isomers. While the mass spectra may be similar, subtle differences in the relative abundance of fragment ions can often be observed. A GC-MS spectrum for 4-(2-(Piperidin-1-yl)ethoxy)aniline has been reported in the literature, which can serve as a reference.[17][18]

Part 4: Pharmacological and Toxicological Implications

The core directive of any drug development program is to understand the structure-activity relationship (SAR). The isomeric position of the substituent is a critical variable in this equation.

G cluster_SAR Structure-Activity Relationship (SAR) Hypothesis cluster_targets Biological Interactions cluster_outcomes Pharmacological Outcomes isomers Isomeric Compounds (ortho, meta, para) target_a Target A (e.g., Receptor) isomers->target_a ortho-Isomer (High Affinity) target_b Target B (e.g., Enzyme) isomers->target_b para-Isomer (Moderate Affinity) off_target Off-Target (Toxicity) isomers->off_target para-Isomer (Weak Interaction) no_effect Inactive isomers->no_effect meta-Isomer (No Affinity) efficacy Therapeutic Efficacy target_a->efficacy target_b->efficacy side_effects Adverse Side Effects target_b->side_effects off_target->side_effects

Caption: Isomers can exhibit different binding affinities and biological effects.

Causality in Pharmacology:

  • Target Binding: The specific orientation of the aniline nitrogen and the ether oxygen relative to the piperidine ring creates a unique three-dimensional pharmacophore for each isomer. This can lead to vastly different binding affinities for a given protein target. One isomer might be a potent agonist, another a weak antagonist, and the third could be completely inactive.

  • Metabolism: The position of the substituent can expose or shield different sites on the molecule to metabolic enzymes (e.g., Cytochrome P450s). This can result in different metabolic pathways, leading to variations in drug half-life and the potential formation of unique, and possibly toxic, metabolites.

  • Toxicity: An adverse effect might be caused by one specific isomer binding to an unintended "off-target." Therefore, a racemic or isomeric mixture could exhibit toxicity that would be absent in the pure, therapeutically active isomer.[7]

Regulatory agencies require that the pharmacological activity and toxicity of each isomer in a new chemical entity be investigated separately.[2][8] This is not merely a procedural step; it is a fundamental safety requirement rooted in historical examples where different isomers of a drug had tragically different effects.

Conclusion

The comparative analysis of this compound and its ortho- and para-isomers is a critical exercise for any research or development program. The position of the substituent, while seemingly a minor structural change, has profound consequences for the molecule's physicochemical properties, its behavior in analytical systems, and, most importantly, its interaction with biological systems.

A successful investigation hinges on the application of high-resolution analytical methods, such as HPLC, to ensure isomeric purity, and robust spectroscopic techniques, like NMR and MS, to confirm structural identity. Furthermore, a comprehensive understanding of the distinct pharmacological and toxicological profile of each isomer is not only a scientific best practice but a stringent regulatory requirement. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their data and contribute to the development of safer and more effective therapeutic agents.

References

  • Taylor & Francis Online. (n.d.). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. [Link]

  • Marcel Dekker, Inc. (2002). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substitute. [Link]

  • PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. [Link]

  • ResearchGate. (2014). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

  • PubMed Central. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. [Link]

  • ACS Publications. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. [Link]

  • PubMed. (1988). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • FDA. (1992). Development of New Stereoisomeric Drugs. [Link]

  • FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • ResearchGate. (2024). Pharmacological properties of natural piperidine derivatives. [Link]

  • ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • PubMed Central. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • PubChem. (n.d.). 2-(Piperidin-1-yl)aniline. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • PubChem. (n.d.). 3-Ethoxyaniline. [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

  • SpectraBase. (n.d.). 4-(2-(Piperidin-1-yl)ethoxy)aniline - MS (GC) Spectrum. [Link]

  • SpectraBase. (n.d.). 4-(2-(Piperidin-1-yl)ethoxy)aniline. [Link]

  • PubChemLite. (n.d.). 4-ethoxy-3-(piperidine-1-sulfonyl)aniline. [Link]

  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PharmaCompass. (n.d.). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. [Link]

  • PubChem. (n.d.). Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl. [Link]

  • PubChem. (n.d.). o-Phenetidine. [Link]

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A Comparative Guide to the Biological Activity of 3-(2-(piperidin-1-yl)ethoxy)aniline and Other Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Scaffold in Drug Discovery

Aniline and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a vast array of therapeutic agents.[1] Their structural simplicity and synthetic tractability have led to their incorporation into drugs targeting a wide spectrum of biological processes, from antimicrobial and anticancer therapies to enzyme inhibition and receptor modulation.[1][2][3][4][5][6][7] However, the biological activity of aniline derivatives is not monolithic; subtle alterations in their substitution patterns can dramatically influence their pharmacological profiles, including efficacy, selectivity, and even toxicity.[8][9][10]

This guide provides a comparative framework for evaluating the biological activity of a specific, yet under-characterized aniline derivative, 3-(2-(piperidin-1-yl)ethoxy)aniline , against other anilines. We will delve into the structural nuances of this compound and hypothesize its potential biological activities based on established structure-activity relationships (SAR) within the broader aniline class. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to systematically investigate and compare its biological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of novel aniline derivatives.

Structural Rationale: What Sets this compound Apart?

The structure of this compound is characterized by two key features that are likely to dictate its biological activity:

  • The Piperidinylethoxy Side Chain: The presence of a piperidine ring, a common motif in pharmaceuticals, can significantly impact a molecule's physicochemical properties, such as lipophilicity and basicity.[11][12] These properties are critical for membrane permeability, blood-brain barrier penetration, and interaction with biological targets.[11] The ethoxy linker provides flexibility, allowing the piperidine moiety to adopt various conformations to interact with a binding pocket.

  • Meta-Substitution: The placement of the piperidinylethoxy group at the meta position of the aniline ring is a crucial determinant of its electronic and steric properties. Positional isomerism (ortho, meta, para) is known to have a profound effect on the biological activity of aniline derivatives by altering their interaction with target proteins.[13][14]

Hypothesized Biological Activities and Comparative Framework

Based on the extensive research into aniline derivatives, we can postulate several potential biological activities for this compound that warrant experimental investigation. A robust comparative analysis should involve evaluating this compound alongside its ortho and para isomers, as well as other anilines bearing different substituents, to elucidate clear structure-activity relationships.

Potential Therapeutic Areas and Key Biological Assays:
  • Anticancer Activity: Many aniline derivatives exhibit cytotoxic effects against various cancer cell lines.[3][5][15]

  • Enzyme Inhibition: The aniline scaffold is present in numerous enzyme inhibitors, targeting kinases, carbonic anhydrases, and monoamine oxidases, among others.[4][16][17]

  • Receptor Modulation: Aniline derivatives have been developed as potent ligands for various receptors, including those for histamine and acetylcholine.[7][18]

  • Antimicrobial Properties: The aniline core is a feature of certain antimicrobial and antifungal agents.[2][6][19]

To systematically evaluate these potential activities, a tiered screening approach is recommended, starting with broad cellular assays and progressing to more specific molecular target-based assays.

Comparative Data Presentation

To facilitate a clear comparison, all quantitative data should be organized into structured tables. Below is a template for presenting hypothetical comparative data for this compound and its isomers.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compoundExperimental ValueExperimental ValueExperimental Value
2-(2-(piperidin-1-yl)ethoxy)anilineExperimental ValueExperimental ValueExperimental Value
4-(2-(piperidin-1-yl)ethoxy)anilineExperimental ValueExperimental ValueExperimental Value
Aniline (Reference)Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)Experimental ValueExperimental ValueExperimental Value

Table 2: Comparative Enzyme Inhibition (IC50, µM)

CompoundCarbonic Anhydrase IIMonoamine Oxidase AEGFR Kinase
This compoundExperimental ValueExperimental ValueExperimental Value
2-(2-(piperidin-1-yl)ethoxy)anilineExperimental ValueExperimental ValueExperimental Value
4-(2-(piperidin-1-yl)ethoxy)anilineExperimental ValueExperimental ValueExperimental Value
Acetazolamide (CA-II Control)Experimental ValueN/AN/A
Clorgyline (MAO-A Control)N/AExperimental ValueN/A
Gefitinib (EGFR Control)N/AN/AExperimental Value

Table 3: Comparative Receptor Binding Affinity (Ki, nM)

CompoundHistamine H3 ReceptorVesicular Acetylcholine Transporter
This compoundExperimental ValueExperimental Value
2-(2-(piperidin-1-yl)ethoxy)anilineExperimental ValueExperimental Value
4-(2-(piperidin-1-yl)ethoxy)anilineExperimental ValueExperimental Value
(R)-α-Methylhistamine (H3R Control)Experimental ValueN/A
Vesamicol (VAChT Control)N/AExperimental Value

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess the biological activity of aniline derivatives. The causality behind experimental choices is explained to ensure scientific integrity.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a robust and widely used method to assess cell viability by measuring the metabolic activity of cells.[3][20][21]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test anilines in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21] Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate prep_compounds Prepare Serial Dilutions of Anilines treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 Kinase_Inhibition_Workflow start Prepare Reagents (Kinase, Substrate, ATP, Anilines) setup_reaction Set up Kinase Reaction in 96-well Plate start->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction detect_adp Add Detection Reagent (ADP to ATP) stop_reaction->detect_adp read_luminescence Read Luminescence detect_adp->read_luminescence analyze_data Calculate % Inhibition & IC50 read_luminescence->analyze_data Receptor_Binding_Workflow start Prepare Reagents (Receptor, Radioligand, Anilines) setup_assay Combine Reagents in Filter Plate start->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant count_radioactivity Count Radioactivity add_scintillant->count_radioactivity analyze_data Calculate IC50 and Ki count_radioactivity->analyze_data

Caption: Workflow for a competitive radioligand receptor binding assay.

Potential Signaling Pathways

Aniline derivatives can modulate a variety of signaling pathways depending on their specific molecular targets. For instance, if an aniline derivative inhibits a receptor tyrosine kinase (RTK) like EGFR, it would disrupt downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation AKT AKT PI3K->AKT AKT->Transcription Activation Aniline Aniline Derivative (e.g., this compound) Aniline->RTK Inhibition

Caption: Potential inhibition of an RTK signaling pathway by an aniline derivative.

Conclusion and Future Directions

The aniline scaffold remains a privileged structure in drug discovery, offering vast potential for the development of novel therapeutics. While the specific biological activities of this compound are yet to be fully elucidated, its unique structural features make it a compelling candidate for investigation. By employing a systematic and comparative experimental approach as outlined in this guide, researchers can effectively characterize its biological profile and uncover its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and mechanisms of action of promising aniline derivatives, as well as addressing potential metabolic liabilities to advance their development as safe and effective drugs.

References

A comprehensive list of references will be provided upon the completion of the experimental work outlined in this guide. The citations within this document refer to the foundational literature that supports the proposed experimental strategies and the general biological relevance of aniline derivatives.

Sources

A Spectroscopic Guide to Piperidinylethoxy Aniline Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of piperidinylethoxy aniline and its analogs, offering researchers, scientists, and drug development professionals a comprehensive reference for the characterization of this important class of compounds. By understanding the nuances in their spectroscopic signatures, researchers can accelerate lead identification and optimization processes.

The piperidinylethoxy aniline scaffold is a key pharmacophore in numerous biologically active molecules. Subtle modifications to this core structure can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. Therefore, rapid and unambiguous characterization of these analogs is paramount in medicinal chemistry. This guide delves into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS), to differentiate and characterize these closely related molecules.

The Importance of Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in modern drug discovery.[1] They provide a detailed picture of a molecule's structure, functional groups, and purity. For a series of analogs, comparative spectroscopy is crucial for:

  • Structural Verification: Confirming that the intended chemical modifications have been successfully implemented.

  • Purity Assessment: Identifying the presence of starting materials, byproducts, or other impurities.[1]

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with observed spectroscopic shifts and, ultimately, with biological activity.

  • Early Assessment of Physicochemical Properties: Gaining insights into properties like electronic distribution and potential for hydrogen bonding.

This guide will focus on a parent compound, 4-(2-(piperidin-1-yl)ethoxy)aniline , and two representative analogs with modifications on the aniline ring:

  • Analog 1: 3-Fluoro-4-(2-(piperidin-1-yl)ethoxy)aniline

  • Analog 2: 3-Methoxy-4-(2-(piperidin-1-yl)ethoxy)aniline

These analogs were chosen to illustrate the effect of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the spectroscopic properties.

Comparative Spectroscopic Analysis

A multi-technique approach provides the most comprehensive characterization of synthesized compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][3][4] It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). B Filter through a pipette with cotton wool into an NMR tube. A->B C Place sample in NMR spectrometer (300-600 MHz). D Acquire ¹H and ¹³C spectra. Optionally, run 2D experiments (COSY, HSQC). C->D E Process raw data (Fourier transform, phase correction, baseline correction). F Integrate ¹H signals and assign chemical shifts and coupling constants. E->F G Compare spectra of analogs to identify key differences. F->G

Caption: A generalized workflow for NMR sample preparation and analysis.

Proton Assignment Parent Compound (ppm) Analog 1 (3-Fluoro) (ppm) Analog 2 (3-Methoxy) (ppm) Multiplicity Integration
Aromatic H6.75, 6.62~6.8-6.5 (complex)~6.7-6.3 (complex)m4H
-OCH₂-4.054.084.03t2H
-CH₂N-2.782.802.77t2H
Piperidine H2.522.542.51m4H
Piperidine H1.601.611.59m4H
Piperidine H1.451.461.44m2H
-NH₂3.553.603.50s (br)2H
-OCH₃--3.85s3H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Expert Insights: The introduction of a substituent on the aniline ring primarily affects the chemical shifts of the aromatic protons. In Analog 1 , the electron-withdrawing fluorine atom will deshield the adjacent aromatic protons, causing them to shift downfield. Furthermore, one would expect to see coupling between the fluorine atom and the nearby protons. For Analog 2 , the electron-donating methoxy group will shield the aromatic protons, leading to an upfield shift compared to the parent compound. The signals for the piperidinylethoxy side chain are less affected, showing only minor shifts, which confirms that the modification is localized to the aniline ring.

Carbon Assignment Parent Compound (ppm) Analog 1 (3-Fluoro) (ppm) Analog 2 (3-Methoxy) (ppm)
Aromatic C-NH₂140.5~141 (d)~139
Aromatic C-O149.8~148 (d)~150
Aromatic CH115.9, 115.3~116-110 (complex)~117-105 (complex)
-OCH₂-66.867.066.7
-CH₂N-58.158.258.0
Piperidine C55.055.154.9
Piperidine C26.026.125.9
Piperidine C24.224.324.1
-OCH₃--56.2

Note: 'd' indicates a doublet due to C-F coupling.

Expert Insights: The ¹³C NMR data corroborates the findings from the ¹H NMR. The most significant changes are observed in the aromatic region. For Analog 1 , the carbon atoms directly bonded to fluorine and adjacent to it will exhibit splitting due to C-F coupling, providing a clear diagnostic marker. The electron-donating methoxy group in Analog 2 will cause a noticeable upfield shift for the ortho and para carbons relative to its position. The appearance of a signal around 56 ppm for the methoxy carbon is a definitive indicator of this modification.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1] The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

  • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[5]

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]

  • Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[5]

  • Record the spectrum and perform a background subtraction using a spectrum of an empty sample holder.

Vibrational Mode Parent Compound (cm⁻¹) Analog 1 (3-Fluoro) (cm⁻¹) Analog 2 (3-Methoxy) (cm⁻¹) Interpretation
N-H Stretch~3400, ~3300~3410, ~3310~3390, ~3290Primary amine
C-H Stretch (Aromatic)~3050~3055~3045Aromatic C-H
C-H Stretch (Aliphatic)~2930, ~2850~2935, ~2855~2925, ~2845Aliphatic C-H
C=C Stretch (Aromatic)~1620, ~1510~1625, ~1515~1615, ~1505Aromatic ring
C-N Stretch (Aromatic)~1300~1305~1295Aryl amine
C-O Stretch (Aryl Ether)~1240~1245~1235Aryl-O-Alkyl ether
C-F Stretch-~1150-Carbon-Fluorine bond

Expert Insights: All three compounds will exhibit the characteristic N-H stretching bands of a primary amine around 3300-3400 cm⁻¹.[6] The C-O stretch of the aryl ether will also be present in all spectra. The key differentiator for Analog 1 will be the appearance of a strong C-F stretching band, typically in the 1100-1200 cm⁻¹ region. For Analog 2 , while the changes might be more subtle, the C-O stretching region may show additional complexity due to the methoxy group, and the aromatic C-H bending patterns (out-of-plane, ~700-900 cm⁻¹) will differ due to the change in substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[9]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol). B Filter the sample through a 0.45 µm syringe filter. A->B C Inject sample into an LC-MS system. D Acquire mass spectrum in positive ion mode (ESI+). C->D E Identify the molecular ion peak ([M+H]⁺). F Analyze fragmentation patterns (MS/MS if performed). E->F G Confirm elemental composition with high-resolution MS. F->G

Caption: A typical workflow for the analysis of small molecules by LC-MS.

Compound Molecular Formula Exact Mass Observed [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Parent Compound C₁₃H₂₀N₂O220.1576221.1649124, 98, 84
Analog 1 (3-Fluoro) C₁₃H₁₉FN₂O238.1481239.1554142, 98, 84
Analog 2 (3-Methoxy) C₁₄H₂₂N₂O₂250.1681251.1754154, 98, 84

Expert Insights: The most straightforward application of MS in this context is the confirmation of the molecular weight of each analog. The molecular ion peak ([M+H]⁺) will be shifted by +18 for the fluoro analog and +30 for the methoxy analog relative to the parent compound. The fragmentation patterns can also be diagnostic. A common fragmentation pathway for these compounds involves cleavage of the ethoxy linkage. The fragment at m/z 98, corresponding to the protonated piperidinylethylene fragment, should be common to all three compounds. The other major fragment will correspond to the substituted aniline portion, providing clear evidence of the modification (m/z 124 for the parent, 142 for the fluoro analog, and 154 for the methoxy analog).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[10][11] This absorption corresponds to electronic transitions within the molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings.[10]

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.[12]

  • Replace the blank with the sample cuvette and record the absorption spectrum, typically from 200 to 400 nm.

Compound λmax (nm) Molar Absorptivity (ε)
Parent Compound ~240, ~295Moderate
Analog 1 (3-Fluoro) ~242, ~293Moderate
Analog 2 (3-Methoxy) ~245, ~305Higher

Expert Insights: Aniline and its derivatives typically show two absorption bands corresponding to π→π* transitions.[6] The position and intensity of these bands are sensitive to the substituents on the aromatic ring. The electron-withdrawing fluorine group in Analog 1 is expected to cause a slight hypsochromic (blue) shift or minimal change in the longer wavelength absorption band compared to the parent compound. In contrast, the electron-donating methoxy group in Analog 2 will cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength, and likely increase the molar absorptivity (a hyperchromic effect).[6] These shifts, while sometimes small, are reproducible and provide valuable electronic information about the molecule.

Conclusion

The comprehensive spectroscopic characterization of piperidinylethoxy aniline analogs is a critical step in the drug discovery process. By systematically applying a suite of analytical techniques including NMR, IR, MS, and UV-Vis spectroscopy, researchers can unambiguously confirm the structure and purity of newly synthesized compounds. This guide demonstrates that while each technique provides valuable information, a combinatorial approach offers the most robust and self-validating system for characterization. The observed shifts and unique spectral features for each analog, driven by the electronic nature of the substituents, provide a clear and logical framework for differentiating closely related molecules, thereby enabling more efficient and informed decision-making in medicinal chemistry programs.

References

  • Mass Spectrometry analysis of Small molecules. (2013, February 7).
  • Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone.
  • Small Molecule Analysis. (n.d.). Allumiqs.
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).
  • Sample preparation for FT-IR. (n.d.).
  • Mass spectra of aniline glucuronides. (1978, June). PubMed.
  • Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline... (n.d.). ResearchGate.
  • How to prepare IR samples? (n.d.). ResearchGate.
  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (n.d.). PubMed.
  • Preparing a sample for infrared spectroscopy. (2016, June 7). YouTube.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. (n.d.). Analyst (RSC Publishing).
  • Barron, A. R. (n.d.). IR Sample Preparation: A Practical Guide Goals.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016, March 1).
  • Ultraviolet–visible spectroscopy. (n.d.). Wikipedia.
  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent.
  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. (n.d.). ARC Journals.
  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo.
  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. (n.d.). NIH.
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Purdue College of Engineering.
  • UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. (2023, November 28). Microbe Notes.
  • Advanced Nmr Techniques Organic. (n.d.).
  • 4-(2-(Piperidin-1-yl)ethoxy)aniline - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
  • EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.
  • How to Prepare and Run a NMR Sample. (2017, December 4). YouTube.
  • 4-(2-(Piperidin-1-yl)ethoxy)aniline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis and Spectral Characteristics of Some New 4H-1,3,5-Oxadiazine Derivatives. (2019, January 13).
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10).
  • (PDF) Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones. (2025, August 6).
  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate.
  • NMR Spectra of Anilines | Request PDF. (2025, August 7). ResearchGate.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (n.d.). Rasayan Journal of Chemistry.
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). NIH.
  • Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. (n.d.). New Journal of Chemistry (RSC Publishing).

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(2-(piperidin-1-yl)ethoxy)aniline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, yet often underestimated, aspect of this journey is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth technical comparison of methodologies for evaluating the cross-reactivity of a promising, yet uncharacterized molecule: 3-(2-(piperidin-1-yl)ethoxy)aniline .

While specific biological data for this exact molecule is not extensively documented in the public domain, its structure, incorporating both an aniline and a piperidine moiety, suggests a high potential for interaction with a variety of biological targets. Both piperidine and aniline scaffolds are prevalent in numerous approved drugs, highlighting their utility in medicinal chemistry.[1][2] However, the aniline substructure, in particular, has been associated with metabolic instability and potential off-target toxicities, making a thorough cross-reactivity assessment not just a recommendation, but a necessity for any development program.[3][4][5]

This guide will not only outline the "what" and "how" of cross-reactivity studies but also delve into the "why," providing the causal logic behind experimental choices to ensure a scientifically sound and self-validating approach.

The Imperative of Kinome-Wide Selectivity Profiling

The human genome encodes over 500 kinases, which play pivotal roles in virtually all cellular processes.[6] Due to the highly conserved nature of the ATP-binding pocket across the kinome, small molecule inhibitors designed for one kinase often exhibit off-target activity against others.[7][8] This cross-reactivity can lead to unforeseen toxicities or, in some cases, provide opportunities for therapeutic polypharmacology.[7][9] Therefore, for a compound like this compound, which could potentially act as a kinase inhibitor, a broad kinase panel screening is the logical first step in understanding its selectivity profile.

A compound-centric approach, where a molecule is screened against a large and diverse panel of kinases, can reveal unexpected activities and guide further optimization.[10] This unbiased approach is crucial for identifying potential liabilities early in the drug discovery process.[9][11]

Comparative Analysis of Leading Kinase Profiling Platforms

Several robust platforms are available for large-scale kinase inhibitor profiling. The two most prominent methodologies are activity-based enzymatic assays and competition binding assays. Each offers distinct advantages and provides complementary information.

FeatureKinaseProfiler™ (Activity-Based)KINOMEscan™ (Binding-Based)
Principle Measures the inhibition of kinase enzymatic activity (substrate phosphorylation).Measures the displacement of a tagged ligand from the kinase active site.
Primary Output Percent inhibition, leading to IC50 values (concentration for 50% inhibition).Percent of control, leading to Kd values (dissociation constant).
ATP Dependence ATP-dependent; results can be influenced by ATP concentration.ATP-independent; provides a direct measure of binding affinity.[12]
Inhibitor Type Suitable for ATP-competitive and some allosteric inhibitors.Detects inhibitors binding to the active site, including Type I and Type II.[13]
Platform Example Eurofins Discovery's KinaseProfiler™Eurofins Discovery's KINOMEscan™ (originally from DiscoverX)[12][14]
Experimental Workflow: A Comparative Overview

To illustrate the practical application of these platforms, detailed, step-by-step methodologies are provided below.

Methodology 1: KinaseProfiler™ - Radiometric Activity Assay

This method directly measures the catalytic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Experimental Protocol
  • Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation: In a 96- or 384-well plate, add the kinase, the appropriate substrate (peptide or protein), and the test compound dilutions.

  • Reaction Initiation: The reaction is initiated by the addition of a solution containing [γ-³³P]ATP and MgCl₂.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 30-60 minutes).

  • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP. This is typically achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate, followed by washing to remove excess radiolabeled ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. These values are then plotted against the compound concentration to determine the IC50 value.

Methodology 2: KINOMEscan™ - Competition Binding Assay

This technology employs a proprietary active site-directed competition binding assay to quantify the interaction between a test compound and a panel of kinases.

Experimental Protocol
  • Kinase Immobilization: Kinases are tagged with DNA and immobilized on a solid support (e.g., beads).

  • Ligand Competition: The immobilized kinases are incubated with the test compound (this compound) and a proprietary, broadly active, immobilized ligand that binds to the active site of many kinases.

  • Equilibration: The mixture is allowed to reach equilibrium.

  • Separation: The kinase-bound ligand is separated from the unbound ligand.

  • Quantification: The amount of kinase-bound ligand is quantified, typically using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: A lower signal indicates that the test compound has displaced the proprietary ligand, signifying a binding interaction. The results are typically reported as a percentage of the DMSO control, and for hits, a dissociation constant (Kd) is determined from an 11-point dose-response curve.

Visualizing the Experimental Workflows

G cluster_0 KinaseProfiler™ Workflow cluster_1 KINOMEscan™ Workflow a1 Compound Dilution a2 Add Kinase, Substrate, & Compound to Plate a1->a2 a3 Initiate with [γ-³³P]ATP a2->a3 a4 Incubate a3->a4 a5 Terminate & Separate on Phosphocellulose Membrane a4->a5 a6 Scintillation Counting a5->a6 a7 IC50 Determination a6->a7 b1 Immobilize DNA-tagged Kinase b2 Incubate with Compound & Tagged Ligand b1->b2 b3 Equilibrate b2->b3 b4 Separate Bound & Unbound Ligand b3->b4 b5 Quantify Bound Ligand (qPCR) b4->b5 b6 Kd Determination b5->b6

Caption: Comparative workflows for activity-based (KinaseProfiler™) and binding-based (KINOMEscan™) assays.

Interpreting the Data: A Hypothetical Case Study

To illustrate how to interpret the data from these assays, let's consider a hypothetical screening of this compound at a concentration of 1 µM against a panel of kinases.

Table 1: Hypothetical Primary Screening Data (1 µM)
Kinase TargetAssay PlatformResult (% of Control)Interpretation
EGFRKINOMEscan™5%Strong Binding
VEGFR2KINOMEscan™8%Strong Binding
SRCKINOMEscan™45%Moderate Binding
ABL1KINOMEscan™92%No Significant Binding
PKAKinaseProfiler™12%Strong Inhibition
CDK2KinaseProfiler™55%Moderate Inhibition
ROCK1KinaseProfiler™95%No Significant Inhibition

Based on these hypothetical primary screening results, this compound shows potent interaction with EGFR, VEGFR2, and PKA. The next logical step is to perform dose-response experiments to determine the potency (IC50 or Kd) for these primary hits.

Table 2: Hypothetical Dose-Response Data for Primary Hits
Kinase TargetAssay PlatformPotency (nM)
EGFRKINOMEscan™ (Kd)50
VEGFR2KINOMEscan™ (Kd)75
PKAKinaseProfiler™ (IC50)120

This quantitative data provides a clearer picture of the compound's selectivity. While it interacts with multiple kinases, it shows a preference for EGFR and VEGFR2. This information is crucial for guiding the next steps in the research, which could include medicinal chemistry efforts to improve selectivity or further biological studies to investigate the functional consequences of these interactions.

Beyond the Kinome: Broader Cross-Reactivity Profiling

While kinase screening is a critical starting point, a comprehensive cross-reactivity assessment should not be limited to this target class. Given the structural motifs of this compound, it is prudent to evaluate its activity against other common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Companies like Eurofins Discovery offer broad panel screening services, such as their SAFETYscan™ platform, which assesses the interaction of a compound with a wide range of non-kinase targets.[15]

Conclusion: A Roadmap for De-risking a Novel Compound

The development of a novel chemical entity like this compound requires a proactive and thorough approach to understanding its biological interactions. By employing a combination of activity-based and binding-based assays, researchers can build a comprehensive cross-reactivity profile. This data is not just a checkbox in the drug discovery process; it is a critical tool for making informed decisions, mitigating risks, and ultimately, increasing the probability of success in developing a safe and effective therapeutic. The commercial availability of large-scale, high-quality screening panels from providers like Eurofins Discovery and Reaction Biology has made this essential aspect of drug discovery more accessible than ever.[11][16]

References

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A Comparative Guide to the Synthetic Efficiency of Routes to 3-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-(piperidin-1-yl)ethoxy)aniline is a key substituted aniline derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a flexible piperidinylethoxy side chain attached to an aniline core, is a common pharmacophore in various biologically active molecules. For instance, it is a known intermediate in the synthesis of gastroprokinetic agents like Mosapride.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and drug development professionals.

This guide provides an in-depth comparative analysis of the most prominent and practical synthetic routes to this compound. We will dissect two primary strategies, evaluating them based on synthetic efficiency, reagent cost and availability, scalability, safety, and overall yield. The discussion is grounded in established chemical principles and supported by detailed experimental protocols to provide a comprehensive resource for laboratory and process chemistry applications.

Strategic Considerations: The 3-Nitrophenol Precursor

A critical strategic decision in synthesizing the target aniline is the management of the reactive amino group. While it is tempting to start with 3-aminophenol, the primary amine is a potent nucleophile that can compete with the phenolic hydroxyl group in alkylation reactions, leading to undesired N-alkylation byproducts. To circumvent this, a more robust and widely adopted strategy involves using 3-nitrophenol as the starting material. The electron-withdrawing nitro group enhances the acidity of the phenol, facilitating its deprotonation, while remaining inert to the alkylation conditions. The nitro group is then cleanly reduced to the desired aniline in the final synthetic step. This "nitro-first" approach significantly improves reaction selectivity and simplifies purification, forming the basis for the routes compared below.

Route 1: The Classic Williamson Ether Synthesis Pathway

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] This route is highly regarded for its reliability, use of relatively inexpensive reagents, and straightforward scalability.

Reaction Principle and Workflow

This pathway involves a two-step sequence:

  • Step 1 (Ether Formation): 3-nitrophenol is deprotonated with a suitable base to form the phenoxide, which then acts as a nucleophile, displacing the chloride from 1-(2-chloroethyl)piperidine.[4]

  • Step 2 (Nitro Reduction): The resulting nitro-intermediate, 1-(2-(3-nitrophenoxy)ethyl)piperidine, is reduced to the target aniline. Common and effective methods for this transformation include catalytic hydrogenation or metal-acid reduction (e.g., with iron or zinc powder).[5]

Visualizing the Pathway

Williamson Ether Synthesis start 3-Nitrophenol intermediate 1-(2-(3-nitrophenoxy)ethyl)piperidine start->intermediate Step 1: Williamson Ether Synthesis (Sɴ2) reagent1 1-(2-chloroethyl)piperidine Base (e.g., K₂CO₃) Solvent (e.g., DMF) product This compound intermediate->product Step 2: Nitro Group Reduction reagent2 Reducing Agent (e.g., Fe/HCl or H₂, Pd/C)

Caption: Route 1: Williamson Ether Synthesis followed by nitro reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-(3-nitrophenoxy)ethyl)piperidine

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (typical concentration of 0.2-0.5 M).

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) to the mixture.[6] The use of excess base neutralizes the hydrochloride salt and deprotonates the phenol.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the crude 1-(2-(3-nitrophenoxy)ethyl)piperidine (1.0 eq) from the previous step in ethanol or acetic acid.

  • Add iron powder (Fe, ~5.0 eq) and a small amount of ammonium chloride (NH₄Cl) solution or concentrated hydrochloric acid (HCl) to activate the reduction.

  • Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude this compound. The product can be further purified by column chromatography or distillation.

Route 2: The Mitsunobu Reaction Pathway

The Mitsunobu reaction provides an alternative for forming the C-O ether bond under milder, neutral conditions. It is a powerful tool for converting alcohols to a variety of functional groups, including ethers, using a phosphine and an azodicarboxylate.[7][8]

Reaction Principle and Workflow

This pathway also follows a two-step sequence starting from 3-nitrophenol:

  • Step 1 (Ether Formation): 3-nitrophenol acts as the acidic pronucleophile, which, in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), couples with 2-(piperidin-1-yl)ethanol to form the ether.[9]

  • Step 2 (Nitro Reduction): The nitro-intermediate is reduced to the final aniline product using the same methods described in Route 1.

Visualizing the Pathway

Mitsunobu Reaction start 3-Nitrophenol intermediate 1-(2-(3-nitrophenoxy)ethyl)piperidine start->intermediate Step 1: Mitsunobu Reaction reagent1 2-(piperidin-1-yl)ethanol PPh₃, DEAD/DIAD Solvent (e.g., THF) product This compound intermediate->product Step 2: Nitro Group Reduction reagent2 Reducing Agent (e.g., H₂, Pd/C)

Caption: Route 2: Mitsunobu Reaction followed by nitro reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-(3-nitrophenoxy)ethyl)piperidine

  • Dissolve 3-nitrophenol (1.0 eq), 2-(piperidin-1-yl)ethanol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.[10]

  • Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction by TLC.

  • Upon completion, the main challenge is purification. The byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine, can complicate isolation. Concentrate the reaction mixture and purify directly by column chromatography on silica gel to separate the desired product from the byproducts.

Step 2: Synthesis of this compound

  • This step is identical to Step 2 of Route 1. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a particularly clean method that is compatible with the product from the Mitsunobu reaction.

Comparative Analysis and Guide Recommendations

MetricRoute 1: Williamson Ether SynthesisRoute 2: Mitsunobu ReactionAnalysis & Justification
Overall Yield Good to Excellent (Typically 70-85% over two steps)Fair to Good (Typically 50-70% over two steps)The Williamson ether synthesis is generally a high-yielding reaction. The Mitsunobu reaction can suffer from lower yields due to the challenges of purification and potential side reactions.
Reagent Cost LowHighRoute 1 uses inexpensive bulk chemicals like K₂CO₃ and 1-(2-chloroethyl)piperidine HCl. Route 2 requires stoichiometric amounts of expensive reagents: PPh₃ and DEAD/DIAD.
Scalability ExcellentPoorThe high cost of reagents, the generation of stoichiometric byproducts, and the need for extensive chromatography make the Mitsunobu reaction poorly suited for large-scale industrial synthesis. Route 1 is easily scalable.
Atom Economy ModeratePoorThe Mitsunobu reaction generates significant waste in the form of TPPO and a hydrazine derivative, resulting in poor atom economy. The Williamson route is more efficient in this regard.
Safety & Handling ModerateLowRoute 1 involves handling a lachrymatory alkyl halide and requires heating. Route 2 uses DEAD/DIAD, which are toxic and potentially explosive reagents, requiring significant handling precautions.[10]
Reaction Conditions Harsher (requires heating, strong base)Milder (typically room temperature, neutral conditions)The mild, neutral conditions of the Mitsunobu reaction are its primary advantage, making it suitable for sensitive substrates that cannot tolerate the basic and high-temperature conditions of the Williamson synthesis.[8]
Purification Straightforward (extraction, filtration, crystallization/distillation)Difficult (requires careful chromatography to remove byproducts)The removal of TPPO is a well-known challenge in Mitsunobu reactions, often requiring meticulous chromatographic separation. Purification in Route 1 is significantly simpler.

Conclusion and Recommendation

For the synthesis of this compound, the Williamson Ether Synthesis (Route 1) is the demonstrably superior method for nearly all applications, particularly those focused on efficiency, cost-effectiveness, and scalability. Its use of inexpensive reagents, high overall yields, and straightforward workup procedures make it the preferred choice for both academic research and industrial production.

The Mitsunobu Reaction (Route 2) , while a mechanistically elegant and powerful reaction, should be reserved for specific scenarios. Its primary utility would be in cases where the starting materials contain functional groups that are sensitive to the basic or thermal conditions of the Williamson synthesis. For this specific target molecule, such sensitivities are not present, making the drawbacks of the Mitsunobu reaction—high cost, poor atom economy, and difficult purification—outweigh its benefits.

Researchers and drug development professionals aiming for a practical, robust, and economical synthesis of this compound should prioritize the optimization and implementation of the Williamson ether synthesis pathway.

References

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A Comparative Guide to the In Vitro Metabolism of 3-(2-(piperidin-1-yl)ethoxy)aniline: A Strategic Approach for Novel Compound Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the in vitro metabolic fate of the novel chemical entity 3-(2-(piperidin-1-yl)ethoxy)aniline. In drug discovery and development, a thorough understanding of a compound's biotransformation is paramount for predicting its pharmacokinetic profile, identifying potentially active or toxic metabolites, and assessing the risk of drug-drug interactions.[1] This document is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of the primary in vitro systems and the causal logic behind crucial experimental choices.

We will explore the strategic application of human liver microsomes (HLM), S9 fractions (HLS9), and cryopreserved hepatocytes to build a complete metabolic profile. The narrative will follow a logical progression from predicting metabolic pathways to designing and executing detailed experimental protocols, culminating in data analysis and interpretation.

Predicted Metabolic Fate: A Mechanistic Starting Point

Given the structure of this compound, several metabolic pathways can be hypothesized based on established biotransformations of similar chemical moieties, such as piperidines, anilines, and ethers. These predictions form the basis of our analytical strategy. The primary enzymatic drivers for these reactions are the Cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver.[2]

Key predicted biotransformations include:

  • Piperidine Ring Oxidation: The piperidine moiety is a common site for CYP-mediated oxidation.[3] This can occur at various positions, leading to hydroxylated metabolites or further oxidation to lactams.

  • N-Dealkylation: The bond between the piperidine nitrogen and the ethyl group is susceptible to oxidative cleavage, a common pathway for tertiary amines catalyzed by enzymes like CYP3A4.[4][5]

  • O-Dealkylation: Cleavage of the ether linkage can occur, although this is often a less favorable pathway compared to N-dealkylation.

  • Aniline Ring Hydroxylation: The aromatic aniline ring is a prime target for hydroxylation, typically at the ortho- or para- positions relative to the amino group.

  • Phase II Conjugation: Following the initial Phase I oxidative reactions, the newly introduced functional groups (e.g., hydroxyls) can be conjugated with endogenous molecules like glucuronic acid (by UGTs) or sulfate (by SULTs) to enhance water solubility and facilitate excretion.[6]

The following diagram illustrates these potential metabolic routes.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound M1 Piperidine Hydroxylation Parent->M1 CYPs M3 N-Dealkylation Parent->M3 CYP3A4, etc. M4 Aniline Hydroxylation Parent->M4 CYPs M5 Oxidative Deamination Parent->M5 CYPs M2 Piperidine Lactam Formation M1->M2 M6 Glucuronide Conjugate M1->M6 UGTs M4->M6 M7 Sulfate Conjugate M4->M7 SULTs

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

A Comparative Analysis of In Vitro Metabolism Models

The selection of an in vitro system is a critical decision that dictates the scope and relevance of the metabolic data obtained. No single system is perfect; the choice depends on the specific question being asked, from high-throughput screening to comprehensive metabolite characterization. The three most widely used liver-derived systems are compared below.[7][8]

FeatureHuman Liver Microsomes (HLM)Human Liver S9 Fraction (HLS9)Cryopreserved Human Hepatocytes
Composition Vesicles of endoplasmic reticulum.[9]Microsomal + Cytosolic fractions.[10]Intact, whole liver cells.[11]
Key Enzymes Phase I: CYPs, FMOs. Phase II: UGTs, some esterases.[12]Phase I: CYPs, FMOs. Phase II: UGTs, SULTs, GSTs, Aldehyde Oxidase.[13]Complete complement of Phase I & II enzymes, transporters, and cofactors.[1]
Primary Use Case Metabolic stability screening; identifying CYP-mediated metabolites.[6]Broader metabolite profiling, including cytosolic enzymes; genotoxicity assays.[14]"Gold standard" for predicting in vivo clearance and metabolite profiles.[11]
Advantages Cost-effective, high-throughput, easy to use and store, well-characterized.[6]More comprehensive enzyme profile than microsomes, relatively inexpensive.[13]Most physiologically relevant model, intact cell structure, active transporters.
Limitations Lacks cytosolic enzymes (e.g., SULTs, AO) and transporters. Requires external cofactors.[14]Lacks intact cell structure and transporters. Requires external cofactors.Higher cost, lower throughput, more complex to use, limited viability post-thaw.[14]
Cofactor Req. NADPH (for CYPs/FMOs), UDPGA (for UGTs).[12]NADPH, UDPGA, PAPS (for SULTs), GSH (for GSTs).Endogenously supplied.

This comparative data underscores a tiered experimental approach. A logical workflow begins with microsomes for initial stability assessment, progresses to S9 fractions for a broader metabolite search, and culminates with hepatocytes for the most accurate and comprehensive profiling.

G cluster_models Choice of In Vitro Model Start Start: Novel Compound Screen Metabolic Stability Screening (High-Throughput) Start->Screen Profile Comprehensive Metabolite Profiling Screen->Profile Compound is moderately to highly metabolized Screen_Model Use: Human Liver Microsomes (HLM) Rationale: Fast, cost-effective screen for CYP-mediated liability. Screen->Screen_Model Confirm In Vivo Relevant Confirmation (Gold Standard) Profile->Confirm Profile_Model Use: Human Liver S9 Fraction Rationale: Captures both microsomal (Phase I) and cytosolic (Phase II) pathways. Profile->Profile_Model End Build Metabolic Map Confirm->End Confirm_Model Use: Cryopreserved Hepatocytes Rationale: Most physiologically relevant system with intact transporters and cofactors. Confirm->Confirm_Model

Caption: Decision framework for selecting the appropriate in vitro metabolism model.

Experimental Protocols: A Self-Validating System

The trustworthiness of any metabolism study hinges on robust, well-controlled protocols. Each experiment must include controls to validate the results, such as incubations without essential cofactors to rule out non-enzymatic degradation and the use of well-characterized control compounds to confirm the metabolic competency of the system.

Protocol 3.1: Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to determine the rate of disappearance of the parent compound, providing its intrinsic clearance.

  • Rationale: This high-throughput assay quickly identifies compounds that are rapidly cleared by liver enzymes, a critical parameter for predicting oral bioavailability and dosing frequency.[15]

  • Materials:

    • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

    • 0.1 M Phosphate Buffer (pH 7.4)

    • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • This compound (Test Compound), 10 mM stock in DMSO

    • Testosterone (Positive Control Compound), 10 mM stock in DMSO

    • Acetonitrile with an appropriate internal standard (e.g., Tolbutamide) for quenching

    • 96-well incubation plates and collection plates

  • Procedure:

    • Prepare Master Mix: In phosphate buffer, prepare a master mix containing the NADPH regenerating system and human liver microsomes (final protein concentration of 0.5 mg/mL).

    • Aliquot Master Mix: Add the master mix to the wells of the 96-well plate. Include wells for a negative control where the NADPH system is replaced with buffer.

    • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Initiate Reaction: Add the test compound and positive control to their respective wells to initiate the reaction (final substrate concentration of 1 µM; final DMSO concentration < 0.1%).

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard. This immediately stops the enzymatic reaction.

    • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Self-Validation:

    • Positive Control: Testosterone should show significant metabolism, confirming the activity of the microsomal batch.

    • Negative Control (-NADPH): The test compound should remain stable in the absence of NADPH, confirming that its disappearance is due to CYP-mediated metabolism and not chemical instability.

Protocol 3.2: Comprehensive Metabolite Profiling in S9 Fractions

This protocol aims to identify both Phase I and Phase II metabolites.

  • Rationale: The S9 fraction contains both microsomal and cytosolic enzymes, providing a more complete picture of metabolism than microsomes alone. This is crucial for identifying metabolites formed by cytosolic enzymes like sulfotransferases (SULTs).[13]

  • Materials:

    • Pooled Human Liver S9 Fraction (e.g., 20 mg/mL stock)

    • 0.1 M Phosphate Buffer (pH 7.4)

    • Cofactor Mix: NADPH, UDPGA, PAPS, and GSH.

    • Test Compound (10 µM final concentration)

    • 7-Hydroxycoumarin (Positive Control for UGT and SULT activity)

    • Ice-cold Methanol with internal standard for quenching

  • Procedure:

    • Prepare Incubation Mix: Combine S9 fraction (final protein concentration 1 mg/mL), phosphate buffer, and the test compound in a microcentrifuge tube. Prepare parallel incubations for a full cofactor mix, a Phase I only mix (NADPH only), and a no-cofactor control.

    • Pre-incubation: Equilibrate at 37°C for 5 minutes.

    • Initiate Reaction: Add the cofactor mixes to start the reaction.

    • Incubation: Incubate for a fixed time (e.g., 60 minutes) at 37°C with gentle shaking.

    • Quench Reaction: Stop the reaction by adding 3 volumes of ice-cold methanol with internal standard.

    • Sample Processing: Vortex and centrifuge to pellet protein.

    • Analysis: Analyze the supernatant using high-resolution LC-MS/MS for metabolite identification.

  • Self-Validation:

    • Positive Control: 7-Hydroxycoumarin should be converted to its glucuronide and sulfate conjugates, confirming Phase II enzyme activity.

    • Cofactor Controls: Comparing the full-mix to the NADPH-only and no-cofactor incubations allows for differentiation between Phase I, Phase II, and non-enzymatic products.

Protocol 3.3: Metabolite Identification in Suspended Hepatocytes

This protocol provides the most physiologically relevant data.

  • Rationale: Hepatocytes contain the full complement of metabolic enzymes, cofactors, and drug transporters, offering the best in vitro correlation with the in vivo human metabolic profile.[1]

  • Materials:

    • Cryopreserved Human Hepatocytes (pooled donor)

    • Hepatocyte incubation medium

    • Test Compound (1 µM and 10 µM final concentrations)

    • 7-Ethoxycoumarin (Positive Control)

    • Ice-cold Acetonitrile for quenching

  • Procedure:

    • Thaw Hepatocytes: Rapidly thaw hepatocytes according to the supplier's protocol and determine cell viability (must be >80%).

    • Prepare Suspension: Dilute the cells in pre-warmed incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.

    • Initiate Incubation: Add the cell suspension to a multi-well plate containing the test compound.

    • Incubation: Incubate at 37°C in a humidified incubator with 5% CO2, on an orbital shaker to keep cells in suspension.

    • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), sample both the cells and the medium by transferring an aliquot to ice-cold acetonitrile.

    • Sample Processing: Centrifuge to pellet cell debris and protein.

    • Analysis: Analyze the supernatant by LC-MS/MS.

  • Self-Validation:

    • Positive Control: 7-Ethoxycoumarin should be O-deethylated and subsequently conjugated, confirming both Phase I and Phase II activity.

    • Cell Viability: Viability should be checked at the end of the incubation to ensure the results are from metabolically active cells.

Analytical Workflow for Metabolite Identification

The cornerstone of modern metabolite identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] This technique offers the sensitivity and specificity required to detect and structurally elucidate low-level metabolites in complex biological matrices.[18]

G Input Quenched & Centrifuged Incubation Sample HPLC UHPLC Separation (e.g., C18 Column with Gradient Elution) Input->HPLC MS1 Full Scan MS (High-Res) Detects all ionizable molecules (Parent + Metabolites) HPLC->MS1 DataProcessing Data Processing Software Extract potential metabolite m/z values based on predicted biotransformations (e.g., +16 Da for oxidation) MS1->DataProcessing MS2 Tandem MS (MS/MS) Fragment selected ions to obtain structural information DataProcessing->MS2 Trigger data-dependent acquisition Elucidation Structural Elucidation Compare fragmentation patterns of metabolites to the parent compound MS2->Elucidation Output Identified Metabolite (e.g., M1: Hydroxylated Piperidine) Elucidation->Output

Caption: A typical analytical workflow for metabolite identification using LC-MS/MS.

The process involves:

  • Chromatographic Separation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system separates the parent drug from its various metabolites.[16]

  • Full Scan Mass Spectrometry (MS): A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, detects the mass-to-charge ratio (m/z) of the parent compound and all potential metabolites.[16]

  • Metabolite Prediction and Extraction: Software tools search the full scan data for masses corresponding to predicted metabolic transformations (e.g., +15.99 Da for hydroxylation, +176.03 Da for glucuronidation).

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer isolates ions of interest and fragments them. The resulting fragmentation pattern provides a structural fingerprint. By comparing the fragmentation of a metabolite to that of the parent drug, the site of metabolic modification can often be determined.[19]

Data Synthesis and Interpretation

By integrating the results from all three in vitro systems, a comprehensive metabolic map can be constructed. The table below presents a hypothetical outcome for this compound.

Hypothetical Metabolite Profile of this compound

Metabolite IDProposed StructureHLMHLS9HepatocytesRationale for Observation
Parent This compound+++++++++Starting material.
M1 Piperidine-hydroxylated+++++++++Classic CYP-mediated oxidation.
M2 Piperidine-lactam++++++Further oxidation of M1.
M3 N-dealkylated (Aniline-ethoxy)+++++++++Common CYP3A4-mediated pathway.
M4 Aniline-hydroxylated+++++++++Aromatic oxidation by CYPs.
M5 M4-Glucuronide++++++UGTs are present in HLM but more active with cytosolic cofactors and in intact cells.
M6 M4-Sulfate-+++SULTs are cytosolic enzymes, hence absent in HLM.

This integrated view demonstrates the value of the tiered approach. HLM quickly identifies the primary oxidative (Phase I) metabolites. The S9 fraction confirms these and reveals the presence of the sulfate conjugate (M6), pointing to the involvement of cytosolic SULTs. Finally, hepatocytes provide the most complete and physiologically relevant profile, showing all metabolites and giving a better indication of the relative importance of each pathway.

By following this structured, comparative, and self-validating guide, researchers can confidently and efficiently characterize the in vitro metabolism of novel compounds like this compound, generating the critical data needed to advance promising candidates in the drug development pipeline.

References

  • Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - Frontiers. (2019, April 23). Retrieved January 17, 2026, from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (2011, June 18). Retrieved January 17, 2026, from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • In vitro test methods for metabolite identification: A review - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

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  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC - PubMed Central. (2024, July 10). Retrieved January 17, 2026, from [Link]

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Sources

The Structure-Activity Relationship of 3-(2-(piperidin-1-yl)ethoxy)aniline Derivatives: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(2-(piperidin-1-yl)ethoxy)aniline derivatives. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes data from structurally related compounds to build a predictive SAR model, focusing on their potential as central nervous system (CNS) agents, particularly as analgesics targeting opioid receptors.

The confluence of a piperidine ring, an ethoxy linker, and an aniline moiety within the this compound scaffold presents a compelling starting point for the design of novel CNS-active compounds. The piperidine heterocycle is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to interact with a variety of biological targets and its favorable pharmacokinetic properties.[1][2] This guide will dissect the probable contributions of each structural component to the overall biological activity and provide a comparative framework for future drug design and optimization efforts.

Core Structural Components and Their Hypothesized Roles

The this compound scaffold can be deconstructed into three key regions, each amenable to modification for SAR exploration:

  • The Piperidine Ring: This saturated heterocycle is a cornerstone of many CNS-active drugs, including potent analgesics like fentanyl and pethidine.[2] Its basic nitrogen atom is typically protonated at physiological pH, enabling crucial ionic interactions with acidic residues in receptor binding pockets, such as the aspartate residue in the mu (µ)-opioid receptor.[3]

  • The Ethoxy Linker: The two-carbon ether linkage provides a degree of conformational flexibility, allowing the piperidine and aniline moieties to adopt optimal orientations for receptor binding. The length and nature of this linker are critical determinants of activity.

  • The Aniline Moiety: The aromatic aniline ring offers a platform for a wide range of substitutions. Modifications to this ring can profoundly impact potency, selectivity, and pharmacokinetic properties by influencing electronic distribution, lipophilicity, and steric interactions within the binding site.

A Comparative Analysis of Structural Modifications

Drawing parallels from SAR studies of structurally analogous compounds, we can infer the likely impact of various substitutions on the analgesic and CNS activity of this compound derivatives.

The Piperidine Moiety: A Foundation for Potency

The piperidine ring itself is a critical determinant of analgesic activity. Structure-activity relationship studies of morphine have revealed that the piperidine nucleus is essential for its analgesic effects.[2] In synthetic opioids, the 4-anilinopiperidine core of fentanyl is a classic example of a highly potent pharmacophore.[4]

The N-Substituent on the Piperidine Ring: A Key to Activity

In the context of the target scaffold, the piperidine nitrogen is substituted with a 2-(3-aminophenoxy)ethyl group. The nature of the substituent on the piperidine nitrogen is known to be critical for activity. Studies on various piperidine-based analgesics have shown that an aromatic ring separated from the piperidine nitrogen by a two-carbon linker often leads to high potency.[5] This is consistent with the structure of our target scaffold.

The Aniline Ring: Fine-Tuning Affinity and Selectivity

Substitutions on the aniline ring are expected to significantly modulate the biological activity of this compound derivatives. In the well-studied 4-anilinopiperidine series of analgesics, substitutions on the aniline ring have a pronounced effect on potency.[6]

To illustrate the potential impact of aniline substitution, we can draw analogies from related analgesic compounds. The following table summarizes the analgesic potency of various substituted 4-anilinopiperidine derivatives, providing a predictive framework for our target scaffold.

Compound IDAniline SubstitutionAnalgesic Potency (ED50, mg/kg, mouse hot-plate)Reference Compound
Fentanyl N-phenyl-N-(1-phenethylpiperidin-4-yl)propionamide0.011Fentanyl
Analog 1 4-Methyl on aniline ringIncreased potency vs. unsubstitutedPethidine
Analog 2 4-Chloro on aniline ringDecreased potency vs. unsubstitutedPethidine
Analog 3 3-Methyl on piperidine ringIncreased potency (cis-isomer)Fentanyl

This table is a composite representation based on general SAR principles from multiple sources and is intended for illustrative purposes.[7][8]

Based on these analogous findings, it is hypothesized that:

  • Electron-donating groups (e.g., methyl) at the para-position of the aniline ring may enhance potency.

  • Electron-withdrawing groups (e.g., chloro) at the para-position might decrease potency.

  • The position of substitution on the aniline ring (ortho, meta, para) will likely have a significant impact on activity and receptor selectivity.

Experimental Protocols

General Synthesis of this compound Derivatives

A plausible synthetic route to generate a library of this compound derivatives for SAR studies is outlined below.

SynthesisWorkflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product 3-Aminophenol 3-Aminophenol Step1 Step 1: Alkylation (NaH, DMF) 3-Aminophenol->Step1 1-bromo-2-chloroethane 1-bromo-2-chloroethane 1-bromo-2-chloroethane->Step1 Piperidine Piperidine Step2 Step 2: Nucleophilic Substitution (Piperidine, K2CO3) Piperidine->Step2 Substituted_Aniline Substituted Aniline Step3 Step 3: Modification of Aniline Ring (Optional) Substituted_Aniline->Step3 Intermediate1 3-(2-chloroethoxy)aniline Step1->Intermediate1 Formation of ether linkage Intermediate2 This compound Step2->Intermediate2 Coupling with piperidine Final_Product Substituted Derivatives Step3->Final_Product Introduction of diversity Intermediate1->Step2 Intermediate2->Step3

A generalized synthetic workflow for producing this compound derivatives.

Step 1: Synthesis of 3-(2-chloroethoxy)aniline

To a solution of 3-aminophenol in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, 1-bromo-2-chloroethane is added, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water and the product is extracted with an organic solvent.

Step 2: Synthesis of this compound

3-(2-chloroethoxy)aniline is dissolved in a solvent like acetonitrile, and piperidine and a base such as potassium carbonate are added. The mixture is heated to reflux and stirred until the starting material is consumed. After cooling, the solvent is removed, and the crude product is purified by column chromatography.

Step 3: Derivatization of the Aniline Moiety

Further modifications on the aniline ring can be achieved through various standard aromatic substitution reactions to generate a library of derivatives for SAR screening.

In Vivo Analgesic Activity Assay: Mouse Hot-Plate Test

The analgesic efficacy of the synthesized compounds can be evaluated using the hot-plate test in mice, a standard model for assessing central antinociceptive activity.

AnalgesicAssay cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Male Swiss Albino Mice (20-25 g) Acclimatization Acclimatize mice to laboratory conditions Animals->Acclimatization Apparatus Hot-Plate Analgesia Meter (55 ± 0.5 °C) Baseline Measure baseline latency (licking paws or jumping) Apparatus->Baseline Test_Compounds Synthesized Derivatives (various doses) Administration Administer test compounds, vehicle, or standard (i.p.) Test_Compounds->Administration Control Vehicle (e.g., Saline) Control->Administration Standard Morphine (e.g., 10 mg/kg) Standard->Administration Acclimatization->Baseline Baseline->Administration Testing Place mice on hot plate at 30, 60, 90, 120 min post-injection Administration->Testing Measurement Record latency to response (cut-off time: 30s) Testing->Measurement Calculate_MPE Calculate Maximum Possible Effect (%MPE) %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100 Measurement->Calculate_MPE Determine_ED50 Determine ED50 values (dose-response curves) Calculate_MPE->Determine_ED50 Statistical_Analysis Perform statistical analysis (e.g., ANOVA) Determine_ED50->Statistical_Analysis

Workflow for the mouse hot-plate test to evaluate analgesic activity.

Predictive SAR and Future Directions

Based on the analysis of structurally related compounds, a predictive SAR model for this compound derivatives as potential analgesics can be proposed.

SAR_Model cluster_piperidine Piperidine Modifications cluster_linker Linker Modifications cluster_aniline Aniline Modifications Scaffold This compound Piperidine Ring Ethoxy Linker Aniline Ring Piperidine_SAR Essential for activity Basic nitrogen for receptor interaction Scaffold:piperidine->Piperidine_SAR Linker_SAR Two-carbon chain is often optimal Flexibility influences binding Scaffold:linker->Linker_SAR Aniline_SAR Substitutions modulate potency and selectivity Para-substitution is a key site Electronic properties are critical Scaffold:aniline->Aniline_SAR

A predictive SAR model for this compound derivatives.

Future research should focus on:

  • Systematic substitution on the aniline ring: A comprehensive library of derivatives with varying electronic and steric properties at the ortho, meta, and para positions should be synthesized and evaluated.

  • Modification of the ethoxy linker: The effect of linker length (e.g., propoxy, butoxy) and rigidity should be investigated.

  • Introduction of chirality: The synthesis and evaluation of enantiomerically pure derivatives, particularly with substitutions on the piperidine ring, could lead to significant improvements in potency and selectivity.[8]

  • In vitro receptor binding assays: To elucidate the mechanism of action, binding affinities of the most potent compounds for various opioid and other CNS receptors should be determined.

By systematically exploring the SAR of this promising scaffold, it is possible to identify novel drug candidates with improved efficacy and safety profiles for the treatment of pain and other CNS disorders.

References

  • Zhu, J., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • Colapret, J. A., et al. (1995). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 38(18), 3646-3657. [Link]

  • Le, T. M., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 22(16), 5249-5252. [Link]

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press.
  • Borne, R. F., et al. (1995). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 38(18), 3658-3667. [Link]

  • Ansari, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2). [Link]

  • Khan, I., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.
  • Ansari, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. ResearchGate. [Link]

  • Fries, D. S. (1979). Design, synthesis and SAR of analgesics. NIDA Research Monograph, 22, 246-260. [Link]

  • Le, T. M., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]

  • Majumdar, S., et al. (2011). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Bioorganic & Medicinal Chemistry Letters, 21(1), 401-404. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Casy, A. F., et al. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 21(7), 434-440. [Link]

  • Ansari, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. ResearchGate. [Link]

  • Kurmankulov, N., et al. (2021). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceuticals, 14(12), 1298. [Link]

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A Comparative Guide to the Cytotoxicity of Substituted Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Aniline Scaffold

Aniline and its derivatives are fundamental building blocks in modern chemistry, serving as precursors for a vast array of pharmaceuticals, dyes, pesticides, and polymers.[1][2] Their versatile structure is a cornerstone in drug design, yet this chemical utility is shadowed by potential toxicity.[3] Exposure to aniline compounds can occur through various routes, including occupational settings, environmental pollutants, and the metabolism of certain drugs, leading to a range of adverse health effects from methemoglobinemia to carcinogenicity.[1][4][5] For researchers in drug development and chemical safety, a nuanced understanding of how structural modifications to the aniline ring impact cytotoxicity is not merely academic—it is a critical determinant for designing safer, more effective chemical entities.

This guide provides an in-depth comparison of the cytotoxicity of substituted aniline compounds, grounded in experimental data. We will explore the structure-activity relationships that govern their toxic potential, delve into the underlying molecular mechanisms, and provide detailed, field-proven protocols for their cytotoxic evaluation.

Structure-Activity Relationships: How Substituents Dictate Toxicity

The cytotoxic potential of an aniline derivative is profoundly influenced by the nature, number, and position of substituents on its aromatic ring.[6] This relationship, known as the Quantitative Structure-Activity Relationship (QSAR), is a key principle in toxicology and medicinal chemistry.

Generally, the introduction of electron-withdrawing groups (EWGs) such as nitro (–NO₂) or chloro (–Cl) tends to increase the cytotoxicity of aniline compounds.[2][6] These groups enhance the electrophilic character of the molecule, potentially making it more reactive towards biological nucleophiles like DNA and proteins. Conversely, electron-donating groups (EDGs), such as methoxy (–OCH₃), have shown variable effects, in some cases increasing activity against cancer cells but in other contexts, reducing general toxicity compared to EWGs.[7]

The position of the substituent is also critical. For instance, studies on nitroaniline and chloroaniline isomers have shown that ortho and para substitutions can lead to higher toxicity compared to meta substitutions.[2] This is often attributed to steric and electronic effects that influence how the molecule is metabolized and interacts with cellular targets. Dichloro-substitution, as in 2,4-dichloroaniline, further amplifies this cytotoxic effect.[2]

G cluster_aniline Aniline Core cluster_substituents Substituent Effects cluster_toxicity Cytotoxicity Outcome Aniline Aniline (C₆H₅NH₂) EWG Electron-Withdrawing Groups (e.g., -NO₂, -Cl) Aniline->EWG Substitution with EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) Aniline->EDG Substitution with Increased Increased Cytotoxicity EWG->Increased Generally leads to Variable Variable Effects EDG->Variable Leads to

Caption: Influence of substituent groups on aniline cytotoxicity.

Quantitative Cytotoxicity Data

The following table summarizes the 50% effective concentration (EC50) values for various substituted anilines from a study assessing their interaction with submitochondrial particles. A lower EC50 value indicates higher cytotoxic potency.[2] While this data is derived from a specific mitochondrial assay, it provides valuable comparative insight into the relative toxicity driven by substitution patterns.

CompoundSubstituent Position(s)EC50 (µM)[2]
Aniline-1910
2-Nitroanilineortho180
3-Nitroanilinemeta250
4-Nitroanilinepara210
2-Chloroanilineortho220
3-Chloroanilinemeta140
4-Chloroanilinepara110
2,4-Dichloroanilineortho, para72.5

Molecular Mechanisms of Aniline-Induced Cytotoxicity

The toxicity of aniline compounds is not a singular event but a cascade of interconnected cellular insults. The primary mechanisms involve metabolic activation, leading to oxidative stress, macromolecular damage, and ultimately, cell death.

  • Oxidative Stress and ROS Generation : A central mechanism of aniline toxicity is the induction of oxidative stress.[4][8] Metabolism of aniline, primarily in the liver, can generate reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][8] These highly reactive molecules can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids (lipid peroxidation), proteins, and DNA.[1][9] Studies have shown that aniline exposure significantly increases levels of malondialdehyde (MDA), a marker of lipid peroxidation, while depleting endogenous antioxidants like glutathione (GSH) and reducing the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT).[8][10][11]

  • DNA Damage and Genotoxicity : The oxidative stress induced by aniline metabolites can directly damage DNA, leading to strand breaks and the formation of adducts like 8-hydroxy-2'-deoxyguanosine (8-OHdG).[1][9] This genotoxicity is a critical initiator of carcinogenesis.[1][4] The comet assay is a sensitive method used to visualize and quantify this DNA damage in cells exposed to aniline.[4][9] If the DNA damage is too severe to be repaired, it can trigger apoptotic pathways.

  • Mitochondrial Dysfunction : Mitochondria are primary targets of aniline-induced toxicity. The disruption of mitochondrial function can occur through direct effects on the electron transport chain or as a consequence of oxidative stress.[6] This leads to a loss of mitochondrial membrane potential (MMP), impaired ATP production, and the release of pro-apoptotic factors like cytochrome c, pushing the cell towards apoptosis.[8][10][11]

  • Hemolysis and Methemoglobinemia : A classic hallmark of acute aniline exposure is hematotoxicity.[5] Aniline and its metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of transporting oxygen.[5] This condition, methemoglobinemia, leads to cyanosis and tissue hypoxia. Furthermore, oxidative damage to red blood cells can cause hemolysis, leading to anemia and subsequent stress on the spleen and kidneys.[1][12]

G cluster_damage Cellular Damage Aniline Substituted Aniline Exposure Metabolism Metabolic Activation (e.g., in Liver) Aniline->Metabolism ROS Generation of ROS/RNS (Oxidative Stress) Metabolism->ROS Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage (e.g., 8-OHdG) ROS->DNA Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis / Necrosis (Cell Death) Lipid->Apoptosis Membrane Destabilization DNA->Apoptosis Activation of p53 pathway Mito->Apoptosis Release of pro-apoptotic factors

Caption: Key signaling pathways in aniline-induced cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

To reliably compare the cytotoxicity of substituted anilines, a multi-parametric approach using validated in vitro assays is essential. Here, we detail the methodologies for three cornerstone assays that probe different aspects of cell health: metabolic activity, membrane integrity, and apoptosis.

G cluster_assays Select Cytotoxicity Assay start Start: Prepare Cell Culture seed 1. Seed Cells in Multi-well Plate start->seed incubate1 2. Incubate (24h) for Adherence seed->incubate1 treat 3. Treat Cells with Substituted Anilines (Dose-Response) incubate1->treat incubate2 4. Incubate for Exposure Period (e.g., 24, 48, 72h) treat->incubate2 MTT MTT Assay (Viability) incubate2->MTT LDH LDH Assay (Necrosis) incubate2->LDH Flow Flow Cytometry (Apoptosis) incubate2->Flow measure 5. Perform Assay & Measure Signal MTT->measure LDH->measure Flow->measure analyze 6. Analyze Data (Calculate IC50/EC50) measure->analyze end End: Comparative Analysis analyze->end

Caption: General experimental workflow for cytotoxicity assessment.

MTT Assay for Cell Viability and Metabolic Activity
  • Principle : This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan.[2][13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

  • Step-by-Step Protocol :

    • Cell Seeding : Seed cells (e.g., HepG2, NIH/3T3) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

    • Compound Treatment : Prepare serial dilutions of the substituted aniline compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

    • MTT Addition : After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

    • Formazan Formation : Incubate the plate for 2-4 hours in a humidified atmosphere at 37°C to allow for the reduction of MTT into formazan crystals.[2][16]

    • Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[13][15] Gently mix on an orbital shaker for 15 minutes.[15]

    • Absorbance Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[13] A reference wavelength of >650 nm can be used to subtract background noise.

    • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
  • Principle : The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[17][19] The assay involves a coupled enzymatic reaction where LDH reduces NAD⁺ to NADH, which then reduces a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[19]

  • Step-by-Step Protocol :

    • Cell Seeding and Treatment : Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three control groups:

      • Spontaneous LDH Release : Untreated cells (measures background LDH release).

      • Maximum LDH Release : Untreated cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment.[18]

      • Vehicle Control : Cells treated with the same concentration of solvent used for the test compounds.

    • Supernatant Collection : After the incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet any detached cells.[18]

    • Assay Reaction : Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

    • Reagent Addition : Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

    • Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

    • Absorbance Measurement : Measure the absorbance of the formazan product at approximately 490 nm using a microplate reader.[19]

    • Data Analysis : Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
  • Principle : This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity has been lost.[20]

  • Step-by-Step Protocol :

    • Cell Seeding and Treatment : Seed cells in a 6-well plate or T25 flask and treat with substituted anilines for the desired time.

    • Cell Harvesting : Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well/flask.

    • Washing : Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[20]

    • Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[21]

    • Annexin V Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[21]

    • Incubation : Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[21]

    • PI Staining : Add 5 µL of PI staining solution to the cell suspension immediately before analysis.[21] Do not wash the cells after adding PI.

    • Flow Cytometry Analysis : Analyze the samples on a flow cytometer. The cell populations will be distinguished as follows:

      • Viable cells : Annexin V-negative and PI-negative.

      • Early apoptotic cells : Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[20]

Conclusion

The cytotoxic profile of substituted aniline compounds is a complex interplay of their chemical structure and the cellular environment. This guide has established that electron-withdrawing substituents generally increase toxicity, a relationship quantified by comparative EC50 values. The underlying mechanisms are rooted in metabolic activation, leading to a cascade of oxidative stress, DNA damage, and mitochondrial failure, culminating in cell death via apoptosis or necrosis.

For professionals in drug discovery and toxicology, a rigorous and multi-faceted experimental approach is paramount. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and the specific pathways of cell death (Annexin V/PI), researchers can build a comprehensive and reliable profile of a compound's cytotoxicity. This detailed understanding is indispensable for mitigating risks and rationally designing the next generation of safer, more effective chemical and pharmaceutical products.

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A Senior Application Scientist's Guide to Benchmarking 3-(2-(piperidin-1-yl)ethoxy)aniline as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the performance of 3-(2-(piperidin-1-yl)ethoxy)aniline, a compound of interest for its potential as a novel scaffold in drug discovery. Recognizing its status as a synthetic intermediate rather than a well-characterized agent, this document outlines a rigorous, multi-stage experimental plan. The objective is to benchmark a rationally designed derivative against a clinically relevant "gold standard" inhibitor in the context of anti-angiogenic therapy. We will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal kinase in tumor angiogenesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for biochemical and cell-based assays, comparative data analysis, and the scientific rationale underpinning each experimental choice.

Introduction: Rationale and Strategy

The molecule this compound combines structural motifs—a piperidine ring and an aniline group—commonly found in pharmacologically active compounds, particularly kinase inhibitors.[1][2][3] The piperidine moiety is a ubiquitous building block in pharmaceuticals, valued for its synthetic tractability and presence in numerous approved drugs.[1][2][3] The aniline group serves as a versatile anchor for building more complex molecular architectures.

Given the absence of extensive public data on its direct applications, a proactive and structured evaluation is necessary. This guide proposes a head-to-head comparison of a novel derivative, hereafter designated "Compound A," against Sunitinib , an established multi-targeted receptor tyrosine kinase inhibitor approved for clinical use. Sunitinib is known to potently inhibit VEGFR-2, making it an ideal benchmark for this study.[4][5][6]

Our benchmarking strategy is centered on a key pathological process: angiogenesis , the formation of new blood vessels, which is a hallmark of cancer.[7][8] VEGFR-2 is a primary mediator of this process, and its inhibition is a validated therapeutic strategy.[7][9][10]

The following sections will detail the workflow for synthesizing and characterizing Compound A, followed by a direct comparison of its inhibitory activity against Sunitinib through a series of robust in vitro assays.

Experimental Design & Workflow

The evaluation will proceed through three core stages: (1) Synthesis and Characterization, (2) Biochemical Potency Assessment, and (3) Cellular Activity Confirmation. This workflow ensures a comprehensive assessment, from direct target engagement to physiological effects in a relevant cellular model.

G cluster_0 Stage 1: Compound Preparation cluster_1 Stage 2: Biochemical Benchmarking cluster_2 Stage 3: Cellular Activity Validation synthesis Rational Design & Synthesis of 'Compound A' characterization Structural Verification (NMR, LC-MS, HRMS) synthesis->characterization Purification biochem_assay VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ Eu Binding Assay) characterization->biochem_assay Qualified Compound ic50 IC50 Determination (Compound A vs. Sunitinib) biochem_assay->ic50 Dose-Response Analysis cell_assay HUVEC Viability Assay (MTT Assay) ic50->cell_assay Biochemically Active Compound cellular_ic50 Cellular Potency Assessment (% Inhibition) cell_assay->cellular_ic50 Data Analysis conclusion Comparative Conclusion cellular_ic50->conclusion Performance Profile

Caption: Overall experimental workflow for benchmarking Compound A.

Stage 1: Synthesis and Characterization of Compound A

Expertise & Causality: The parent compound, this compound, is a scaffold. To impart inhibitory activity against the ATP-binding pocket of a kinase, it must be derivatized. A common strategy is to append a moiety that can form key hydrogen bonds and occupy the hydrophobic regions of the kinase domain. For this guide, we propose the synthesis of an N-acyl derivative, Compound A (N-(3-(2-(piperidin-1-yl)ethoxy)phenyl)acrylamide) . The acrylamide group is a known "warhead" in some targeted covalent inhibitors, but here it serves primarily as a well-understood modification to confer ATP-competitive binding properties.

Protocol 3.1: Synthesis of Compound A

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acylating Agent: Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution. The slight excess ensures complete reaction of the starting aniline.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Stage 2: Biochemical Potency Assessment

Expertise & Causality: The primary metric for a kinase inhibitor's performance is its ability to directly inhibit the target enzyme. We will determine the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency.

For this, we select the LanthaScreen™ Eu Kinase Binding Assay , a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11][12] This assay format is highly sensitive and directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP-binding site.[11][13] This directly assesses the compound's ability to compete with ATP, which is the mechanism of action for most small-molecule kinase inhibitors.[12]

Protocol 4.1: VEGFR-2 LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from standard Thermo Fisher Scientific guidelines.[11][12][14]

Materials:

  • Recombinant His-tagged VEGFR-2 kinase

  • LanthaScreen™ Eu-anti-His Antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11][12]

  • Compound A and Sunitinib (dissolved in 100% DMSO)

  • 384-well, low-volume, solid black assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of Compound A and Sunitinib in 100% DMSO. Subsequently, create a 4X intermediate dilution of these compounds in 1X Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%.

  • Reagent Preparation (4X):

    • 4X Kinase/Antibody Solution: Prepare a solution containing VEGFR-2 kinase and Eu-anti-His antibody in 1X Kinase Buffer A at 4 times the final desired concentration (e.g., 20 nM kinase, 8 nM antibody). Note: Antibody solutions should be centrifuged at ~10,000 x g for 10 minutes prior to use to remove aggregates.[14][15]

    • 4X Tracer Solution: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 4 times its known Kd for VEGFR-2.

  • Assay Assembly:

    • Add 2.5 µL of the 4X intermediate compound dilution (or DMSO for controls) to the wells of the 384-well plate.

    • Add 2.5 µL of the 4X Kinase/Antibody solution to all wells.

    • Initiate the binding reaction by adding 5 µL of the 4X Tracer solution to all wells. The final volume will be 10 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for both Compound A and Sunitinib.

Stage 3: Cellular Activity Validation

Expertise & Causality: While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can enter a cell and inhibit the target in a complex biological environment. We will use Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.[16][17][18] The assay will measure cell viability, as inhibition of VEGFR-2 signaling is expected to reduce the proliferation and survival of these cells.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20]

Protocol 5.1: HUVEC Viability (MTT) Assay

Materials:

  • Cryopreserved HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • 96-well clear-bottom tissue culture plates

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[21]

  • Compound Treatment: Prepare serial dilutions of Compound A and Sunitinib in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration.

    • Determine the concentration of each compound that causes a 50% reduction in cell viability (cellular IC50).

Data Presentation and Comparison

The primary goal is an objective comparison. All quantitative data should be summarized in a clear, tabular format.

Table 1: Comparative Performance of Compound A vs. Sunitinib

ParameterCompound ASunitinib (Reference)
Target VEGFR-2VEGFR-2[4][6]
Biochemical IC50 (nM) [Experimental Value]~2-80 nM[6]
Cellular IC50 (nM, HUVEC) [Experimental Value]~40 nM[6]

Note: The IC50 value for Sunitinib can vary based on assay conditions. The value provided is a literature-reported range for reference.

G cluster_pathway VEGF/VEGFR-2 Signaling Pathway cluster_inhibition Point of Inhibition VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Activates Response Cellular Responses: • Proliferation • Migration • Survival Downstream->Response Inhibitor Compound A / Sunitinib Inhibitor->Dimerization Blocks ATP Binding ATP ATP ATP->Dimerization

Caption: Mechanism of action for ATP-competitive VEGFR-2 inhibitors.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial benchmarking of this compound as a novel kinase inhibitor scaffold. By synthesizing a targeted derivative (Compound A) and systematically comparing its biochemical and cellular potency against the established drug Sunitinib, researchers can generate the critical data needed to validate this chemical series for further development.

If Compound A demonstrates promising activity (e.g., a biochemical IC50 in the low nanomolar range and corresponding cellular activity), subsequent steps would include kinase selectivity profiling across a panel of related and unrelated kinases, absorption, distribution, metabolism, and excretion (ADME) profiling, and optimization of the scaffold through medicinal chemistry efforts to improve potency and drug-like properties.

References

  • Deciphering the anticancer mechanisms of sunitinib. National Center for Biotechnology Information (PMC). [Link]

  • Cell Angiogenesis Assays. Creative Bioarray. [Link]

  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. [Link]

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. National Center for Biotechnology Information (PMC). [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: Sunitinib. ResearchGate. [Link]

  • Angiogenesis Assay Service for Drug Discovery. Reaction Biology. [Link]

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  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

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  • KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. National Institutes of Health (NIH). [Link]

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  • Protection of Human Umbilical Vein Endothelial Cells against Oxidative Stress by MicroRNA-210. National Center for Biotechnology Information (PMC). [Link]

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  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. National Center for Biotechnology Information (PMC). [Link]

  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. [Link]

  • In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]

  • Benchmarking cross-docking strategies for structure-informed machine learning in kinase drug discovery. Chodera Lab. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. National Center for Biotechnology Information (PMC). [Link]

  • Cell viability determination via MTT assay. ResearchGate. [Link]

  • Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. International Research Journal of Pharmacy and Medical Sciences. [Link]

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Safety Operating Guide

Mastering the Safe Handling of 3-(2-(Piperidin-1-yl)ethoxy)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, 3-(2-(Piperidin-1-yl)ethoxy)aniline, a substituted aniline derivative, presents as a valuable building block. However, its structural alerts, particularly the aromatic amine moiety, necessitate a robust and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.

Understanding the Hazard: The "Why" Behind the Precautions

This compound is classified with the following hazards: Acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity through single exposure, primarily causing respiratory tract irritation[1]. The primary concern with aromatic amines as a class is their potential for rapid dermal absorption, which can lead to systemic toxicity[2]. Damaged skin can significantly increase the rate of absorption[1][3][4]. Therefore, preventing skin contact is not merely a suggestion but a critical control point in the safe handling of this compound.

The piperidine and ethoxy functionalities, while contributing to the molecule's utility, also influence its physical properties, such as viscosity and solubility. These properties must be considered when developing handling procedures to minimize the generation of aerosols or dust.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of each component is dictated by the compound's specific hazard profile.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer glove of butyl rubber or neoprene.[5][6][7]Aromatic amines can penetrate standard nitrile gloves with prolonged contact[8][9]. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected. Butyl rubber and neoprene offer superior resistance to a broad range of chemicals, including amines[6][7].
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a splash hazard.[10]Protects against splashes and potential aerosols, which can cause serious eye irritation or damage[1]. The face shield offers a broader area of protection for the entire face.
Body Protection A flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs. For larger scale operations, chemical-resistant coveralls may be necessary.[10]Provides a barrier against accidental skin contact. Flame-retardant material is a general laboratory precaution.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if handling the substance outside of a certified chemical fume hood or if there is a potential for aerosolization.[10][11]Protects against the inhalation of harmful vapors or aerosols, which can cause respiratory irritation[1].
Footwear Closed-toe, chemical-resistant shoes.[4]Protects feet from spills and falling objects.

DOT Script for PPE Selection Logic:

PPE_Selection cluster_hazard Hazard Profile cluster_ppe Required PPE H1 Aromatic Amine (Dermal Absorption) P1 Double Gloves (Nitrile + Butyl/Neoprene) H1->P1 Prevents skin contact P3 Lab Coat/ Coveralls H1->P3 Body protection H2 Skin/Eye Irritant P2 Safety Goggles & Face Shield H2->P2 Protects from splashes H3 Respiratory Irritant P4 Respirator H3->P4 Prevents inhalation

Caption: Logical flow from hazard identification to appropriate PPE selection.

Operational Plan: From Receipt to Reaction

A systematic and well-documented workflow is crucial for minimizing exposure and ensuring reproducible results.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[12]. The storage location should be in a designated, signed area for toxic chemicals[5].

Handling and Weighing

All handling of this compound should be conducted within a certified chemical fume hood to control for potential inhalation exposure.

If the compound is a solid/powder:

  • Designated Area: Designate a specific area within the fume hood for handling the powder. Line the work surface with disposable bench paper[12].

  • Static Control: Use an anti-static gun to minimize the dispersal of fine powders[12].

  • Weighing:

    • Tare a sealed container on a balance outside the fume hood.

    • Transfer the container to the designated area within the fume hood.

    • Carefully add the powder to the container.

    • Seal the container before removing it from the fume hood to weigh. This "weigh-in-a-closed-container" technique minimizes the risk of powder dispersal[12].

If the compound is a viscous liquid:

  • Temperature Equilibration: Allow the container to reach ambient temperature before opening to avoid pressure changes[13].

  • Pipetting Technique: Use positive displacement pipettes for accurate and safe transfer of viscous liquids. If using an air-displacement pipette, the "reverse pipetting" technique is recommended to minimize errors and prevent aerosol generation[14][15].

    • Reverse Pipetting: Depress the plunger to the second stop, aspirate the liquid, and then dispense by depressing only to the first stop. The small amount of liquid remaining in the tip should be disposed of as waste.

  • Slow and Steady: Aspirate and dispense the liquid slowly to prevent splashing and bubble formation[14].

DOT Script for Handling Workflow:

Handling_Workflow Start Start: Obtain Compound FumeHood Work Inside Certified Chemical Fume Hood Start->FumeHood IsSolid Is it a Solid? FumeHood->IsSolid IsLiquid Is it a Viscous Liquid? IsSolid->IsLiquid No SolidHandling Use Powder Handling Protocol: - Designated Area - Anti-static gun - Closed-container weighing IsSolid->SolidHandling Yes LiquidHandling Use Viscous Liquid Protocol: - Temperature Equilibration - Reverse Pipetting - Slow Dispensing IsLiquid->LiquidHandling Yes Proceed Proceed with Experiment IsLiquid->Proceed No (Treat as non-viscous) SolidHandling->Proceed LiquidHandling->Proceed End End of Handling Proceed->End

Caption: Decision-based workflow for handling solid vs. viscous liquid forms.

Emergency Procedures: Be Prepared

Spills

Small Spill (contained within the fume hood):

  • Alert: Notify others in the immediate area.

  • Contain: Absorb the spill with an inert material such as vermiculite or sand[5][16]. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Wipe the area with a suitable decontamination solution (e.g., a commercially available aromatic amine decontamination solution or a mild detergent solution), followed by a water rinse[10][17].

Large Spill (outside of the fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Call for Help: Contact your institution's emergency response team and provide them with the chemical name and SDS.

Personal Exposure
Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][13]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: A Cradle-to-Grave Approach

All waste generated from the handling and use of this compound is considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Collection
  • Solid Waste: Contaminated PPE (gloves, bench paper, etc.) and absorbed spill material should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused material, reaction residues, and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams[18].

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and any other components in the waste stream.

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Pickup: Arrange for waste pickup through your institution's environmental health and safety department. Do not dispose of this chemical down the drain[18].

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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